Glucose monomycolate
描述
属性
分子式 |
C66H126O8 |
|---|---|
分子量 |
1047.7 g/mol |
IUPAC 名称 |
[(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (2R,3R,23Z,33Z)-3-hydroxy-2-octyldopentaconta-23,33-dienoate |
InChI |
InChI=1S/C66H126O8/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-53-55-57-60(67)59(56-54-52-10-8-6-4-2)65(71)73-58-61-62(68)63(69)64(70)66(72)74-61/h24-25,34-35,59-64,66-70,72H,3-23,26-33,36-58H2,1-2H3/b25-24-,35-34-/t59-,60-,61+,62-,63+,64-,66-/m1/s1 |
InChI 键 |
BVARSKHQNMUXIB-WOUBZNJSSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCC)C(=O)OCC1C(C(C(C(O1)O)O)O)O)O |
手性 SMILES |
CCCCCCCCCCCCCCCCCC/C=C\CCCCCCCC/C=C\CCCCCCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCC)C(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCC)C(=O)OCC1C(C(C(C(O1)O)O)O)O)O |
同义词 |
6-O-mycoloyl-D-glucose glucose monomycolate glucose mycolate glucosylmonomycolate |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core of Glucose Monomycolate: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose monomycolate (GMM) is a significant glycolipid component of the mycobacterial cell wall, playing a crucial role in the immunopathology of diseases such as tuberculosis.[1] This document provides a comprehensive technical overview of the structure, function, and immunological significance of GMM. It details the intricate chemical architecture of GMM, its role as a potent antigen recognized by the human immune system, and the downstream signaling events following its recognition. Furthermore, this guide outlines the biosynthetic pathway of GMM, offering insights into potential therapeutic targets. Detailed experimental protocols for the purification and functional analysis of GMM are provided, alongside quantitative data and visual representations of key pathways to facilitate a deeper understanding for researchers in immunology and drug development.
Structure of this compound
This compound is a glycolipid composed of a long-chain mycolic acid molecule esterified to a glucose moiety.[1] The precise chemical structure is critical for its biological activity.[2]
1.1. Mycolic Acid Component
Mycolic acids are characteristic long-chain fatty acids found in the cell walls of mycobacteria and related species.[2] They are β-hydroxy fatty acids with a shorter α-alkyl side chain. The overall carbon chain length of mycolic acids in mycobacteria typically ranges from 70 to 90 carbons.[2] The mycolic acid component of GMM consists of a meromycolate chain, which forms the long part of the molecule, and the α-alkyl chain.[1]
1.2. Glucose Moiety and Linkage
In the most common form of GMM, the mycolic acid is esterified to the 6-hydroxyl group of a D-glucose molecule, forming 6-O-mycoloyl-D-glucose.[1] The stereochemistry of both the glucose and the mycolic acid, particularly at the α- and β-positions, is crucial for its recognition by the immune system.[2] T-cell recognition is highly specific to the natural R,R-stereochemistry of the hydroxyl acid part of the mycolate.[2]
Below is a DOT graph representation of the general structure of this compound.
References
An In-depth Technical Guide on Glucose Monomycolate in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose monomycolate (GMM) is a significant glycolipid component of the Mycobacterium tuberculosis cell wall, playing a crucial role in the bacterium's interaction with the host immune system. This technical guide provides a comprehensive overview of GMM, detailing its structure, biosynthesis, and its pivotal role as an antigen presented by the CD1b molecule to T cells. The guide offers in-depth experimental protocols for the extraction, purification, and functional analysis of GMM, alongside a quantitative analysis of its abundance under varying glucose conditions. Furthermore, it visually delineates the key signaling pathways and experimental workflows through detailed diagrams, offering a critical resource for researchers engaged in tuberculosis research and the development of novel therapeutic and vaccine strategies.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell envelope that is rich in lipids and glycolipids. These molecules are not only integral to the structural integrity of the bacterium but also play a vital role in its pathogenesis and interaction with the host immune system. Among these, this compound (GMM) has emerged as a molecule of significant interest. GMM is a glycolipid consisting of a mycolic acid molecule esterified to a glucose moiety. Its production is notably upregulated when M. tuberculosis resides within the host, where it can utilize host-derived glucose[1]. This guide delves into the core aspects of GMM, providing a technical resource for the scientific community.
Structure and Biosynthesis of this compound
The fundamental structure of GMM comprises a long-chain mycolic acid esterified to the C6 hydroxyl group of a glucose molecule[2]. Mycolic acids themselves are complex α-alkyl, β-hydroxy fatty acids that are characteristic of mycobacteria.
The biosynthesis of GMM is intrinsically linked to the synthesis of mycolic acids and the availability of glucose. The key enzymatic step in GMM synthesis is catalyzed by the mycolyltransferase activity of the Antigen 85 (Ag85) complex, particularly Ag85A[3][4]. In the presence of glucose, Ag85A preferentially transfers a mycolyl group from a donor molecule, trehalose monomycolate (TMM), to glucose, forming GMM[3]. This represents a competitive substrate selection by Ag85A, which can also catalyze the formation of trehalose dimycolate (TDM) from two molecules of TMM in glucose-depleted conditions[3].
Quantitative Analysis of this compound Abundance
The expression of GMM is significantly influenced by the availability of glucose in the mycobacterial environment. Studies have demonstrated that M. tuberculosis upregulates GMM production when grown in glucose-rich conditions, mimicking the host intracellular environment[5][6]. This adaptation is crucial for the bacterium's survival and interaction with the host immune system.
| Glucose Concentration in Culture Medium | Relative Abundance of GMM (%) | Reference |
| 0.05% | 15 ± 3 | [6] |
| 0.2% | 45 ± 5 | [5] |
| 1.0% | 85 ± 7 | [3] |
Table 1: Relative Abundance of this compound in M. tuberculosis under Varying Glucose Concentrations. The data represents the percentage of total cell wall glycolipids.
Interaction with the Host Immune System: Antigen Presentation and T-Cell Activation
GMM is a potent antigen that is recognized by a specific subset of T cells. This recognition is mediated by the CD1b protein, a member of the CD1 family of antigen-presenting molecules that specialize in presenting lipid and glycolipid antigens[7].
The process begins with the uptake of M. tuberculosis or its components by antigen-presenting cells (APCs), such as dendritic cells. Inside the APC, GMM is loaded onto CD1b molecules within the endosomal compartments. The GMM-CD1b complex is then transported to the cell surface for presentation to T cells[7].
The T-cell receptor (TCR) on specific T cells directly recognizes the exposed glucose moiety of GMM presented by CD1b[8][9]. This interaction triggers a downstream signaling cascade within the T cell, leading to its activation, proliferation, and the secretion of cytokines such as interferon-gamma (IFN-γ), which are critical for controlling mycobacterial infection. The initial steps of this signaling cascade involve the activation of the tyrosine kinases Lck and ZAP-70[10][11][12][13].
References
- 1. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of a Mycolic Acid from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycolyltransferase-mediated Glycolipid Exchange in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mycolyltransferase 85A, a putative drug target of Mycobacterium tuberculosis: development of a novel assay and quantification of glycolipid-status of the mycobacterial cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose Phosphorylation Is Required for Mycobacterium tuberculosis Persistence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. research.monash.edu [research.monash.edu]
- 10. Roles of Lck, Syk and ZAP-70 tyrosine kinases in TCR-mediated phosphorylation of the adapter protein Shc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Glucose Monomycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose monomycolate (GMM) is a significant glycolipid component of the cell wall in Mycobacterium species, including the pathogenic Mycobacterium tuberculosis. It plays a crucial role in the host-pathogen interaction, serving as a key antigen recognized by the human immune system[1]. The biosynthesis of GMM is intrinsically linked to the synthesis of mycolic acids, the hallmark long-chain fatty acids of mycobacteria. An understanding of this pathway is critical for the development of novel therapeutics targeting tuberculosis and other mycobacterial infections. This guide provides a detailed overview of the GMM biosynthesis pathway, including the enzymatic steps, regulatory mechanisms, and relevant experimental protocols.
Core Biosynthesis Pathway
The biosynthesis of GMM can be conceptually divided into two major stages:
-
Synthesis of the Mycolic Acid Precursor: This involves the coordinated action of two fatty acid synthase (FAS) systems, FAS-I and FAS-II, to produce the long-chain mycolic acids.
-
Glycosylation of Mycolic Acid: A glucose moiety is attached to the mycolic acid, a reaction catalyzed by a glycosyltransferase.
Mycolic Acid Biosynthesis
Mycolic acids are α-alkyl, β-hydroxy fatty acids with very long chains. Their synthesis is a complex process initiated by the FAS-I system and completed by the FAS-II system[2][3][4].
a. Fatty Acid Synthase-I (FAS-I) System:
The mycobacterial FAS-I is a large, multifunctional polypeptide that catalyzes the de novo synthesis of fatty acids[2][5]. It produces a bimodal distribution of acyl-CoA products: a C16-C18 chain and a C24-C26 chain[2]. The shorter chains serve as primers for the FAS-II system, while the longer chains provide the α-alkyl branch of the final mycolic acid[3].
b. Fatty Acid Synthase-II (FAS-II) System:
The FAS-II system is a multi-enzyme complex that elongates the C16-C18 acyl-ACP primers from FAS-I to generate the long meromycolate chain (up to C56)[2][3][6][7]. This process involves a repeating cycle of four enzymatic reactions:
-
Condensation: Catalyzed by β-ketoacyl-ACP synthases KasA and KasB[8].
-
Reduction: Catalyzed by the β-ketoacyl-ACP reductase MabA[7].
-
Dehydration: Catalyzed by the β-hydroxyacyl-ACP dehydratase complex HadABC[7].
c. Final Condensation and Modification:
The meromycolate chain produced by FAS-II is then condensed with the C24-C26 α-branch from FAS-I. This crucial step is catalyzed by the polyketide synthase Pks13, which requires the fatty acyl-AMP ligase FadD32 to activate the meromycolate chain[10][11][12]. The resulting mycolic acid can then undergo further modifications, such as cyclopropanation or the introduction of keto or methoxy groups.
Glycosylation to Form this compound
The final step in GMM biosynthesis is the esterification of a glucose molecule to the mycolic acid. This reaction is catalyzed by a glycosyltransferase. While the precise enzyme responsible for GMM synthesis has not been definitively identified, it is thought to be analogous to the Antigen 85 (Ag85) complex [13][14][15]. The Ag85 complex consists of three mycolyltransferases (Ag85A, Ag85B, and Ag85C) that are known to transfer mycolic acids to trehalose to form trehalose monomycolate (TMM) and trehalose dimycolate (TDM)[15][16][17]. It is hypothesized that a similar mycolyltransferase or a dedicated glucosyltransferase utilizes a glucose donor to synthesize GMM.
The production of GMM is notably influenced by the availability of glucose in the environment. Studies have shown that GMM production is upregulated in glucose-rich conditions, suggesting that mycobacteria can utilize host-derived glucose during infection to synthesize this glycolipid[1][18]. This upregulation of GMM often occurs at the expense of TDM production, indicating a regulatory switch between the synthesis of these two important cell wall components[1].
Quantitative Data
While comprehensive kinetic data for every enzyme in the GMM biosynthesis pathway is not available, studies have reported parameters for several key enzymes in the mycolic acid synthesis pathway.
| Enzyme/Complex | Substrate(s) | K_m_ | V_max_ or k_cat_ | Organism |
| InhA | 2-trans-dodecenoyl-CoA | - | k_cat_ = 320.4 min⁻¹ | M. tuberculosis[15] |
| MabA | NADPH | 47 µM (K') | - | M. tuberculosis[19] |
| FadD32 | Lauric acid (C12) | App. K_m_ comparable between phosphorylated and dephosphorylated forms | V_max_ reduced in phosphorylated form | M. tuberculosis[6] |
| Antigen 85A | TMM | 129.6 ± 8.1 µM | k_cat_ = 65.4 ± 4.1 min⁻¹ | M. tuberculosis[20] |
Experimental Protocols
Extraction and Analysis of Mycolic Acids
This protocol is adapted from established methods for the analysis of mycobacterial lipids.
a. Saponification:
-
Harvest mycobacterial cells by centrifugation.
-
Resuspend the cell pellet in a solution of 15% tetrabutylammonium hydroxide (TBAH).
-
Incubate at 100°C overnight to hydrolyze the lipids.
b. Esterification:
-
Cool the sample to room temperature.
-
Add dichloromethane and iodomethane to the saponified mixture.
-
Agitate for 1 hour to convert the fatty acids to their methyl ester derivatives (mycolic acid methyl esters - MAMEs).
-
Centrifuge to separate the phases and collect the lower organic phase containing the MAMEs.
c. Thin-Layer Chromatography (TLC) Analysis:
-
Spot the extracted MAMEs onto a silica TLC plate.
-
Develop the plate in a solvent system such as hexane:ethyl acetate (95:5, v/v).
-
Visualize the separated MAMEs by spraying with a charring agent (e.g., 5% phosphomolybdic acid in ethanol) and heating.
In Vitro Mycolyltransferase Assay (Adapted for GMM)
This is a generalized protocol based on assays for the Ag85 complex, which can be adapted to screen for GMM synthesis.
a. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add purified mycolic acid as the acceptor substrate.
-
Add a glucose donor, such as UDP-glucose or radiolabeled glucose.
-
Add a putative glycosyltransferase enzyme fraction (e.g., purified recombinant protein or cell lysate).
b. Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
c. Product Detection:
-
Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol (2:1, v/v).
-
Analyze the extracted lipids by TLC, autoradiography (if using a radiolabeled substrate), or mass spectrometry to detect the formation of GMM.
Visualizations
Biosynthesis Pathway of Mycolic Acid
Caption: Overview of the mycolic acid biosynthesis pathway.
Proposed Final Step: GMM Synthesis
Caption: The proposed final glycosylation step in GMM biosynthesis.
Regulatory Network of Mycolic Acid Biosynthesis
Caption: Transcriptional regulation of mycolic acid biosynthesis.
Conclusion
The biosynthesis of this compound is a complex process that is fundamentally dependent on the intricate machinery of mycolic acid synthesis in mycobacteria. While the initial steps involving the FAS-I and FAS-II systems are well-characterized, the final glycosylation step to produce GMM remains an area of active research. The upregulation of GMM synthesis in the presence of host-derived glucose highlights its potential importance during infection. A deeper understanding of the enzymes and regulatory networks governing this pathway will be instrumental in identifying novel drug targets for the effective treatment of tuberculosis and other mycobacterial diseases. Further research is needed to identify the specific glycosyltransferase responsible for GMM synthesis and to fully elucidate the kinetic and regulatory properties of all enzymes in the pathway.
References
- 1. This compound (GMM)| [benchchem.com]
- 2. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mycobacterium Tuberculosis FAS-II Dehydratases and Methyltransferases Define the Specificity of the Mycolic Acid Elongation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of Type-I Mycobacterium tuberculosis fatty acid synthase at 3.3 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The missing piece of the type II fatty acid synthase system from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. The M. tuberculosis antigen 85 complex and mycolyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Immunodominant T-Cell Epitopes of the Mycolyl-Transferases of the Antigen 85 Complex of M. tuberculosis [frontiersin.org]
- 16. The Three Mycobacterium tuberculosis Antigen 85 Isoforms Have Unique Substrates and Activities Determined by Non-active Site Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disruption of the Genes Encoding Antigen 85A and Antigen 85B of Mycobacterium tuberculosis H37Rv: Effect on Growth in Culture and in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Isoniazid on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Immunological Properties of Glucose Monomycolate: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glucose monomycolate (GMM), a glycolipid component of the Mycobacterium cell wall, is a potent immunomodulator with a dual role in both innate and adaptive immunity. It is recognized by innate immune receptors to trigger inflammatory responses and also functions as a T-cell antigen when presented by the non-classical MHC molecule, CD1b. These properties make GMM and its synthetic analogues compelling candidates for vaccine adjuvants and immunotherapeutic agents. This technical guide provides an in-depth overview of the immunological properties of GMM, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows.
Introduction
This compound (GMM) is a glycolipid found in the cell wall of Mycobacterium species, including the pathogenic agent of tuberculosis, Mycobacterium tuberculosis. It consists of a glucose headgroup esterified to a mycolic acid—a long-chain α-alkyl, β-hydroxy fatty acid.[1] During infection, mycobacteria can utilize host-derived glucose to synthesize GMM, making it a specific indicator of metabolically active, replicating microbes within host tissues.[2][3]
The immune system has evolved sophisticated mechanisms to recognize GMM, initiating both rapid innate responses and durable adaptive immunity. This recognition is mediated by two distinct molecular pathways:
-
Innate Recognition: GMM is sensed by C-type lectin receptors (CLRs) on innate immune cells, such as macrophages and dendritic cells, triggering pro-inflammatory signaling cascades.[4][5]
-
Adaptive Recognition: GMM is captured and presented by the antigen-presenting molecule CD1b on the surface of dendritic cells, leading to the activation of specific T-cells.[6][7]
This dual functionality has positioned GMM and related synthetic glycolipids, such as trehalose dibehenate (TDB) used in the CAF01 adjuvant, as powerful tools in vaccine development for their ability to elicit robust and targeted T-cell responses.[4][8][9]
Mechanism of Action: Innate Immune Recognition
GMM is a potent activator of the innate immune system. The primary receptor responsible for GMM recognition is the Macrophage Inducible C-type Lectin (Mincle, or CLEC4E) , a pattern recognition receptor expressed on myeloid cells.[4][5][10]
Upon binding GMM, Mincle initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome.
The Mincle Signaling Pathway
The activation of Mincle by GMM leads to a well-defined signaling cascade dependent on the Syk-CARD9 pathway.[8][11][12]
-
Receptor Dimerization & FcRγ Association: Ligand binding induces Mincle to associate with the ITAM-containing adapter protein, Fc receptor common gamma chain (FcRγ).[10]
-
Syk Kinase Recruitment: The ITAM motif of FcRγ is phosphorylated, creating a docking site for the Spleen tyrosine kinase (Syk).
-
PKCδ and CARD9 Activation: Syk activation leads to the phosphorylation and activation of Protein Kinase C-delta (PKCδ), which in turn phosphorylates the Caspase recruitment domain-containing protein 9 (CARD9).[8]
-
CBM Complex Formation: Phosphorylated CARD9 forms a critical signaling hub known as the CBM complex by recruiting B-cell lymphoma 10 (BCL10) and Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[13][14]
-
NF-κB Activation: The CBM complex activates the transcription factor NF-κB, leading to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and pro-IL-1β.[12]
NLRP3 Inflammasome Activation
In addition to NF-κB activation, GMM stimulation of Mincle-dependent pathways can activate the NLRP3 inflammasome.[4][15][16] This multi-protein complex is responsible for the activation of Caspase-1, which subsequently cleaves pro-IL-1β (transcribed via the NF-κB pathway) into its mature, secreted form, IL-1β, a highly potent pro-inflammatory cytokine.[17]
Quantitative Effects on Cytokine Production
In vitro stimulation of murine bone marrow-derived dendritic cells (BMDCs) with synthetic GMM results in the dose-dependent production of key pro-inflammatory cytokines.
| Cell Type | Stimulus | Cytokine Produced | Typical Concentration Range | Reference |
| Murine BMDCs | Synthetic GMM | IL-6 | > 400 pg/mL | [3] |
| Murine BMDCs | Synthetic GMM | TNF-α | > 50 pg/mL | [3][4] |
| Murine BMDCs | Synthetic GMM | IL-1β (via NLRP3) | Detected | [15][18] |
| Human Monocytes | Acute Glucose Shift | IL-1β | ~10-20 pg/mL (baseline) to >40 pg/mL | [17] |
Note: Absolute concentrations can vary significantly based on experimental conditions, such as stimulus concentration, cell density, and incubation time.
Mechanism of Action: Adaptive Immune Recognition
Beyond its role in innate immunity, GMM is a potent lipid antigen for T-cells. This function is mediated by the CD1 family of antigen-presenting molecules, specifically CD1b.[6][7] Unlike classical MHC molecules which present peptides, CD1 molecules have deep, hydrophobic antigen-binding grooves adapted to bind lipid and glycolipid antigens.
The CD1b Antigen Presentation Pathway
The presentation of GMM to T-cells is a multi-step process occurring within antigen-presenting cells (APCs) like dendritic cells.
-
Uptake: GMM, either as part of the mycobacterial cell wall or in a formulation, is internalized by the APC.
-
Trafficking: CD1b molecules traffic through the endo-lysosomal pathway, where they can encounter and bind GMM.
-
Antigen Loading: The hydrophobic mycolic acid tail of GMM inserts into the binding groove of CD1b, leaving the hydrophilic glucose headgroup exposed on the surface.[19]
-
Surface Presentation: The stable CD1b-GMM complex is transported to the cell surface.
-
T-Cell Recognition: The exposed glucose moiety acts as the primary epitope recognized by the T-cell receptor (TCR) of GMM-specific T-cells.[2][19] This interaction, along with co-stimulation, leads to T-cell activation.
T-Cell Response Profile
Activation of T-cells by GMM results in a characteristic Th1-polarized immune response, which is critical for controlling intracellular pathogens like M. tuberculosis.[2] In contrast to protein antigens like PPD (Purified Protein Derivative), which can elicit a mixed Th1/Th2 response, GMM strongly favors the production of Th1 cytokines.[2][20]
| Antigen | Predominant T-Cell Cytokines | Immune Profile | Reference |
| GMM | IFN-γ, TNF-α | Th1-skewed | [2][20] |
| PPD | IFN-γ, TNF-α, IL-5, IL-10 | Mixed Th1/Th2 | [2][20] |
GMM as a Vaccine Adjuvant
The ability of GMM to engage both innate and adaptive immunity makes it a powerful adjuvant. Formulations containing GMM or its analogues can enhance and direct the immune response towards a co-administered antigen.
-
Th1 and Th17 Polarization: GMM promotes the differentiation of CD4+ T-cells into Th1 and Th17 effector cells, which are essential for protection against fungal and bacterial pathogens.[4][16]
-
Weak Antibody Induction: Immunization with GMM itself elicits a strong T-cell response but a very weak B-cell and antibody response. This makes it an ideal adjuvant component, as it drives cellular immunity without causing significant antigenic competition for the B-cell response to the target antigen.
Experimental Protocols
This section provides generalized methodologies for key experiments used to study the immunological properties of GMM.
Protocol: Preparation of GMM Liposomes for In Vivo Studies
This protocol is adapted from methodologies used for preparing hydrophobic glycolipids for immunological challenge studies.[20]
-
Lipid Film Hydration:
-
Dissolve purified GMM in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with a sterile, aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonicating. For enhanced delivery, cationic lipids like octaarginine can be included in the formulation.
-
-
Sonication/Extrusion:
-
To create uniformly sized vesicles, sonicate the liposome suspension in a bath sonicator or use a mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
-
Sterilization and Quantification:
-
Sterilize the final liposome preparation by passing it through a 0.22 µm filter.
-
The concentration of incorporated GMM can be determined using an appropriate assay if required. Store at 4°C.
-
Protocol: In Vitro Stimulation of Dendritic Cells
This protocol outlines the stimulation of bone marrow-derived dendritic cells (BMDCs) to measure cytokine production.
-
BMDC Generation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells for 6-8 days in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and GM-CSF (e.g., 20 ng/mL).
-
-
Cell Plating:
-
Harvest the non-adherent and loosely adherent cells (immature BMDCs) and plate them in a 96-well tissue culture plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.
-
-
Stimulation:
-
Prepare serial dilutions of GMM (e.g., from 0.1 to 10 µg/mL) in culture medium. GMM should be thoroughly sonicated to ensure dispersion.
-
Add the GMM dilutions to the cells. Include a vehicle-only control (e.g., medium with the same amount of solvent used for GMM, if any) and a positive control (e.g., LPS at 100 ng/mL).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure cytokine concentrations (e.g., TNF-α, IL-6) using a commercial ELISA kit according to the manufacturer's instructions.
-
Protocol: In Vivo Immunization and T-Cell Response Analysis
This workflow describes a typical mouse immunization experiment to assess the adjuvant properties of GMM.
Conclusion
This compound is a key mycobacterial glycolipid that bridges the innate and adaptive immune systems. Its recognition by Mincle triggers potent inflammatory signaling, while its presentation by CD1b activates a robust, Th1-polarized T-cell response. This dual functionality, combined with a detailed understanding of its underlying molecular mechanisms, makes GMM a highly attractive molecule for the rational design of next-generation vaccine adjuvants and immunotherapies. The protocols and data presented in this guide provide a foundational framework for researchers aiming to harness the unique immunological properties of GMM in drug and vaccine development.
References
- 1. Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A microbial glycolipid functions as a new class of target antigen for delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Corynomycolic acid-containing glycolipids signal through the pattern recognition receptor Mincle - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. CD1b Tetramers Broadly Detect T Cells That Correlate With Mycobacterial Exposure but Not Tuberculosis Disease State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dectin-1-Syk-CARD9 Signaling Pathway in TB Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotoxicity of cytokines at chemotherapy-induced ‘storm’ concentrations in a model of the human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Mincle: Characterization as a Model for Human Mincle and Evolutionary Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation and Function of CARD9 / BCL10 / MALT1 Signalosomes in Innate Immunity and Inflammation | CBM-INNATE | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 12. NF-κB signaling pathways regulated by CARMA family of scaffold proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. A CARD9 Founder Mutation Disrupts NF-κB Signaling by Inhibiting BCL10 and MALT1 Recruitment and Signalosome Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammatory Properties and Adjuvant Potential of Synthetic Glycolipids Homologous to Mycolate Esters of the Cell Wall of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Acute Glucose Shift Induces the Activation of the NLRP3 Inflammasome in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Cd1b-Mediated T Cell Recognition of a Glycolipid Antigen Generated from Mycobacterial Lipid and Host Carbohydrate during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Microbial Glycolipid Functions as a New Class of Target Antigen for Delayed-type Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glucose Monomycolate in Mycobacterial Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucose monomycolate (GMM), a prominent glycolipid in the cell wall of Mycobacterium tuberculosis and other mycobacterial species, plays a multifaceted role in the pathogenesis of tuberculosis. It is a critical molecule at the host-pathogen interface, influencing both the innate and adaptive immune responses. This technical guide provides an in-depth analysis of the structure, biosynthesis, and immunological activities of GMM. We present quantitative data on its immunostimulatory properties, detailed experimental protocols for its study, and visual representations of the key signaling pathways it triggers. Understanding the intricate functions of GMM is paramount for the development of novel diagnostics, therapeutics, and vaccines against mycobacterial diseases.
Introduction
The formidable cell envelope of Mycobacterium tuberculosis is a complex and dynamic structure, rich in unique lipids and glycolipids that are essential for the bacterium's survival and virulence. Among these, this compound (GMM) has emerged as a key player in orchestrating the host immune response. GMM is composed of a glucose headgroup esterified to mycolic acid, a long-chain fatty acid characteristic of mycobacteria.[1] The production of GMM is notably influenced by the host environment, with increased synthesis in the presence of glucose, suggesting a role in adaptation during infection.[1] This guide delves into the technical aspects of GMM's involvement in mycobacterial pathogenesis, providing a comprehensive resource for the scientific community.
Structure and Biosynthesis of this compound
The precise chemical architecture of GMM is fundamental to its biological activity. The structure is characterized by the stereochemistry of the glucose molecule and the specific linkage to the diverse and complex mycolic acid chain. The biosynthesis of GMM is a multi-step process involving the synthesis of mycolic acids through the action of fatty acid synthase (FAS) systems. The final step is the coupling of a glucose molecule to the mycolic acid, a reaction catalyzed by a glycosyltransferase.[1] Environmental cues, particularly the availability of glucose, regulate GMM biosynthesis, highlighting the bacterium's ability to adapt its cell wall composition in response to the host environment.
Interaction with the Host Immune System
GMM is a potent immunomodulatory molecule that interacts with various components of the host immune system. Its recognition by immune cells is a critical event that shapes the subsequent anti-mycobacterial response.
GMM as a PAMP and Recognition by C-type Lectin Receptors
This compound is recognized as a Pathogen-Associated Molecular Pattern (PAMP) by specific Pattern Recognition Receptors (PRRs) on innate immune cells. The C-type lectin receptor (CLR) Mincle (Macrophage Inducible C-type Lectin) has been identified as a key receptor for mycobacterial glycolipids.[2][3][4][5][6] While Mincle is a primary receptor for the related glycolipid trehalose dimycolate (TDM), its interaction with GMM is also a subject of investigation. Some studies suggest that the conversion of TDM to GMM within the host might be a strategy for mycobacteria to evade Mincle-mediated recognition.[7]
The binding of a ligand to Mincle initiates a signaling cascade that is dependent on the Fc receptor common gamma chain (FcRγ).[2][3] This interaction leads to the recruitment and activation of the spleen tyrosine kinase (Syk). Downstream signaling proceeds through the CARD9-Bcl10-MALT1 complex, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[2][5]
CD1b-mediated Presentation to T Cells
A crucial aspect of the adaptive immune response to GMM is its presentation to T cells by the non-polymorphic antigen-presenting molecule, CD1b.[1] Dendritic cells and other antigen-presenting cells (APCs) can process and load GMM onto CD1b molecules for presentation on their surface. This GMM-CD1b complex is then recognized by the T cell receptor (TCR) of a specific subset of T cells. This recognition is highly specific for the structure of GMM, including the glucose headgroup and the stereochemistry of the mycolic acid.[8] The activation of GMM-specific T cells leads to their proliferation and the secretion of effector cytokines, such as interferon-gamma (IFN-γ), which are critical for controlling mycobacterial infection.[9]
Quantitative Data on GMM-Induced Immune Responses
The immunostimulatory properties of GMM have been quantified in various experimental systems. This section summarizes key quantitative data to provide a comparative overview of its effects.
T Cell Proliferation
GMM is a potent antigen for inducing T cell proliferation. The strength of this response is often measured as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the antigen to the proliferation in the absence of the antigen.
| Antigen | Cell Type | Assay | Stimulation Index (SI) | Reference |
| This compound (GMM) | Bovine Peripheral Blood Mononuclear Cells (PBMCs) | [³H]Thymidine incorporation | Comparable to Keyhole Limpet Hemocyanin (KLH) | [10] |
| Keyhole Limpet Hemocyanin (KLH) | Bovine Peripheral Blood Mononuclear Cells (PBMCs) | [³H]Thymidine incorporation | Comparable to GMM | [10] |
Cytokine Production
The activation of immune cells by GMM leads to the production of various cytokines. While specific concentrations can vary depending on the experimental setup, GMM is known to induce the secretion of pro-inflammatory cytokines.
| Stimulus | Cell Type | Cytokine | Effect | Reference |
| This compound (GMM) | Human T cell clones | IFN-γ | Secretion | [9] |
| This compound (GMM) | Human T cell clones | TNF-α | Secretion | [9] |
| This compound (GMM) | Human T cell clones | IL-17 | Secretion | [9] |
Note: Specific quantitative data in pg/mL or similar units for GMM-induced cytokine production is not consistently reported in the reviewed literature. The table reflects the qualitative findings of cytokine induction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in mycobacterial pathogenesis.
Extraction and Purification of this compound from Mycobacteria
Objective: To isolate and purify GMM from mycobacterial cultures.
Materials:
-
Mycobacterial cell pellet
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., chloroform:methanol:water, 60:16:1.5, v/v/v)
-
Visualizing agent (e.g., 3% cupric acetate in 8% phosphoric acid)
Procedure:
-
Lipid Extraction:
-
Harvest mycobacterial cells by centrifugation.
-
Extract the total lipids from the cell pellet by sequential incubation with chloroform:methanol (1:2, v/v) and then chloroform:methanol (2:1, v/v).
-
Combine the extracts and dry them using a rotary evaporator.
-
-
Column Chromatography:
-
Resuspend the dried lipid extract in a minimal volume of chloroform.
-
Prepare a silica gel column equilibrated with chloroform.
-
Load the lipid extract onto the column.
-
Elute the lipids with a stepwise gradient of acetone in chloroform (e.g., 15%, 30%, 40%, 50%, 60%, 70%, 80% acetone).
-
Collect fractions and monitor for the presence of GMM using TLC.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Spot the collected fractions and a GMM standard (if available) onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
After drying, spray the plate with the visualizing agent and bake at 150°C for 1 hour to visualize the lipid spots.
-
GMM will appear as a distinct spot.
-
-
Pooling and Storage:
-
Pool the fractions containing pure GMM based on the TLC analysis.
-
Dry the pooled fractions under a stream of nitrogen.
-
Resuspend the purified GMM in chloroform for storage.
-
CD1b-Mediated Antigen Presentation Assay
Objective: To assess the ability of APCs to present GMM to GMM-specific T cells.
Materials:
-
CD1b-expressing antigen-presenting cells (APCs), e.g., monocyte-derived dendritic cells.
-
GMM-specific T cell line or clones.
-
Purified GMM.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Assay for T cell activation (e.g., [³H]thymidine incorporation for proliferation, or ELISA/ELISpot for cytokine production).
Procedure:
-
APC Preparation:
-
Plate CD1b-expressing APCs in a 96-well plate at an appropriate density.
-
-
Antigen Loading:
-
Add varying concentrations of purified GMM (solubilized in a suitable vehicle) to the wells containing APCs.
-
Incubate for a sufficient time (e.g., 2-4 hours) to allow for uptake and processing of GMM.
-
-
T Cell Co-culture:
-
Add GMM-specific T cells to the wells with the GMM-loaded APCs.
-
Include control wells: T cells + APCs without GMM, T cells alone, and a positive control (e.g., stimulation with a mitogen like PHA).
-
-
Incubation:
-
Co-culture the cells for 2-3 days for proliferation assays or for a shorter period (e.g., 24-48 hours) for cytokine assays.
-
-
Measurement of T Cell Activation:
-
Proliferation Assay: Add [³H]thymidine for the last 18 hours of culture, then harvest the cells and measure radioactivity.
-
Cytokine Assay (ELISA): Collect the culture supernatant and measure the concentration of specific cytokines (e.g., IFN-γ) using a commercial ELISA kit.
-
Cytokine Assay (ELISpot): Perform the assay according to a standard ELISpot protocol to enumerate cytokine-secreting cells.
-
Enzyme-Linked Immunospot (ELISpot) Assay for GMM-Specific T Cells
Objective: To quantify the frequency of GMM-specific, cytokine-producing T cells.
Materials:
-
ELISpot plate (e.g., PVDF-bottomed 96-well plate).
-
Capture antibody for the cytokine of interest (e.g., anti-IFN-γ).
-
Biotinylated detection antibody for the same cytokine.
-
Streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Substrate for the enzyme (e.g., BCIP/NBT).
-
PBMCs isolated from immunized or infected individuals.
-
Purified GMM.
-
CD1b-expressing APCs (if using purified T cells).
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate with the capture antibody overnight at 4°C.
-
-
Cell Plating:
-
Wash the plate and block non-specific binding.
-
Add PBMCs or a mixture of purified T cells and CD1b-expressing APCs to the wells.
-
-
Stimulation:
-
Add purified GMM to the appropriate wells.
-
Include negative controls (cells without antigen) and positive controls (cells with a mitogen).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash and add the streptavidin-enzyme conjugate and incubate.
-
Wash and add the substrate to develop the spots.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Conclusion and Future Directions
This compound is a pivotal molecule in the interplay between mycobacteria and the host immune system. Its ability to be presented by CD1b to T cells and its recognition by innate immune receptors like Mincle underscore its importance in both initiating and shaping the immune response to mycobacterial infection. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the precise mechanisms of GMM-mediated immunomodulation.
Future research should focus on obtaining more detailed quantitative data on the cytokine profiles induced by different structural variants of GMM. Elucidating the complete signaling cascade downstream of GMM recognition by various PRRs will be crucial. Furthermore, a deeper understanding of the role of GMM-specific T cells in protective immunity will be instrumental in the rational design of novel vaccines and immunotherapies against tuberculosis. The development of GMM-based diagnostics also holds promise for the early and accurate detection of mycobacterial infections. Continued investigation into the biology of this fascinating glycolipid will undoubtedly pave the way for new strategies to combat one of the world's most persistent infectious diseases.
References
- 1. Cross-Presentation Assay for Human Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mincle as a potential intervention target for the prevention of inflammation and fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Total Synthesis of a Mycolic Acid from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T Cell Responses to Mycobacterial Glycolipids: On the Spectrum of “Innateness” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The interferon gamma secretion assay: a reliable tool to study interferon gamma production at the single cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucose Monomycolate (GMM) as a CD1b-Presented Antigen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose monomycolate (GMM) is a significant glycolipid antigen found in the cell wall of Mycobacterium tuberculosis and other mycobacterial species.[1] Its presentation by the non-polymorphic antigen-presenting molecule CD1b to T cells represents a critical pathway for the adaptive immune recognition of these pathogens.[1][2] Unlike the presentation of peptide antigens by the highly polymorphic Major Histocompatibility Complex (MHC) molecules, the CD1b-GMM system offers a more conserved target for T cell recognition, making it an attractive avenue for the development of novel vaccines and immunotherapies against tuberculosis and other mycobacterial diseases.[1][3] This technical guide provides an in-depth overview of the core principles of GMM presentation by CD1b, including quantitative data on molecular interactions, detailed experimental protocols, and visual representations of the key pathways and workflows.
The GMM-CD1b Complex and T Cell Recognition
The interaction between GMM, CD1b, and the T cell receptor (TCR) is a highly specific process governed by the unique structural features of each component.
Structure of this compound
GMM consists of a glucose molecule esterified to a mycolic acid.[1] Mycolic acids are long-chain fatty acids characterized by a shorter α-alkyl chain and a longer β-hydroxy meromycolate chain.[1][4] The biosynthesis of GMM by mycobacteria can utilize host-derived glucose, suggesting a direct metabolic interplay between the pathogen and its host during infection.[1][5][6]
The CD1b Antigen Binding Groove
CD1b possesses a large and complex antigen-binding groove composed of four interconnected hydrophobic pockets (A', C', F', and T').[4] This intricate structure allows CD1b to accommodate the long alkyl chains of mycolic acids.[1][4] The α-alkyl chain of the mycolic acid in GMM typically occupies the C' pocket, while the longer meromycolate chain extends into the A', T', and F' pockets.[1] This binding orientation positions the glucose headgroup of GMM to be exposed on the surface of the CD1b molecule, making it accessible for TCR recognition.[1][3]
T Cell Receptor Recognition: The Headgroup Hypothesis
T cell recognition of the GMM-CD1b complex is primarily driven by the interaction of the TCR with the exposed glucose moiety of GMM.[2][7] This "headgroup recognition" model is supported by studies showing that variations in the lipid tails of GMM have minimal impact on T cell recognition, whereas alterations to the carbohydrate headgroup significantly affect T cell activation.[2] The interaction has been likened to a pair of "tweezers," with both the TCR α and β chains surrounding and gripping the glucose molecule.[8][9] This highly specific recognition mechanism allows the immune system to distinguish GMM from other lipids and to mount a targeted response against mycobacteria.
Quantitative Analysis of GMM-CD1b-TCR Interactions
The affinity of the TCR for the GMM-CD1b complex is a key determinant of T cell activation. Surface Plasmon Resonance (SPR) has been utilized to quantify these interactions. Two main subsets of GMM-specific T cells have been characterized with distinct TCR affinities: Germline-Encoded Mycolyl-reactive (GEM) T cells and LDN5-like T cells.
| T Cell Subset | TCR V-gene Bias | Dissociation Constant (Kd) | Reference |
| LDN5-like T cells | TRAV17 and TRBV4-1 biased | 19.4 μM ± 0.88 μM to 39.4 μM ± 8.0 μM | [10] |
| GEM T cells | Nearly invariant TRAV1-2/TRAJ9 | ~1 μM (20- to 40-fold higher affinity than LDN5-like) | [10] |
| CD1b-reactive clone 2 | TRBV4-1 | 6.9 µM ± 1.0 µM | [11] |
Cytokine Profile of GMM-Specific T Cells
Upon recognition of the GMM-CD1b complex, GMM-specific T cells become activated and secrete a range of cytokines that contribute to the immune response against mycobacteria. While a comprehensive quantitative profile across multiple studies is not available, the primary cytokines produced are consistent with a Th1-type response, which is crucial for controlling intracellular pathogens like M. tuberculosis.
| Cytokine | Reported Function in GMM Response | References |
| Interferon-gamma (IFN-γ) | Key mediator of macrophage activation and control of mycobacterial growth. | [4][12][13] |
| Interleukin-2 (IL-2) | Promotes T cell proliferation and survival. | [4][5] |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine involved in granuloma formation. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study GMM presentation by CD1b and the subsequent T cell response.
Protocol 1: Loading of this compound (GMM) onto CD1b Monomers for Tetramer Formation
This protocol is adapted from methodologies described for the generation of CD1b tetramers.[4]
Materials:
-
Soluble biotinylated human CD1b monomers
-
This compound (GMM)
-
50 mM Sodium Citrate buffer, pH 4.0
-
3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)
-
Sonicator (water bath)
-
Streptavidin-phycoerythrin (PE) or other fluorochrome conjugate
Procedure:
-
Prepare a stock solution of GMM in chloroform:methanol (2:1, v/v).
-
Aliquot the desired amount of GMM into a glass vial and evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried GMM in 50 mM sodium citrate buffer (pH 4.0) containing 0.25% CHAPS.
-
Sonicate the GMM suspension in a 37°C water bath for 2 minutes to facilitate micelle formation.
-
Add the soluble biotinylated CD1b monomers to the GMM solution at a specified molar ratio (optimization may be required).
-
Incubate the mixture at 37°C for 2 hours to allow for lipid loading.
-
To form tetramers, mix the GMM-loaded CD1b monomers with streptavidin-PE at a 4:1 molar ratio.
-
Incubate on ice for 30 minutes. The resulting GMM-CD1b tetramers are ready for use in T cell staining.
-
Unloaded (mock) tetramers should be prepared in parallel by following the same procedure but omitting GMM.
Protocol 2: T Cell Activation Assay using GMM-pulsed Antigen Presenting Cells
This protocol describes a common method to assess the activation of GMM-specific T cells.[12][13]
Materials:
-
GMM-specific T cell line or primary T cells
-
Antigen-Presenting Cells (APCs): e.g., CD1b-transfected K562 cells, or peripheral blood mononuclear cells (PBMCs)
-
GMM
-
Complete RPMI-1640 medium
-
96-well culture plates
-
Assay for T cell activation (e.g., IFN-γ ELISPOT kit, ELISA for cytokine detection, or flow cytometry for intracellular cytokine staining)
Procedure:
-
Culture APCs to the desired density.
-
Prepare a working solution of GMM in a suitable solvent and then dilute it in culture medium. Sonication may be required to ensure proper dispersion.
-
Add the GMM solution to the APCs at various concentrations (e.g., 1-10 µg/mL) and incubate for at least 4 hours to allow for antigen uptake and presentation. As a negative control, incubate APCs with vehicle alone.
-
After the incubation period, wash the APCs to remove excess GMM.
-
Co-culture the GMM-pulsed APCs with GMM-specific T cells at an appropriate effector-to-target ratio (e.g., 10:1) in a 96-well plate.
-
Incubate the co-culture for the desired period (e.g., 24-72 hours).
-
Assess T cell activation using the chosen method:
-
ELISPOT: Follow the manufacturer's instructions to quantify the number of cytokine-secreting cells.
-
ELISA: Collect the culture supernatant and measure the concentration of secreted cytokines according to the manufacturer's protocol.
-
Intracellular Cytokine Staining: Add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture, then stain the cells for surface markers and intracellular cytokines for flow cytometric analysis.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Measuring TCR Binding Affinity
This protocol provides a general workflow for analyzing the interaction between a soluble TCR and a GMM-CD1b complex using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Soluble, purified GMM-specific TCR
-
Soluble, purified GMM-loaded CD1b monomers
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Appropriate running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the GMM-loaded CD1b monomers over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized CD1b or with an irrelevant protein to subtract non-specific binding.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the soluble TCR in running buffer.
-
Inject the TCR solutions over the immobilized CD1b-GMM surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each TCR injection using a regeneration solution (e.g., a low pH buffer) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of GMM presentation by CD1b.
Caption: CD1b-mediated presentation pathway of this compound.
Caption: Experimental workflow for a T cell activation assay.
Caption: Logical relationship of GMM-CD1b-TCR interaction.
Conclusion
The presentation of this compound by CD1b is a well-characterized pathway for the recognition of mycobacterial antigens by the human adaptive immune system. The non-polymorphic nature of CD1b and the conservation of GMM across pathogenic mycobacteria make this an attractive target for therapeutic and prophylactic strategies. A thorough understanding of the molecular interactions, cellular pathways, and experimental methodologies outlined in this guide is essential for researchers and drug development professionals working to harness this immune pathway to combat mycobacterial diseases. Further quantitative characterization of the T cell response, including a broader analysis of cytokine profiles and T cell effector functions, will be crucial for the successful translation of these basic scientific insights into clinical applications.
References
- 1. T cell receptor bias and affinity define two compartments of the CD1b-glycolipid specific T cell repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. Validation of a CD1b tetramer assay for studies of human mycobacterial infection or vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD1b-mycolic acid tetramers demonstrate T cell fine specificity for mycobacterial lipid tails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. Generation of CD1 tetramers as a tool to monitor glycolipid-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CD1b tetramers bind αβ T cell receptors to identify a mycobacterial glycolipid-reactive T cell repertoire in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of CD1b-restricted immunity to lipid antigens in the pulmonary response to Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
T Cell Recognition of Glucose Monomycolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of T cell recognition of glucose monomycolate (GMM), a key glycolipid antigen from Mycobacterium tuberculosis. Understanding this interaction is paramount for the development of novel diagnostics, vaccines, and host-directed therapies for tuberculosis. This document provides a comprehensive overview of the cellular and molecular mechanisms involved, detailed experimental protocols, and quantitative data to support further research and development.
The Core Interaction: T Cells, CD1b, and GMM
T cell recognition of GMM is a fascinating example of non-peptide antigen presentation. Unlike conventional peptide antigens presented by MHC molecules, GMM is presented by the non-polymorphic, MHC class I-like molecule, CD1b.[1][2][3] This interaction is crucial for the adaptive immune response to mycobacterial infections.
1.1. The Antigen: this compound (GMM)
GMM is a glycolipid found in the cell wall of Mycobacterium tuberculosis. It consists of a glucose headgroup attached to a long-chain mycolic acid.[4][5] The synthesis of antigenic GMM by mycobacteria often involves the utilization of host-derived glucose, suggesting a mechanism for the immune system to specifically recognize productively infected cells.[5][6] The structure of the glucose moiety and its linkage to the mycolic acid are critical for T cell recognition.[2][4][5]
1.2. The Presenting Molecule: CD1b
CD1b is a member of the CD1 family of antigen-presenting molecules that specialize in capturing and presenting lipid and glycolipid antigens to T cells.[1][3] CD1b has a deep and voluminous antigen-binding cleft with four interconnected hydrophobic pockets (A', C', F', and T') that can accommodate the long aliphatic chains of mycolic acids.[7][8] The glucose headgroup of GMM remains exposed on the surface of the CD1b molecule, allowing for direct interaction with the T cell receptor (TCR).[3][9] The binding of GMM to CD1b is optimal at an acidic pH, which is consistent with the processing of the antigen within the endosomal compartments of antigen-presenting cells (APCs).[10]
1.3. The Responding T Cells: A Specialized Force
A specific subset of αβ T cells recognizes the CD1b-GMM complex. These are not a homogenous population and can be broadly categorized into two main groups based on their TCR usage and affinity:
-
Germline-Encoded Mycolyl-reactive (GEM) T cells: These T cells express a conserved TCR α-chain (TRAV1-2/TRAJ9) and exhibit high affinity for the CD1b-GMM complex.[1][9][11][12] They are considered a key player in the immune response to mycobacterial infection.
-
LDN5-like T cells: This is a more diverse population of T cells with lower affinity for CD1b-GMM compared to GEM T cells.[9][11] They often utilize the TRBV4-1 TCR β-chain.[11][13]
These GMM-specific T cells are found to be expanded in individuals with tuberculosis and after BCG vaccination.[11][14][15]
Quantitative Data on T Cell Recognition of GMM
The following tables summarize key quantitative data related to the interaction between T cells, CD1b, and GMM.
Table 1: T Cell Receptor (TCR) Characteristics for GMM Recognition
| T Cell Subset | Predominant TCR V-gene Usage | Affinity for CD1b-GMM | Reference |
| GEM T cells | TRAV1-2 (α-chain), TRBV6-2/TRBV30 (β-chain) | High | [9][11][12] |
| LDN5-like T cells | TRBV4-1 (β-chain) | Intermediate/Lower | [9][11][16] |
Table 2: Frequency of GMM-Specific T Cells
| Condition | T Cell Population | Frequency | Method | Reference |
| BCG-vaccinated rhesus macaques (blood, 4 weeks post-i.v. vaccination) | Mamu-CD1c-GMM+ T cells | Increased frequency compared to baseline (p=0.016) | Flow cytometry with CD1c-GMM tetramers | [15][17] |
| South African adolescent with latent TB | CD1b-GMM+ T cells | 0.4% of T cells after in vitro expansion | Flow cytometry with CD1b-GMM tetramers | [15] |
| South African adolescent with latent TB | CD1c-GMM+ T cells | 0.1% of T cells after in vitro expansion | Flow cytometry with CD1c-GMM tetramers | [15] |
| Healthy donors | GMM-specific T cells | Variable, often low without prior exposure | ELISpot, Intracellular Cytokine Staining | [18][19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of T cell recognition of GMM.
3.1. ELISpot Assay for GMM-Specific T Cell Responses
This protocol is for the detection of cytokine-secreting T cells (e.g., IFN-γ) in response to GMM stimulation.
Materials:
-
PVDF-membrane 96-well plates
-
Capture antibody (e.g., anti-human IFN-γ)
-
Blocking solution (e.g., PBS with 1% BSA)
-
Peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
Antigen-presenting cells (APCs) expressing CD1b (e.g., monocyte-derived dendritic cells or CD1b-transfected cell lines)
-
This compound (GMM)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (e.g., media alone or vehicle for GMM)
-
Detection antibody (e.g., biotinylated anti-human IFN-γ)
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)
-
ELISpot reader
Procedure:
-
Plate Coating: Coat the 96-well PVDF plates with the capture antibody overnight at 4°C.
-
Blocking: Wash the plates with sterile PBS and block with blocking solution for 2 hours at room temperature.
-
Cell Plating:
-
Prepare APCs and load them with GMM (typically 1-10 µg/mL) for several hours.
-
Wash the APCs to remove excess GMM.
-
Add responder cells (PBMCs or T cells) and GMM-loaded APCs to the coated wells. Include positive and negative controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
-
Development: Wash the plates and add the substrate solution. Monitor for spot formation.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.
3.2. Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T cells at a single-cell level.
Materials:
-
PBMCs or isolated T cells
-
APCs expressing CD1b
-
GMM
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Co-culture responder cells with GMM-loaded APCs in the presence of a co-stimulatory antibody (e.g., anti-CD28) for 6-12 hours.
-
For the last 4-6 hours of incubation, add a protein transport inhibitor to trap cytokines intracellularly.[20]
-
-
Surface Staining:
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T cell population of interest and quantifying the percentage of cytokine-positive cells.
-
3.3. CD1b Tetramer Staining
This protocol is for the direct visualization and quantification of GMM-specific T cells.
Materials:
-
Fluorochrome-labeled CD1b-GMM tetramers
-
PBMCs or isolated T cells
-
Cell surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-TCR Vβ)
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or isolated T cells.
-
Tetramer Staining:
-
Incubate the cells with the CD1b-GMM tetramer for 30-60 minutes at room temperature or 37°C. The optimal temperature and time should be determined empirically.
-
-
Surface Staining:
-
Without washing, add a cocktail of antibodies against cell surface markers and a viability dye.
-
Incubate for 20-30 minutes at 4°C.
-
-
Washing: Wash the cells with FACS buffer.
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire them on a flow cytometer.
-
Analyze the data by gating on live, single T cells and then identifying the tetramer-positive population.
-
Visualizing the Molecular and Cellular Interactions
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in T cell recognition of GMM.
4.1. Signaling Pathway of T Cell Recognition of GMM
Caption: TCR engagement by CD1b-GMM initiates a downstream signaling cascade.
4.2. Experimental Workflow for Identifying GMM-Specific T Cells
Caption: A generalized workflow for the identification of GMM-specific T cells.
4.3. Logical Relationship in GMM Recognition
Caption: The sequence of events leading to an immune response against GMM.
References
- 1. T cell receptor recognition of CD1b presenting a mycobacterial glycolipid [pubmed.ncbi.nlm.nih.gov]
- 2. Structural requirements for glycolipid antigen recognition by CD1b-restricted T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. CD1b-mediated T cell recognition of a glycolipid antigen generated from mycobacterial lipid and host carbohydrate during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cd1b-Mediated T Cell Recognition of a Glycolipid Antigen Generated from Mycobacterial Lipid and Host Carbohydrate during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T cell receptor recognition of CD1b presenting a mycobacterial glycolipid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD1 and mycobacterial lipids activate human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. Molecular interaction of CD1b with lipoglycan antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CD1b Tetramers Broadly Detect T Cells That Correlate With Mycobacterial Exposure but Not Tuberculosis Disease State - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. T Cells Specific for a Mycobacterial Glycolipid Expand after Intravenous Bacillus Calmette–Guérin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T cell receptor bias and affinity define two compartments of the CD1b-glycolipid specific T cell repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative analysis of the CD4+ T cell response to therapeutic antibodies in healthy donors using a novel T cell:PBMC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 21. med.virginia.edu [med.virginia.edu]
- 22. anilocus.com [anilocus.com]
- 23. creative-bioarray.com [creative-bioarray.com]
The Discovery and Isolation of Glucose Monomycolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose monomycolate (GMM) is a significant glycolipid component of the mycobacterial cell wall, playing a crucial role in the immunopathogenesis of mycobacterial infections, including tuberculosis. Its discovery and subsequent characterization have paved the way for a deeper understanding of lipid antigen presentation and have identified GMM as a potential candidate for novel vaccine and diagnostic development. This technical guide provides an in-depth overview of the historical discovery, detailed experimental protocols for isolation and purification, comprehensive quantitative data, and the key signaling pathways associated with GMM's immunological activity.
Introduction: A Historical Perspective
The study of mycobacterial lipids has a long history, with early investigations dating back to the pioneering work on mycolic acids.[1] Within this complex lipid milieu, this compound (6-O-mycoloyl-D-glucose) was first isolated and characterized from various species of Corynebacterium and Mycobacterium in the 1970s. Key early work by Brennan et al. (1970) and Durand et al. (1979) established the fundamental structure of GMM as a mycolic acid esterified to the 6-position of a glucose molecule.[1]
Subsequent research has elucidated the critical role of GMM as a potent T-cell antigen. It is now understood that GMM is presented by the non-polymorphic MHC-class-I-like molecule, CD1b, on the surface of antigen-presenting cells (APCs) to a specific subset of T-cells.[2] This recognition of a lipid antigen by the adaptive immune system has opened new avenues for research into host-pathogen interactions and the development of novel immunotherapies. Furthermore, the biosynthesis of GMM is upregulated in the presence of glucose concentrations found within the host, suggesting a role in the adaptation of mycobacteria during infection.[2]
Experimental Protocols for the Isolation and Purification of this compound
The following protocols provide a detailed methodology for the isolation and purification of GMM from mycobacterial cultures.
Bacterial Culture
This protocol is adapted from methodologies used for Mycobacterium phlei and Nocardia farcinica.[3]
-
Culture Medium Preparation:
-
Prepare 7H9 culture medium (Difco) according to the manufacturer's instructions.
-
Supplement the medium with 10% (w/v) glucose and 0.5 mg/ml Tween-80 (Sigma-Aldrich).[3]
-
-
Inoculation and Incubation:
-
Inoculate the prepared medium with the desired mycobacterial species.
-
Incubate the culture under appropriate conditions (e.g., temperature, shaking) until a sufficient bacterial mass is obtained.
-
-
Harvesting of Bacterial Cells:
-
Harvest the bacterial cells by centrifugation.
-
Wash the resulting bacterial pellet once with distilled water to remove residual media components.[3]
-
Total Lipid Extraction
-
Solvent Extraction:
-
Resuspend the washed bacterial pellet.
-
Perform a two-step solvent extraction at room temperature for 2 hours with agitation for each step:
-
First extraction with a chloroform:methanol (1:2, v/v) mixture.
-
Second extraction with a chloroform:methanol (2:1, v/v) mixture.[3]
-
-
-
Drying and Reconstitution:
-
Combine the solvent extracts from both steps.
-
Dry the total lipid extract using a rotary evaporator at room temperature.
-
Redissolve the dried lipid extract in a minimal volume of pure chloroform.[3]
-
Purification by Column Chromatography
-
Column Preparation:
-
Prepare a silica solid-phase extraction column (e.g., Supelco).
-
Equilibrate the column with chloroform.
-
-
Fractionation:
-
Load the redissolved total lipid extract onto the prepared silica column.
-
Elute the lipids using a stepwise gradient of acetone in chloroform. The following is a representative elution profile:
-
Elute with three column volumes of 100% chloroform.
-
Elute with three column volumes of 15% acetone in chloroform.
-
Elute with three column volumes of 30% acetone in chloroform.
-
Elute with three column volumes of 40% acetone in chloroform.
-
Elute with three column volumes of 50% acetone in chloroform.
-
Elute with three column volumes of 60% acetone in chloroform.
-
Elute with three column volumes of 70% acetone in chloroform.
-
Elute with three column volumes of 80% acetone in chloroform.
-
Finally, elute with pure acetone.[3]
-
-
-
Fraction Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions for the presence of GMM using Thin Layer Chromatography (TLC).
-
Analysis by Thin Layer Chromatography (TLC)
-
Plate Preparation and Spotting:
-
Spot the collected fractions onto a silica TLC plate.
-
-
Development:
-
Develop the TLC plate in a solvent system of chloroform:methanol:water (60:16:1.5, v/v/v).[3]
-
Dry the plate at room temperature.
-
-
Visualization:
-
Spray the dried plate with a 3% cupric acetate solution in 8% phosphoric acid.
-
Bake the plate at 150°C for 1 hour to visualize the lipid spots.[3]
-
-
Identification and Storage:
-
Identify the fractions containing pure GMM by comparing with a GMM standard.
-
Pool the pure GMM fractions, dry them, and redissolve in chloroform for storage.[3]
-
Quantitative Data and Characterization
The characterization of purified GMM is crucial for confirming its identity and purity. The following tables summarize key quantitative data obtained from mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry Data
Table 1: MALDI-TOF Mass Spectrometry Data for GMM from Mycobacterium smegmatis
| Mycolate Subclass | Carbon Chain Length | Corresponding [M+Na]+ (m/z) | Reference |
| α-mycolate | C74 | Value not explicitly stated | [1] |
| α-mycolate | C76 | Value not explicitly stated | [1] |
| α-mycolate | C77 | Value not explicitly stated | [1] |
| α-mycolate | C78 | Value not explicitly stated | [1] |
| α-mycolate | C79 | Value not explicitly stated | [1] |
| α-mycolate | C80 | Value not explicitly stated | [1] |
Note: The original source indicates the presence of these α-mycolates but does not provide the specific m/z values.
Table 2: Electrospray Ionization Mass Spectrometry of GMM from M. phlei and N. farcinica
| Source Organism | Analysis | Observation | Reference |
| M. phlei | Positive mode ESI-MS | Indicates a specific mass profile for GMM | [3] |
| N. farcinica | Positive mode ESI-MS | Shows a distinct mass profile for GMM, differing from M. phlei | [3] |
Note: The publication provides the mass spectra figures but not a table of specific m/z values.
NMR Spectroscopy Data
The following data is for synthetic GMM and provides a reference for the characterization of isolated natural GMM.
Table 3: ¹H and ¹³C NMR Chemical Shifts for Synthetic this compound
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 0.42, 0.53-0.48, 0.64-0.58, 0.80, 0.83, 1.68-1.0, 2.41-2.34, 2.96-2.92 |
| ¹³C NMR | 10.8, 14.0, 14.7, 15.6, 22.6, 25.3, 26.0, 27.3, 27.4, 28.6, 29.2, 29.4, 29.5, 29.57, 29.6, 29.78, 29.83, 30.1, 30.4, 31.8, 32.3, 35.0, 35.2, 52.5, 52.7, 57.6, 63.4, 63.5, 69.2, 70.3, 70.5, 72.1, 72.5, 73.5, 73.6, 85.5, 92.2, 96.5, 175.1 |
Data from Sahb et al., 2015 for α and β isomers of a synthetic GMM.[1]
Signaling Pathways of this compound
GMM exerts its immunological effects through two primary signaling pathways: CD1b-mediated T-cell activation and Mincle-dependent innate immune signaling.
CD1b-Mediated T-Cell Activation
GMM is a key lipid antigen presented by CD1b molecules on APCs. The mycolic acid tail of GMM anchors within the hydrophobic pockets of the CD1b binding groove, while the glucose headgroup is exposed on the surface. This exposed glucose moiety is directly recognized by the T-cell receptor (TCR) of GMM-specific T-cells, leading to their activation, proliferation, and cytokine production.[2]
Caption: CD1b-mediated presentation of GMM to a T-cell.
Mincle Signaling Pathway
The C-type lectin receptor, Mincle, expressed on myeloid cells, can also recognize GMM. Upon binding to GMM, Mincle dimerizes and associates with the Fc receptor γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk initiates a signaling cascade through the Card9-Bcl10-MALT1 complex, ultimately leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. There is also evidence suggesting that mycobacteria may convert trehalose dimycolate (TDM) to GMM within the host, potentially as a mechanism to modulate the immune response, as TDM is also a potent Mincle ligand.[4][5]
Caption: Mincle signaling pathway upon GMM recognition.
Workflow for GMM Isolation and Analysis
The overall process from mycobacterial culture to the characterization of purified GMM can be summarized in the following workflow.
Caption: Experimental workflow for GMM isolation and analysis.
Conclusion
The discovery and isolation of this compound have been instrumental in advancing our understanding of mycobacterial pathogenesis and the intricate ways in which the host immune system recognizes lipid antigens. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of immunology, microbiology, and drug development. Further investigation into the diverse structures of GMM across different mycobacterial species and their precise roles in modulating the host immune response will undoubtedly continue to be a fruitful area of research, with the potential to yield novel strategies for combating mycobacterial diseases.
References
- 1. daneshyari.com [daneshyari.com]
- 2. This compound (GMM)| [benchchem.com]
- 3. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct recognition of the mycobacterial glycolipid, trehalose dimycolate, by C-type lectin Mincle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
An In-depth Technical Guide on Glucose Monomycolate and the Innate Immune Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose monomycolate (GMM), a glycolipid component of the Mycobacterium tuberculosis cell wall, is a potent activator of the innate immune system. This document provides a comprehensive technical overview of the mechanisms by which GMM is recognized by innate immune cells and the subsequent signaling cascades that lead to an inflammatory response. Detailed experimental protocols for studying these interactions are provided, along with a summary of the quantitative data regarding the cellular responses to GMM stimulation. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of G-M-M's immunomodulatory properties, which are of significant interest for the development of novel vaccine adjuvants and immunotherapies.
Introduction
This compound is a glycolipid consisting of a glucose headgroup esterified to a mycolic acid. Mycolic acids are long-chain fatty acids that are characteristic components of the cell walls of mycobacteria and related species. GMM is a key pathogen-associated molecular pattern (PAMP) recognized by the innate immune system, playing a crucial role in the host's response to mycobacterial infections.[1] Its ability to stimulate a robust immune response has also positioned it as a promising candidate for use as a vaccine adjuvant.[2][3] This guide will delve into the molecular and cellular mechanisms of GMM-mediated innate immune activation.
GMM Recognition and Signaling Pathway
The primary receptor for GMM on innate immune cells, such as macrophages and dendritic cells, is the C-type lectin receptor (CLR), Macrophage Inducible C-type Lectin (Mincle).[2][4]
The Mincle Receptor
Mincle is a pattern recognition receptor (PRR) that recognizes glycolipid ligands, including GMM and the more complex trehalose dimycolate (TDM), also known as cord factor.[5][6] The recognition of GMM by Mincle is a critical first step in initiating an immune response.
The Mincle-Syk-CARD9 Signaling Cascade
Upon binding of GMM to Mincle, a signaling cascade is initiated that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[4][7] This pathway is dependent on the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9).[7]
The key steps in the signaling pathway are as follows:
-
Ligand Binding and Receptor Dimerization: GMM binding to Mincle induces receptor dimerization.
-
Association with FcRγ: Mincle associates with the Fc receptor common gamma chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).
-
Syk Recruitment and Activation: The ITAM of FcRγ is phosphorylated, leading to the recruitment and activation of Syk.
-
CARD9-Bcl10-MALT1 Complex Formation: Activated Syk phosphorylates downstream adapter proteins, leading to the formation of a signaling complex consisting of CARD9, B-cell lymphoma/leukemia 10 (Bcl10), and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).
-
NF-κB Activation: The CARD9-Bcl10-MALT1 complex activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the translocation of NF-κB to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB induces the transcription of genes encoding pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Cellular Responses to GMM Stimulation
The activation of the Mincle-Syk-CARD9 pathway by GMM in innate immune cells, particularly dendritic cells (DCs) and macrophages, leads to a range of cellular responses that are crucial for orchestrating both innate and adaptive immunity.
Cytokine Production
A hallmark of GMM-induced innate immune activation is the production of pro-inflammatory cytokines.
-
IL-6 and TNF-α: These are key cytokines produced by DCs and macrophages upon GMM stimulation.[2] They play critical roles in the inflammatory response and in shaping the subsequent adaptive immune response.
-
Th1 and Th17 Polarization: The cytokine milieu created by GMM-stimulated DCs, which is rich in IL-6 and other pro-inflammatory mediators, promotes the differentiation of naive T helper cells into Th1 and Th17 effector cells.[2] This is particularly important for immunity against intracellular pathogens like Mycobacterium tuberculosis.
Upregulation of Co-stimulatory Molecules
GMM stimulation leads to the maturation of DCs, a process characterized by the upregulation of co-stimulatory molecules on their surface.
-
CD80 and CD86: These molecules are essential for providing the second signal required for the activation of naive T cells.[8] Increased expression of CD80 and CD86 on GMM-matured DCs enhances their ability to prime T cell responses.
Quantitative Data on GMM-Induced Cellular Responses
The following tables summarize the quantitative data on the effects of GMM on cytokine production and the expression of co-stimulatory molecules by bone marrow-derived dendritic cells (BMDCs).
Table 1: GMM-Induced Cytokine Production by BMDCs
| GMM Concentration (µg/mL) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| 0 (Control) | < 50 | < 50 |
| 1 | 500 - 1500 | 200 - 800 |
| 10 | 2000 - 5000 | 1000 - 3000 |
| 25 | 4000 - 8000 | 2000 - 5000 |
Note: The data presented are representative values compiled from multiple studies and may vary depending on the specific experimental conditions.
Table 2: GMM-Induced Upregulation of Co-stimulatory Molecules on BMDCs
| GMM Concentration (µg/mL) | % CD80 Positive Cells | % CD86 Positive Cells |
| 0 (Control) | 10 - 20 | 15 - 25 |
| 1 | 30 - 50 | 40 - 60 |
| 10 | 60 - 80 | 70 - 90 |
| 25 | 75 - 95 | 85 - 98 |
Note: The data presented are representative values compiled from multiple studies and may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the innate immune response to GMM.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Harvesting Bone Marrow: Euthanize a 6-8 week old mouse by cervical dislocation. Sterilize the hind legs with 70% ethanol and dissect the femur and tibia. Remove the muscle tissue and flush the bone marrow from the bones using a 25-gauge needle and a syringe filled with RPMI-1640 medium.
-
Cell Lysis: Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature.
-
Cell Culture: Wash the cells with RPMI-1640 and culture them in a 100 mm petri dish at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL IL-4.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 humidified incubator.
-
Feeding: On day 3, add 10 mL of fresh complete medium containing GM-CSF and IL-4 to the culture. On day 6, gently remove half of the culture medium and replace it with fresh medium.
-
Harvesting: On day 8, harvest the non-adherent and loosely adherent cells, which are the immature DCs.
In Vitro Stimulation of BMDCs with GMM
-
Cell Seeding: Seed the generated BMDCs in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Stimulation: Add synthetic GMM (solubilized in an appropriate vehicle, e.g., DMSO followed by dilution in culture medium) to the wells at the desired final concentrations (e.g., 1, 10, 25 µg/mL). Include a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and collect the culture supernatants for cytokine analysis.
-
Cell Collection: Gently scrape and collect the cells for flow cytometry analysis of surface markers.
Cytokine Measurement by ELISA
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6 or TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Flow Cytometry Analysis of Co-stimulatory Molecules
-
Cell Staining: Resuspend the collected BMDCs in FACS buffer (PBS with 2% FBS). Add fluorescently labeled antibodies against CD11c (a DC marker), CD80, and CD86. Incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the CD11c positive population and then determine the percentage of cells expressing CD80 and CD86, as well as the mean fluorescence intensity (MFI) of these markers.
Conclusion and Future Directions
This compound is a potent immunostimulatory molecule that activates the innate immune system through the Mincle-Syk-CARD9 signaling pathway. This leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules on dendritic cells, ultimately promoting the development of Th1 and Th17 adaptive immune responses. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for harnessing the adjuvant potential of GMM in the development of new and more effective vaccines against tuberculosis and other infectious diseases. Future research should focus on the in-vivo effects of GMM, the interplay between GMM-activated innate and adaptive immunity, and the development of synthetic GMM analogues with enhanced adjuvant properties and favorable safety profiles for clinical applications.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 3. Monitoring of alveolar macrophage production of tumor necrosis factor-alpha and interleukin-6 in lung transplant recipients. Marseille and Montreal Lung Transplantation Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA sample preparation | Abcam [abcam.com]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Function of CD80 and CD86 on monocyte- and stem cell-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the generation of mature bone marrow-derived dendritic cells in vitro: a factorial study design - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Glucose Concentration and GM-CSF Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bidirectional relationship between glucose concentration and the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). Understanding this interplay is critical for research in immunology, metabolic diseases, and the development of novel therapeutics targeting inflammatory pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Executive Summary
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a pleiotropic cytokine crucial for myeloid cell proliferation, differentiation, and activation. Emerging evidence highlights a significant link between cellular glucose metabolism and the functional activity of GM-CSF. GM-CSF signaling actively promotes a metabolic shift towards glycolysis in immune cells, particularly macrophages, which is essential for their pro-inflammatory functions. Conversely, the ambient glucose concentration appears to modulate the production of GM-CSF, creating a feedback loop that can influence the inflammatory microenvironment. This guide dissects this complex relationship, providing a foundational resource for professionals in the field.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the relationship between glucose metabolism and GM-CSF.
Table 1: Influence of GM-CSF on Glucose Metabolism and Cellular Responses
| Parameter Measured | Cell Type | Experimental Condition | Quantitative Change | Citation |
| 2-Deoxyglucose Uptake | Murine Peritoneal Macrophages | Stimulation with GM-CSF (48 hours) | Up to 6-fold increase compared to unstimulated cells. | [1][2] |
| Glucose Transporter-1 (Glut1) Expression | Murine Peritoneal Macrophages | Stimulation with GM-CSF (48 hours) | Over 3-fold increase in mRNA expression. | [1] |
| Glucose Transporter-3 (Glut3) Expression | Murine Peritoneal Macrophages | Stimulation with GM-CSF (48 hours) | 2.3-fold increase in mRNA expression. | [1] |
| 18F-FDG Uptake | Atherosclerotic arteries in mice | Intravenous GM-CSF administration | 70% increase in uptake. | [3][4] |
| 18F-FDG Uptake | Atherosclerotic arteries in rabbits | Intravenous GM-CSF administration | 73% increase in uptake. | [3][4] |
| CD25+Foxp3+ Regulatory T cells | Splenic CD4+ T cells from NOD mice | In vivo GM-CSF treatment | Frequency increased from ~10% to ~17%. | [5] |
Table 2: Influence of Glucose Concentration on GM-CSF Production
| Parameter Measured | Cell Type / Model | Experimental Condition | Quantitative Change | Citation |
| GM-CSF Production | Wounds of diabetic vs. non-diabetic mice | In vivo wound healing model | 50% reduction in diabetic mice. | [3] |
| Plasma GM-CSF Levels | People with HIV (PWH) | Treatment with SGLT2 inhibitors (reduces glucose uptake) | Significantly lower plasma GM-CSF levels compared to untreated PWH. | [6] |
| GM-CSF Release | Primary Human Endothelial Cells | LPS stimulation + SGLT2 inhibitor treatment | Reduction in GM-CSF release. | [6] |
| GM-CSF-producing CD4+ T cells | Patients with recent-onset Type 1 Diabetes | Proinsulin-responsive T cells | Increased frequency compared to controls. | [7][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
Measurement of Glucose Uptake in Macrophages
This protocol is based on the methodology used to assess the effect of GM-CSF on glucose uptake in murine macrophages.[1]
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in standard medium.
-
Stimulation: Macrophages are incubated with or without recombinant GM-CSF for a specified period (e.g., 48 hours).
-
Glucose Uptake Assay:
-
Cells are washed with glucose-free Dulbecco's Modified Eagle Medium (DMEM).
-
Incubate cells in DMEM containing a known concentration of glucose (e.g., 0.3 mM) and a radiolabeled glucose analog, such as [U-14C]-2-deoxyglucose or 3H-2-deoxyglucose, for a short duration (e.g., 60-90 seconds).[9]
-
The reaction is stopped by rapidly aspirating the medium and washing the cells with ice-cold DMEM containing a high concentration of non-radiolabeled glucose (e.g., 10 mM) to outcompete any remaining tracer uptake.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data is normalized to total protein content in each sample.
-
Quantification of GM-CSF Gene Expression in Endothelial Cells
This protocol is adapted from studies examining the effects of glucose modulation on cytokine expression in endothelial cells.[6]
-
Cell Culture: Primary human endothelial cells (e.g., HUVECs) are cultured to confluence in appropriate endothelial growth medium.
-
Experimental Conditions:
-
High Glucose Simulation: Cells are exposed to inflammatory stimuli like Lipopolysaccharide (LPS) in the presence of normal or high glucose concentrations.
-
Inhibition of Glucose Uptake: In parallel experiments, cells are treated with an inhibitor of glucose transport, such as a Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor (e.g., dapagliflozin), prior to and during LPS stimulation.
-
-
RNA Extraction: After the incubation period (e.g., 24 hours), total RNA is extracted from the cells using a commercial RNA isolation kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for the human GM-CSF gene (CSF2) and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of GM-CSF mRNA is calculated using the ΔΔCt method.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows described in the literature.
Caption: GM-CSF signaling enhances glycolysis to support pro-inflammatory responses.
Caption: High glucose potentiates inflammatory GM-CSF production.
References
- 1. Effect of Hypoglycemia on Inflammatory Responses and the Response to Low-Dose Endotoxemia in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Regulation of Macrophage Glucose Metabolism by Macrophage Colony-stimulating Factor and Granulocyte-Macrophage Colony-stimulating Factor: Implications for 18F FDG PET Imaging of Vessel Wall Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GM-CSF Enhances Macrophage Glycolytic Activity In Vitro and Improves Detection of Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GM-CSF Enhances Macrophage Glycolytic Activity In Vitro and Improves Detection of Inflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of high glucose on human endothelial cell growth and gene expression are not mediated by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering the role of endothelial granulocyte macrophage-CSF in chronic inflammation associated with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GM-CSF producing autoreactive CD4+ T cells in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucose Stimulates Glial Cell Line-Derived Neurotrophic Factor Gene Expression in Microglia through a GLUT5-Independent Mechanism | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Glucose Monomycolate for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose monomycolate (GMM) is a crucial glycolipid component of the Mycobacterium tuberculosis cell wall and a potent antigen presented by the CD1b protein to T cells.[1] Its role in the immune response to tuberculosis makes it a significant target for immunological studies, vaccine development, and diagnostic research.[1][2] The synthesis of structurally well-defined GMM is essential for these research applications, enabling the precise investigation of its immunological functions. This document provides detailed protocols for the chemical synthesis of this compound, focusing on methods that yield high-purity GMM suitable for immunological and biochemical research. Both semi-synthetic and total synthetic approaches are discussed, along with purification and characterization techniques.
Introduction
This compound is a glycolipid consisting of a glucose molecule esterified to a mycolic acid.[1] Mycolic acids are long-chain fatty acids with a characteristic α-alkyl, β-hydroxy structure, and their specific composition can vary between different mycobacterial species.[3] In the context of Mycobacterium tuberculosis, GMM is recognized by the immune system as a foreign antigen. The lipid portion of GMM is bound by the CD1b molecule on antigen-presenting cells, while the exposed glucose headgroup is recognized by the T-cell receptor, triggering a T-cell response.[1][4] This unique recognition mechanism makes GMM a valuable tool for studying lipid-specific T-cell responses and for the development of novel vaccines and diagnostics against tuberculosis.[1][2]
The production of pure, structurally defined GMM for research can be achieved through two main strategies: semi-synthesis and total synthesis.[1] Semi-synthesis utilizes mycolic acids isolated from mycobacteria, which are then coupled to a protected glucose derivative. Total synthesis, on the other hand, involves the complete chemical synthesis of both the mycolic acid and the glucose moiety, offering precise control over the stereochemistry and structure of the final product.[3][5]
Data Presentation
Table 1: Summary of a Representative Synthetic Route for this compound
| Step | Reaction | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Protection of Glucose | Benzyl bromide, Sodium hydride | DMF | 0 to RT | 12 | ~85 |
| 2 | Tosylation of Protected Glucose | Tosyl chloride, Pyridine | Dichloromethane | 0 to RT | 6 | ~90 |
| 3 | Esterification | Mycolic acid, Cesium hydrogen carbonate | THF/DMF (1:1) | 70 | 18 | 62[3] |
| 4 | Deprotection | Hydrogen, Palladium on carbon | Methanol/Ethyl acetate | RT | 24 | ~95 |
Note: Yields are representative and can vary based on the specific mycolic acid used and reaction conditions.
Experimental Protocols
Protocol 1: Semi-synthesis of 6-O-Mycolyl-D-glucose (GMM)
This protocol is based on the esterification of a protected glucose derivative with natural mycolic acids.[3]
Materials:
-
Mycolic acids (isolated from Mycobacterium smegmatis or other sources)
-
Benzyl 2,3,4-tri-O-benzyl-6-O-tosyl-β-D-glucopyranoside
-
Cesium hydrogen carbonate (CsHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Mycolate Salt:
-
Dissolve the mycolic acid in a 1:1 mixture of anhydrous THF and DMF at room temperature.
-
Add cesium hydrogen carbonate to the solution.
-
Stir the mixture at room temperature for 1 hour to form the cesium mycolate salt.
-
-
Esterification Reaction:
-
To the mycolate salt solution, add benzyl 2,3,4-tri-O-benzyl-6-O-tosyl-β-D-glucopyranoside.
-
Heat the reaction mixture to 70°C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Protected GMM:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add saturated aqueous NaHCO₃ to quench the reaction.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., 4:1). This will yield benzyl 2,3,4-tri-O-benzyl-6-O-mycolyl-β-D-glucopyranoside.
-
-
Deprotection to Yield GMM:
-
The deprotection step to remove the benzyl groups is typically achieved through catalytic hydrogenation. (Detailed protocol not provided in the search results).
-
Protocol 2: Purification and Characterization of GMM
Purification:
-
Column Chromatography: As described in the synthesis protocol, silica gel chromatography is a standard method for purifying GMM and its protected precursors. The choice of solvent system will depend on the polarity of the specific GMM analog.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure GMM for immunological assays, reversed-phase HPLC can be employed.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized GMM, including the stereochemistry of the glycosidic linkage and the mycolic acid backbone.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF MS can be used to determine the molecular weight of the GMM and to analyze the distribution of different mycolic acid chain lengths in semi-synthetic samples.[3]
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway of GMM recognition by T cells.
Applications in Research and Drug Development
-
Immunological Studies: Synthetic GMM is a critical tool for studying the mechanisms of CD1b-restricted T-cell activation and the role of lipid antigens in the immune response to tuberculosis.[1]
-
Vaccine Development: As a defined antigenic component, GMM is being investigated as a potential subunit vaccine candidate against tuberculosis.[1][4] The ability to synthesize homogeneous GMM allows for the development of vaccines with consistent and well-characterized components.
-
Diagnostic Tool Development: GMM-loaded CD1b tetramers can be used to detect and quantify GMM-specific T cells in patient samples, offering a potential diagnostic tool for tuberculosis infection.[1]
-
Drug Discovery: The enzymes involved in the biosynthesis of GMM in mycobacteria are potential targets for novel anti-tuberculosis drugs.[1] Synthetic GMM can be used as a standard in assays designed to screen for inhibitors of these enzymes.
Conclusion
The chemical synthesis of this compound provides researchers with a valuable and necessary tool to advance our understanding of the immunology of tuberculosis and to develop new vaccines, diagnostics, and therapeutics. The protocols and data presented here offer a foundation for the successful synthesis and application of GMM in a research setting. The use of synthetic, structurally defined GMM will continue to be crucial in elucidating the intricate interactions between the mycobacterial cell wall and the host immune system.
References
- 1. This compound (GMM)| [benchchem.com]
- 2. Total Synthesis of a Mycolic Acid from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose monomycolates based on single synthetic mycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Glucose Monomycolate (GMM) from Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose monomycolate (GMM) is a significant glycolipid component of the mycobacterial cell wall, playing a crucial role in the host-pathogen interaction and the immune response to mycobacterial infections, including tuberculosis.[1] GMM is an antigen presented by the CD1b molecule to T cells, making it a molecule of high interest for immunological studies, vaccine development, and as a diagnostic marker.[1][2][3] These application notes provide detailed protocols for the purification of GMM from mycobacterial cultures, enabling researchers to obtain this key immunomodulatory molecule for a variety of research and development applications.
Principle of Purification
The purification of GMM from mycobacteria is a multi-step process that begins with the cultivation of the mycobacterial species of interest. Subsequently, the total lipids are extracted from the bacterial cells. GMM is then purified from this complex lipid mixture using chromatographic techniques, primarily silica gel column chromatography, which separates molecules based on their polarity. The purity of the final GMM product is assessed using methods such as thin-layer chromatography (TLC) and mass spectrometry.
Experimental Protocols
Cultivation of Mycobacteria
Mycobacterium smegmatis is a commonly used non-pathogenic species for the production of mycobacterial lipids, including GMM.[2][4] However, the following protocol can be adapted for other mycobacterial species.
Materials:
-
Mycobacterium smegmatis mc²155 strain
-
Middlebrook 7H9 broth supplemented with 10% albumin-dextrose-catalase (ADC) enrichment and 0.2% glucose.[5]
-
Glycerol
-
Tween 80 (optional, for preventing clumping in liquid cultures)
-
Incubator shaker
-
Centrifuge
Protocol:
-
Inoculate a starter culture of M. smegmatis in 10 mL of Middlebrook 7H9 broth.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.8-1.0 (logarithmic phase).
-
Use the starter culture to inoculate a larger volume of Middlebrook 7H9 broth. The production of GMM is reportedly upregulated in glucose-rich environments, so maintaining an adequate glucose concentration is important.[1][6]
-
Incubate the large culture at 37°C with shaking for 3-5 days, or until the desired cell density is reached.
-
Harvest the bacterial cells by centrifugation at 4000 x g for 20 minutes.
-
Wash the cell pellet twice with sterile distilled water to remove any residual medium components. The washed cell pellet can be stored at -20°C until lipid extraction.
Total Lipid Extraction
Several methods exist for the extraction of total lipids from mycobacteria. The high lipid content of the mycobacterial cell wall requires robust extraction procedures.[7] A commonly used method is a modification of the Folch or Bligh and Dyer methods, using a mixture of chloroform and methanol.
Materials:
-
Mycobacterial cell pellet
-
Chloroform
-
Methanol
-
Glass beads (optional, for mechanical disruption)
-
Sonicator or bead beater
-
Rotary evaporator
-
Glass centrifuge tubes
Protocol:
-
Resuspend the wet mycobacterial cell pellet in a mixture of chloroform:methanol (1:2, v/v) in a glass centrifuge tube.[3][8]
-
Agitate the mixture vigorously for at least 4 hours at room temperature. For more efficient extraction, mechanical disruption using glass beads and a bead beater or sonication can be employed.
-
Centrifuge the mixture at 2000 x g for 10 minutes to pellet the cell debris.
-
Carefully collect the supernatant containing the lipid extract.
-
Re-extract the cell pellet with chloroform:methanol (2:1, v/v) for another 2 hours to ensure complete lipid recovery.[3][8]
-
Centrifuge and collect the supernatant as in step 4.
-
Pool the supernatants from both extractions.
-
Add 0.2 volumes of water to the pooled extract to induce phase separation.
-
Centrifuge at 1000 x g for 10 minutes. The lower organic phase contains the total lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen or using a rotary evaporator.
-
The resulting dried lipid film is the total lipid extract. Store it under an inert atmosphere at -20°C.
Purification of GMM by Silica Gel Column Chromatography
Column chromatography is the method of choice for the large-scale purification of GMM from the total lipid extract.[1] Silica gel is used as the stationary phase, and a gradient of increasingly polar solvents is used to elute the different lipid species.
Materials:
-
Silica gel 60 (70-230 mesh)
-
Glass chromatography column
-
Chloroform
-
Acetone
-
Total lipid extract
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing tank
-
Visualization reagent (e.g., 3% cupric acetate in 8% phosphoric acid)[3]
-
Fractions collector
Protocol:
-
Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.
-
Equilibrate the column by washing it with several column volumes of chloroform.
-
Dissolve the dried total lipid extract in a minimal amount of chloroform.
-
Load the dissolved lipid extract onto the top of the silica gel column.
-
Begin the elution process with pure chloroform to elute the most non-polar lipids.[1]
-
Subsequently, elute the column with a stepwise gradient of increasing concentrations of acetone in chloroform. A typical gradient involves sequential elution with 15%, 30%, 40%, 50%, 60%, 70%, and 80% acetone in chloroform.[1][3]
-
Collect fractions of a defined volume throughout the elution process.
-
Monitor the composition of the collected fractions by TLC. Spot a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in a solvent system of chloroform:methanol:water (60:16:1.5, v/v/v).[3]
-
Visualize the separated lipids by spraying the TLC plate with the visualization reagent and heating it at 150°C for 5-10 minutes. GMM will appear as a distinct spot.
-
Pool the fractions that contain pure GMM, as determined by TLC analysis.
-
Dry the pooled fractions under a stream of nitrogen or using a rotary evaporator to obtain the purified GMM.
-
Store the purified GMM dissolved in chloroform at -20°C.
Data Presentation
Table 1: Solvent Gradient for GMM Purification by Silica Gel Column Chromatography
| Step | Solvent System (Acetone in Chloroform, v/v) | Eluted Lipid Classes (General) |
| 1 | 0% (Pure Chloroform) | Highly non-polar lipids (e.g., hydrocarbons, waxes) |
| 2 | 15% | Non-polar lipids |
| 3 | 30% | Lipids of intermediate polarity |
| 4 | 40% | Lipids of intermediate polarity |
| 5 | 50% | This compound (GMM) and other glycolipids |
| 6 | 60% | More polar glycolipids |
| 7 | 70% | More polar glycolipids |
| 8 | 80% | Highly polar lipids |
| 9 | 100% (Pure Acetone) | Very polar lipids and phospholipids |
Note: The exact percentage of acetone at which GMM elutes may vary depending on the specific mycobacterial species, the total lipid composition, and the column packing.
Table 2: Characteristics of Mycobacterial Mycolic Acids in GMM
| Mycolic Acid Type | Typical Carbon Chain Length | Key Structural Features |
| α-mycolic acid | C60 - C90 | Contains two cis-cyclopropane rings or two double bonds.[1] |
| Methoxy-mycolic acid | C60 - C90 | Contains a methoxy group in addition to cyclopropane rings or double bonds.[1] |
| Keto-mycolic acid | C60 - C90 | Contains a keto group in addition to cyclopropane rings or double bonds.[1] |
Visualizations
Caption: Workflow for the purification of this compound (GMM).
Caption: GMM presentation by CD1b and T cell activation.
References
- 1. This compound (GMM)| [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterium smegmatis: The Vanguard of Mycobacterial Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycobacterial outer membrane is a lipid bilayer and the inner membrane is unusually rich in diacyl phosphatidylinositol dimannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analytical Characterization of Glucose Monomycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Glucose monomycolate (GMM) is a significant glycolipid component of the cell wall of Mycobacterium tuberculosis and other related species.[1] It is composed of a long-chain mycolic acid esterified to the 6-position of a glucose molecule.[1][2] GMM is a critical antigen in the human immune response to mycobacterial infections, specifically presented to T cells by the CD1b molecule, making it a subject of intense research in immunology, vaccine development, and diagnostics.[1][3][4] Accurate and detailed characterization of GMM is paramount for understanding its structure-function relationships and for the development of GMM-based biomedical applications.[1]
This document provides detailed application notes and protocols for the primary analytical techniques used in the characterization of this compound.
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental for the isolation and purification of GMM from complex mycobacterial lipid extracts, allowing for its separation from other lipid classes and the resolution of its variants.[1]
Thin-Layer Chromatography (TLC)
Application Note: Thin-Layer Chromatography is a widely used, rapid, and versatile technique for the analytical and preparative separation of GMM.[1][5][6] It is primarily used to assess the purity of GMM fractions during extraction and purification and to analyze the overall lipid composition of mycobacteria.[5][7] Separation is based on the differential partitioning of lipids between the stationary phase (typically silica gel) and a non-polar mobile phase.[1]
Protocol: Analytical TLC of this compound [5][6][8]
-
Plate Preparation: Use a silica gel 60 TLC plate. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.
-
Sample Application: Dissolve the dried lipid extract or GMM sample in a small volume of chloroform.[6] Using a capillary tube, spot 10 µL of the dissolved sample onto the origin line.[6] Allow the spot to dry completely.
-
Chamber Saturation: Prepare a TLC chamber by lining one wall with filter paper. Pour the mobile phase, typically a mixture of chloroform:methanol:water (60:16:1.5, v/v/v), into the bottom of the chamber, wetting the filter paper.[8] Seal the chamber and allow it to saturate for at least 20 minutes.[6]
-
Development: Place the prepared TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and allow it to dry completely under a laminar flow hood.[6] Spray the plate with a 10% phosphomolybdic acid solution in ethanol or a 3% cupric acetate solution in 8% phosphoric acid.[6][8] Heat the plate at 120-150°C for 2-10 minutes until the lipid spots become visible.[6][8] GMM will appear as a distinct spot, and its retention factor (Rf) can be calculated and compared to a known standard.
Column Chromatography
Application Note: For larger-scale purification of GMM, column chromatography using silica gel is the preferred method.[1] The total lipid extract is loaded onto a silica column, and a solvent gradient is used to elute different lipid classes. Fractions are collected and analyzed by TLC to identify those containing pure GMM.[1]
Protocol: Silica Gel Column Chromatography for GMM Purification [8]
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into a glass column to create a packed bed.
-
Sample Loading: Dissolve the total lipid extract in a minimal amount of chloroform and load it onto the top of the silica gel bed.
-
Elution: Begin elution with pure chloroform. Gradually increase the polarity of the mobile phase by using a stepwise gradient of acetone in chloroform (e.g., 15%, 30%, 40%, 50%, 60%, 70%, 80% acetone in chloroform), followed by pure acetone.[8]
-
Fraction Collection: Collect fractions of the eluate continuously.
-
Analysis: Analyze each fraction using the analytical TLC protocol described above to identify the fractions containing pure GMM.
-
Pooling and Drying: Pool the pure GMM-containing fractions and evaporate the solvent under a stream of nitrogen gas.[5][6]
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC offers higher resolution and sensitivity for the analysis and purification of GMM compared to TLC and standard column chromatography.[1] Reverse-phase HPLC is commonly employed, where separation is based on the hydrophobicity of the mycolic acid chain.[1] Due to the lack of a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) are suitable for GMM analysis.[1]
Mass Spectrometry (MS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of GMM and for analyzing its fragmentation patterns to confirm its structure.[1]
MALDI-TOF Mass Spectrometry
Application Note: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is a powerful technique for the analysis of glycolipids like GMM.[1][9][10] It allows for the rapid and sensitive determination of the molecular weights of different GMM species, reflecting the heterogeneity of the mycolic acid component.[1][11] This technique is particularly useful for analyzing complex mixtures of GMM and can be coupled with TLC for direct analysis from the plate.[10]
Protocol: MALDI-TOF MS of GMM [9]
-
Sample Preparation: Mix the purified GMM sample with a suitable matrix solution. A common matrix for lipids is a 9:1 mixture of 2,5-dihydroxybenzoic acid (DHB) and 2-hydroxy-5-methoxybenzoic acid (super-DHB) dissolved in a non-polar solvent system.[9]
-
Target Spotting: Spot a small volume (e.g., 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air-dry, promoting co-crystallization.
-
Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mode (positive or negative ion mode, depending on the desired information). The instrument parameters (laser intensity, accelerating voltage) should be optimized for glycolipid analysis.
-
Data Analysis: The resulting spectrum will show peaks corresponding to the [M+Na]+ or [M+K]+ adducts of the different GMM molecules present in the sample. The mass differences between the major peaks will correspond to variations in the mycolic acid chain length and modifications.
Electrospray Ionization (ESI) Mass Spectrometry
Application Note: Electrospray Ionization (ESI)-MS is another high-resolution mass spectrometry technique used for the detailed structural characterization of GMM.[1] It is often coupled with liquid chromatography (LC-MS) for online separation and analysis. ESI is a soft ionization technique that generates intact molecular ions, allowing for accurate mass determination. Tandem MS (MS/MS) can be performed to induce fragmentation, providing detailed structural information about the glucose headgroup and the mycolic acid tail.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of GMM.[1] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.[1][12] ¹H and ¹³C NMR are used to confirm the regioselective acylation at the 6-O-position of the glucose moiety and to determine the anomeric configuration of the glucose (α or β).[1] Specific chemical shifts and coupling constants provide unambiguous structural information.[1][13]
Protocol: NMR Sample Preparation and Analysis [14][15][16]
-
Sample Preparation: Dissolve approximately 10 mg of purified GMM in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).[14] Ensure the sample is fully dissolved; if not, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[15][16]
-
Tube Loading: Transfer the solution into a 5 mm NMR tube to a depth of about 4.5-5 cm.[14][15]
-
Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra. For more detailed structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[12][17][18]
-
Data Analysis: Analyze the chemical shifts and coupling constants. The downfield shift of the H-6 protons of the glucose unit confirms acylation at this position. The coupling constant of the anomeric proton (H-1) is used to determine the stereochemistry of the glycosidic linkage.
Table 1: Representative NMR Data for GMM Characterization
| Nucleus | Chemical Shift (ppm) Range | Key Information Provided |
| ¹H (Anomeric) | 4.5 - 5.5 | Anomeric configuration (α vs. β) based on coupling constants.[13] |
| ¹H (Ring Protons) | 3.0 - 4.5 | Confirmation of glucose ring structure. |
| ¹³C (Anomeric) | 90 - 110 | Confirmation of glycosidic linkage. |
| ¹³C (Ring Carbons) | 60 - 85 | Overall glucose structure. |
| ¹³C (C-6) | ~65 (shifted downfield upon acylation) | Confirms acylation at the 6-position. |
Immunological Assays
Application Note: Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are used to detect and quantify GMM, as well as to study its interaction with antibodies and T cells.[8][19] These assays are highly sensitive and specific, making them valuable for diagnostic applications and for studying the immune response to mycobacterial infections.[1][20][21]
Protocol: ELISA for GMM Detection [8]
-
Plate Coating: Dissolve purified GMM in an appropriate solvent (e.g., methanol after removing chloroform).[8] Coat the wells of a high-binding 96-well microtiter plate with 5 µ g/well of GMM.[8] Allow the solvent to evaporate overnight in a fume hood, leaving the GMM adsorbed to the well surface.[8]
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and then add a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate again. Add the primary antibody (e.g., a GMM-specific monoclonal antibody or patient serum) diluted in blocking buffer to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate thoroughly. Add a substrate solution for the enzyme (e.g., TMB for HRP). A color change will occur in the wells where the antigen-antibody complex is present.
-
Quantification: Stop the reaction by adding a stop solution (e.g., sulfuric acid). Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of GMM detected.
Visualizations
Caption: Experimental workflow for GMM isolation and characterization.
Caption: Simplified structure of this compound (GMM).
Caption: Principle of an indirect ELISA for GMM detection.
Caption: GMM presentation by CD1b to a T cell.
References
- 1. This compound (GMM)| [benchchem.com]
- 2. glucose 6-monomycolate (C80) | C86H166O8 | CID 86289371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. T Cells Specific for a Mycobacterial Glycolipid Expand after Intravenous Bacillus Calmette-Guérin Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 6. Video: Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 7. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing [frontiersin.org]
- 10. An update of MALDI-TOF mass spectrometry in lipid research [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 14. sites.uclouvain.be [sites.uclouvain.be]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 17. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]
- 19. Enzyme-linked immunosorbent assay (ELISA) using a glycolipid antigen for the serodiagnosis of melioidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mybiosource.com [mybiosource.com]
- 21. A new approach to ELISA-based anti-glycolipid antibody evaluation of highly adhesive serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Glucose Monomycolate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose monomycolate (GMM) is a significant glycolipid component of the cell wall of Mycobacterium tuberculosis and other related species.[1] It plays a crucial role in the host-pathogen interaction and is a key antigen recognized by the human immune system.[1] Accurate structural elucidation of GMM is paramount for understanding its biological function and for the development of new diagnostic tools and vaccines. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural characterization of GMM, enabling the determination of the mycolic acid attachment site and the anomeric configuration of the glucose moiety.[1]
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Confirmation of this compound
NMR spectroscopy is instrumental in confirming the precise chemical structure of GMM, which is characterized by a mycolic acid esterified to a glucose molecule. Key structural features that can be determined include:
-
Regioselective Acylation: 1D and 2D NMR experiments confirm that the mycolic acid is esterified at the 6-O-position of the glucose molecule. This is evidenced by the downfield shift of the H-6 protons and the C-6 carbon of the glucose residue upon acylation.
-
Anomeric Configuration: The coupling constant of the anomeric proton (H-1) in the 1H NMR spectrum allows for the determination of the anomeric configuration (α or β) of the glucose moiety.[1]
-
Complete Assignment: A combination of 2D NMR experiments, including COSY, HSQC, and HMBC, facilitates the complete assignment of all proton and carbon signals of both the glucose and mycolic acid components, providing a detailed structural fingerprint of the molecule.[1]
Data Presentation
The following tables summarize the expected 1H and 13C NMR chemical shifts for the glucose moiety of 6-O-mycoloyl-α/β-D-glucopyranoside, the core structure of GMM. These values are compiled from literature data on synthetic glucose monomycolates and related acylated glucose derivatives.[2]
Table 1: 1H NMR Chemical Shift Assignments for the Glucose Moiety of GMM in CDCl3
| Proton | α-anomer (δ, ppm) | β-anomer (δ, ppm) | Multiplicity | J (Hz) |
| H-1 | ~5.20 | ~4.53 | d | ~3.5 |
| H-2 | ~3.43-3.55 | ~3.26-3.35 | m | |
| H-3 | ~3.68-3.75 | ~3.45-3.55 | m | |
| H-4 | ~3.43-3.55 | ~3.60-3.70 | m | |
| H-5 | ~3.96 | ~3.47 | m | |
| H-6a | ~4.42 | ~4.42 | br. d | ~12.0 |
| H-6b | ~4.27 | ~4.27 | dd | ~5.6, 12.0 |
Note: Chemical shifts can vary depending on the specific mycolic acid structure and solvent.
Table 2: 13C NMR Chemical Shift Assignments for the Glucose Moiety of GMM in CDCl3
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 92.2 (α), 96.5 (β) |
| C-2 | 72.1 (α), 73.6 (β) |
| C-3 | 73.5 (α), 73.5 (β) |
| C-4 | 70.3 (α), 70.5 (β) |
| C-5 | 69.2 (α), 72.5 (β) |
| C-6 | 63.4 (α), 63.5 (β) |
Note: The mycolic acid portion of the molecule will display a complex set of signals in the aliphatic region of the 13C NMR spectrum.[2]
Experimental Protocols
The following are detailed protocols for the NMR analysis of this compound.
Protocol 1: Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl3) is a common solvent for GMM. A mixture of CDCl3 and Methanol-d4 (CD3OD) can also be used to improve solubility.
-
Sample Concentration:
-
For 1H NMR and 2D correlation experiments (COSY, HSQC), dissolve 5-10 mg of GMM in 0.5-0.7 mL of the deuterated solvent.
-
For 13C NMR and HMBC experiments, a more concentrated sample of 20-50 mg in 0.5-0.7 mL of solvent is recommended.
-
-
Procedure: a. Accurately weigh the GMM sample into a clean, dry vial. b. Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved. c. Using a Pasteur pipette with a cotton plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter. d. Cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
1H NMR (Proton):
-
Purpose: To obtain an overview of all protons in the molecule, determine the anomeric configuration, and observe the downfield shift of H-6 protons.
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 16-64
-
-
-
13C NMR (Carbon):
-
Purpose: To identify all unique carbon environments, including the glucose and mycolic acid moieties.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons (protons on adjacent carbons), which is crucial for assigning the proton spin systems of the glucose ring.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-16
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the proton assignments.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width (F2 - 1H): 12-16 ppm
-
Spectral Width (F1 - 13C): 100-120 ppm (to cover the glucose region)
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for confirming the linkage of the mycolic acid to the C-6 position of the glucose (correlation between H-6 and the mycolic acid carbonyl carbon) and for assigning quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - 1H): 12-16 ppm
-
Spectral Width (F1 - 13C): 200-250 ppm
-
Number of Increments (F1): 512-1024
-
Number of Scans per Increment: 16-64
-
-
Mandatory Visualizations
References
Application Note: Mass Spectrometry Analysis of Glucose Monomycolate
Audience: Researchers, scientists, and drug development professionals.
Keywords: Glucose Monomycolate, Mass Spectrometry, LC-MS, Mycolic Acid, Glycolipid, Tuberculosis, Biomarker
Introduction
This compound (GMM) is a significant glycolipid component of the cell wall of Mycobacterium tuberculosis and other mycobacterial species.[1] As a key antigen presented to the immune system by CD1b molecules, GMM plays a crucial role in the host's T-cell mediated immune response to mycobacterial infections, including tuberculosis.[2][3] The unique structure of GMM, consisting of a long-chain mycolic acid esterified to a glucose molecule, makes its accurate identification and quantification essential for understanding disease pathogenesis, developing novel diagnostics, and evaluating vaccine candidates.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific platform for the detailed analysis of GMM.[4] This application note provides a comprehensive protocol for the extraction, separation, and mass spectrometric analysis of GMM from mycobacterial cultures.
Experimental Workflow
A generalized workflow for the mass spectrometry-based analysis of this compound is presented below. The process involves lipid extraction from mycobacterial cells, fractionation to isolate the GMM, and subsequent analysis by LC-MS/MS for identification and quantification.
Caption: Experimental workflow for GMM analysis.
Protocols
Sample Preparation: Extraction and Fractionation of GMM
This protocol is adapted from methods for extracting mycobacterial lipids.[1][5]
Materials:
-
Mycobacterial cell pellet
-
Chloroform
-
Methanol
-
Water (HPLC grade)
-
Silica solid-phase extraction (SPE) cartridges
-
Acetone
-
Nitrogen gas stream
-
Glass tubes with Teflon-lined screw caps
Protocol:
-
Lipid Extraction (Modified Bligh & Dyer):
-
Harvest mycobacterial cells by centrifugation and wash the pellet with distilled water.
-
Lyophilize the wet cell pellet in a pre-weighed glass tube.
-
To the dried cells, add a mixture of chloroform:methanol:water (10:10:3, v/v/v) for overnight extraction with stirring at room temperature.[5]
-
Centrifuge to pellet the delipidated cells.
-
Transfer the supernatant containing the total lipid extract to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Fractionation by Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge by washing with chloroform.
-
Redissolve the dried lipid extract in a minimal volume of chloroform and load it onto the SPE cartridge.
-
Elute non-polar lipids with several column volumes of chloroform.
-
Elute GMM and other glycolipids using a stepwise gradient of acetone in chloroform (e.g., 15%, 30%, 40%, 50%, 60%, 70%, 80% acetone). GMM is expected to elute in the more polar fractions.
-
Collect the fractions and dry them under a nitrogen stream.
-
-
Optional: Thin-Layer Chromatography (TLC) for Purity Assessment:
-
Spot a small amount of the dried fractions onto a silica TLC plate.
-
Develop the plate in a solvent system such as chloroform:methanol:water (60:16:1.5, v/v/v).
-
Visualize the separated lipids by spraying with a suitable reagent (e.g., 3% cupric acetate in 8% phosphoric acid) and heating.
-
Fractions containing pure GMM can be identified by comparison with a GMM standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The following is a general LC-MS/MS method for the analysis of mycobacterial lipids, which can be optimized for GMM.[1][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., Waters XBridge C18, 2.1 mm x 100 mm, 3.5 µm).[5]
-
Mobile Phase A: 5 mM ammonium acetate in methanol:water (99:1, v/v).[5]
-
Mobile Phase B: 5 mM ammonium acetate in n-propanol:hexane:water (79:20:1, v/v/v).[5]
-
Gradient:
-
0-2 min: 100% A
-
2-32 min: Linear gradient to 100% B
-
32-35 min: Hold at 100% B
-
35.1-40 min: Return to 100% A and re-equilibrate
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL (dissolved in a suitable solvent like chloroform:methanol 1:1)
MS Parameters:
-
Ionization Mode: Positive and Negative ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Acquisition:
-
Full Scan (MS1): m/z 200-2000
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) or data-independent acquisition (DIA) of the top N most intense ions.
-
Collision Energy: Ramped or fixed, depending on the instrument and desired fragmentation (e.g., 20-40 eV).
-
Data Presentation
Expected Fragmentation Pattern of this compound
The fragmentation of GMM in tandem mass spectrometry is expected to yield characteristic product ions. The primary fragmentation will likely occur at the glycosidic bond and within the sugar ring.
-
Glycosidic Bond Cleavage: Loss of the glucose moiety (neutral loss of 162 Da) will result in an ion corresponding to the mycolic acid.
-
Cross-Ring Cleavage: Fragmentation within the glucose ring can produce characteristic ions, as has been observed for other glucose-containing molecules.[6][7] These fragments can help confirm the identity of the sugar.
-
Mycolic Acid Fragmentation: The mycolic acid portion can also undergo fragmentation, providing information about its structure.
Quantitative Performance
| Parameter | Expected Performance |
| Linearity (Dynamic Range) | ~3 orders of magnitude |
| Limit of Detection (LOD) | Detectable from <10^6 Mtb cells for abundant lipids |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Signaling Pathway
This compound is a potent antigen that is recognized by a specific subset of T-cells. The signaling pathway for this recognition is initiated by the presentation of GMM by the CD1b protein on the surface of antigen-presenting cells (APCs).
Caption: GMM presentation by CD1b and T-cell activation.
The mycolic acid portion of GMM is anchored within the hydrophobic groove of the CD1b molecule, while the glucose headgroup is exposed for recognition by the T-cell receptor (TCR).[3] This interaction triggers a signaling cascade through the associated CD3 complex, leading to T-cell activation and the release of pro-inflammatory cytokines, which are critical for the immune response against mycobacteria.[2]
Conclusion
The protocols and information provided in this application note offer a robust framework for the mass spectrometry-based analysis of this compound. The combination of efficient sample preparation with high-resolution LC-MS/MS enables the sensitive and specific detection and quantification of this important mycobacterial glycolipid. This methodology is invaluable for researchers in the fields of tuberculosis research, immunology, and drug development, facilitating a deeper understanding of host-pathogen interactions and aiding in the discovery of new therapeutic and diagnostic strategies.
References
- 1. A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cd1b-Mediated T Cell Recognition of a Glycolipid Antigen Generated from Mycobacterial Lipid and Host Carbohydrate during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glycolipid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Glucose Monomycolate using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose monomycolate (GMM) is a significant glycolipid component of the Mycobacterium cell wall, playing a crucial role in the structural integrity of the bacterium and its interaction with the host immune system. As a key antigen presented by CD1b molecules to T cells, purified GMM is essential for immunological studies, diagnostics development, and as a potential candidate for subunit vaccines. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of GMM from complex lipid extracts, offering high resolution and reproducibility.
This document provides detailed application notes and protocols for the purification of intact this compound using both normal-phase and reverse-phase preparative HPLC.
Overview of the Purification Workflow
The purification of this compound from mycobacterial cultures is a multi-step process that begins with the extraction of total lipids from the bacterial cells, followed by preliminary fractionation and subsequent high-resolution purification using preparative HPLC. The final fractions are then analyzed for purity.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Extraction of Total Lipids from Mycobacteria
This protocol is adapted from methods for extracting mycobacterial cell wall lipids.
Materials:
-
Mycobacterial cell pellet
-
Chloroform
-
Methanol
-
0.3% NaCl in water
-
Centrifuge and appropriate tubes
-
Rotary evaporator
Procedure:
-
Start with a wet cell pellet from a mycobacterial culture.
-
To the cell pellet, add a mixture of chloroform and methanol in a 2:1 (v/v) ratio. Use a sufficient volume to fully immerse the pellet.
-
Stir the suspension at room temperature for 24 hours to ensure thorough extraction of lipids.
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully collect the supernatant containing the lipid extract.
-
To the supernatant, add 0.2 volumes of 0.3% NaCl solution to induce phase separation.
-
Mix vigorously and then centrifuge to separate the layers.
-
Collect the lower organic phase, which contains the total lipids.
-
Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
Store the dried lipid extract at -20°C until further use.
Preparative HPLC Purification of this compound
Due to the lack of a strong UV chromophore in GMM, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is recommended for detection. The following protocols are starting points and may require optimization based on the specific GMM species and the complexity of the lipid extract.
Method 1: Normal-Phase HPLC
Normal-phase chromatography separates molecules based on their polarity. GMM, being a polar glycolipid, interacts well with polar stationary phases.
| Parameter | Recommendation |
| Column | Silica or Diol-based preparative column (e.g., 10-20 mm ID x 250 mm, 5-10 µm particle size) |
| Mobile Phase A | Hexane or a mixture of Hexane/Isopropanol (e.g., 98:2 v/v) |
| Mobile Phase B | Isopropanol/Water (e.g., 85:15 v/v) |
| Gradient | Start with a low percentage of B, and create a linear gradient to a higher percentage of B over 30-40 minutes. |
| Flow Rate | 5-15 mL/min (dependent on column dimensions) |
| Injection Volume | Dependent on sample concentration and column capacity (start with a loading study) |
| Detector | ELSD (Nebulizer temperature: 40-50°C, Evaporator temperature: 60-70°C, Gas flow: 1.5-2.0 L/min) or RID |
| Sample Preparation | Dissolve the dried lipid extract in the initial mobile phase. |
Method 2: Reverse-Phase HPLC
Reverse-phase chromatography separates molecules based on their hydrophobicity. The long mycolic acid chain of GMM provides the necessary hydrophobicity for retention on a non-polar stationary phase.
| Parameter | Recommendation |
| Column | C18 or C8 preparative column (e.g., 10-20 mm ID x 250 mm, 5-10 µm particle size) |
| Mobile Phase A | Methanol/Water (e.g., 90:10 v/v) |
| Mobile Phase B | Chloroform or Dichloromethane |
| Gradient | Start with a high percentage of A, and create a linear gradient to a high percentage of B over 30-40 minutes. |
| Flow Rate | 5-15 mL/min (dependent on column dimensions) |
| Injection Volume | Dependent on sample concentration and column capacity (start with a loading study) |
| Detector | ELSD (Nebulizer temperature: 40-50°C, Evaporator temperature: 60-70°C, Gas flow: 1.5-2.0 L/min) or RID |
| Sample Preparation | Dissolve the dried lipid extract in the initial mobile phase or a compatible strong solvent. |
Fraction Collection
Automated Fraction Collection:
-
Time-based: Collect fractions at fixed time intervals throughout the run.
-
Peak-based: Use the detector signal to trigger fraction collection when a peak is detected. This is the preferred method for isolating specific compounds.
Considerations for ELSD: Since ELSD is a destructive detector, a flow splitter must be used to divert a small portion of the eluent to the detector while the majority is directed to the fraction collector. This introduces a delay between detection and collection that must be accounted for.
Calculating the Delay Volume: The delay volume is the volume of the tubing between the detector and the fraction collector nozzle.
-
Measure Tubing Dimensions: Determine the internal diameter (ID) and length of the tubing connecting the detector outlet to the fraction collector.
-
Calculate Tubing Volume: Volume = π * (ID/2)² * Length.
-
Determine Delay Time: Delay Time = Delay Volume / Flow Rate.
-
Set in Software: Input the calculated delay time into the chromatography software to ensure accurate fraction collection.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of GMM using the two HPLC methods. Actual results will vary depending on the mycobacterial species, culture conditions, and specific instrumentation.
| Parameter | Normal-Phase HPLC | Reverse-Phase HPLC |
| Starting Material (mg) | 100 | 100 |
| GMM Retention Time (min) | 15.2 | 22.5 |
| Yield of Purified GMM (mg) | 5.1 | 4.8 |
| Purity of GMM (%) | >95 | >95 |
| Recovery (%) | 5.1 | 4.8 |
Logical Relationships in Method Development
The development of a successful HPLC purification method involves a logical progression of steps, from initial analytical scale experiments to preparative scale purification.
Caption: Logical workflow for HPLC method development.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the successful purification of this compound using preparative HPLC. Both normal-phase and reverse-phase chromatography are viable options, with the choice depending on the specific separation requirements and available instrumentation. Careful optimization of the extraction, separation, and fraction collection steps is critical for obtaining high-purity GMM for downstream applications in tuberculosis research and drug development.
Application Notes and Protocols for Synthetic Glucose Monomycolate in Immunological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic glucose monomycolate (GMM) is a glycolipid antigen of significant interest in the fields of immunology and vaccinology, particularly in the context of mycobacterial infections such as tuberculosis. GMM is presented by the non-polymorphic CD1b molecule on antigen-presenting cells (APCs) to a specific subset of T cells.[1][2] Unlike peptide antigens presented by the highly polymorphic Major Histocompatibility Complex (MHC), the GMM-CD1b pathway offers a more conserved target for T cell recognition. Additionally, GMM can be recognized by the C-type lectin receptor Mincle, triggering innate immune responses. The use of highly purified, synthetic GMM in immunological assays provides a standardized and reproducible tool to dissect these immune responses, screen for antigen-specific T cells, and evaluate vaccine candidates.
These application notes provide detailed protocols for the use of synthetic GMM in three key immunological assays: Enzyme-Linked Immunosorbent Assay (ELISA) for cytokine quantification, Enzyme-Linked Immunospot (ELISPOT) for enumerating antigen-specific T cells, and Flow Cytometry for the phenotypic analysis of GMM-specific T cells using GMM-loaded CD1b tetramers.
Data Presentation
Table 1: Representative Cytokine Production from Human PBMCs Stimulated with Synthetic GMM (ELISA)
| Cytokine | Stimulus | Concentration (pg/mL) | Reference |
| IFN-γ | Unstimulated | 14.15 ± 13.77 | [1] |
| Synthetic GMM (10 µg/mL) | 60.2 ± 73.5 to 165.6 ± 188.7 | [1] | |
| IL-2 | Unstimulated | Not Detected | [3] |
| Synthetic GMM (10 µg/mL) | Low to undetectable | [3] | |
| TNF-α | Unstimulated | 42 ± 14 | |
| Synthetic GMM (10 µg/mL) | 140 ± 45 | ||
| IL-10 | Unstimulated | 35.58 ± 18.73 | [1] |
| Synthetic GMM (10 µg/mL) | 17.9 ± 12.93 to 43.92 ± 28.1 | [1] | |
| IL-12 | Unstimulated | 12.6 ± 0.56 | [1] |
| Synthetic GMM (10 µg/mL) | 12.65 ± 1.54 to 65.7 ± 105.8 | [1] | |
| GM-CSF | Unstimulated | 20.67 ± 24 | [1] |
| Synthetic GMM (10 µg/mL) | 22.5 ± 19.6 to 148.20 | [1] |
Note: Cytokine concentrations can vary significantly between donors and experimental conditions. The data presented are illustrative examples.
Table 2: Representative Frequency of GMM-Specific T Cells (ELISPOT)
| T Cell Specificity | Stimulus | Spot Forming Units (SFU) per 10^6 PBMCs | Reference |
| GMM-specific IFN-γ secreting cells | Unstimulated | < 10 | |
| Synthetic GMM (10 µg/mL) | 50 - 500 | ||
| GMM-specific IL-2 secreting cells | Unstimulated | < 5 | |
| Synthetic GMM (10 µg/mL) | 10 - 100 |
Note: The frequency of GMM-specific T cells can be low in unexposed individuals and is expected to be higher in individuals exposed to mycobacteria or vaccinated with GMM-containing vaccines.
Table 3: Representative Phenotypic Analysis of GMM-Specific T Cells (Flow Cytometry)
| Population | Marker | Percentage of CD3+ T cells | Reference |
| GMM-CD1b Tetramer+ | 0.01 - 0.5% | [4] | |
| CD4+ | 40 - 70% | ||
| CD8+ | 20 - 50% | ||
| CD45RO+ (Memory) | > 90% | [4] | |
| TRAV1-2+ | Variable | [5] |
Note: The frequency and phenotype of GMM-CD1b tetramer-positive T cells can vary based on the donor's immune history.
Experimental Protocols
Preparation of Synthetic GMM for In Vitro Assays
Proper preparation of synthetic GMM is critical for its effective use in immunological assays. Due to its hydrophobic nature, GMM requires a specific procedure to ensure it is properly presented to cells.
Materials:
-
Synthetic this compound (GMM)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Water bath sonicator
Protocol:
-
Prepare a stock solution of synthetic GMM by dissolving it in DMSO at a concentration of 1-10 mg/mL.
-
To prepare a working solution, dilute the GMM stock solution in sterile PBS. A common starting concentration for in vitro assays is 10 µg/mL.
-
To facilitate the formation of micelles for optimal presentation to cells, sonicate the diluted GMM solution in a water bath sonicator for 15-30 minutes at 37°C.
-
Use the sonicated GMM solution immediately for cell stimulation.
Protocol 1: Cytokine Quantification by ELISA
This protocol describes the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with synthetic GMM and the subsequent measurement of secreted cytokines by sandwich ELISA.
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Synthetic GMM, prepared as described above
-
Lipopolysaccharide (LPS) as a positive control (100 ng/mL)
-
96-well flat-bottom cell culture plates
-
Cytokine-specific ELISA kits (e.g., for IFN-γ, TNF-α, IL-2, IL-10)
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare working solutions of synthetic GMM (e.g., 20 µg/mL for a final concentration of 10 µg/mL), LPS (200 ng/mL), and a vehicle control (DMSO in PBS, diluted to the same concentration as the GMM vehicle) in complete RPMI 1640 medium.
-
Add 100 µL of the prepared stimuli or control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours. The optimal incubation time will depend on the cytokine being measured.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the cytokine-specific ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 2: Enumeration of GMM-Specific T Cells by ELISPOT
This protocol details the use of an ELISPOT assay to determine the frequency of GMM-specific cytokine-secreting T cells.
Materials:
-
ELISPOT plates (e.g., PVDF-membrane 96-well plates)
-
Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ)
-
Enzyme-conjugated streptavidin (e.g., Streptavidin-ALP or -HRP)
-
Substrate for the enzyme (e.g., BCIP/NBT or AEC)
-
Isolated human PBMCs
-
Complete RPMI 1640 medium
-
Synthetic GMM, prepared as described above
-
Phytohemagglutinin (PHA) or anti-CD3 antibody as a positive control
-
Antigen-presenting cells (APCs), such as autologous monocytes or dendritic cells (optional, but can enhance the response)
Procedure:
-
Coat the ELISPOT plate with the capture antibody overnight at 4°C, according to the manufacturer's instructions.
-
The next day, wash the plate and block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Prepare a single-cell suspension of PBMCs in complete RPMI 1640 medium.
-
Add 2-3 x 10^5 PBMCs per well.
-
If using exogenous APCs, add them to the wells at an appropriate ratio to the PBMCs (e.g., 1:10).
-
Add synthetic GMM (final concentration of 1-10 µg/mL), positive control, or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours for IFN-γ, or longer for other cytokines.
-
After incubation, wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's protocol.
-
Wash the plate and add the enzyme-conjugated streptavidin.
-
After another incubation and washing step, add the substrate to develop the spots.
-
Stop the reaction by washing with distilled water once the spots are clearly visible.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISPOT reader.
Protocol 3: Phenotypic Analysis of GMM-Specific T Cells by Flow Cytometry
This protocol describes the staining of GMM-specific T cells using GMM-loaded CD1b tetramers for analysis by flow cytometry.
Materials:
-
PE- or APC-conjugated GMM-loaded CD1b tetramers
-
Mock-loaded (empty) CD1b tetramers as a negative control
-
Isolated human PBMCs
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD45RO, TRAV1-2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Viability dye (e.g., Propidium Iodide or a fixable viability dye)
Procedure:
-
Isolate PBMCs and resuspend them in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
To a FACS tube, add 100 µL of the cell suspension (1 x 10^6 cells).
-
Add the GMM-CD1b tetramer to the cells at the predetermined optimal concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Add the cocktail of fluorescently-conjugated antibodies against cell surface markers and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Just before analysis, add the viability dye according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single lymphocytes, then on CD3+ T cells. From the CD3+ population, identify the GMM-CD1b tetramer-positive cells and further characterize their phenotype based on the expression of other surface markers.
Mandatory Visualization
References
Application Notes and Protocols: Loading Glucose Monomycolate (GMM) on CD1b Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD1b, a member of the CD1 family of antigen-presenting molecules, specializes in capturing and presenting lipid and glycolipid antigens to T cells. This function is crucial for the immune response against various pathogens, notably Mycobacterium tuberculosis, which possesses a lipid-rich cell wall. Glucose monomycolate (GMM), a key glycolipid from the mycobacterial cell wall, is a potent antigen presented by CD1b to a specific subset of T cells.[1][2] The ability to load GMM onto CD1b molecules in vitro is essential for studying these T cell responses, developing diagnostics, and designing novel vaccines.[1][3]
These application notes provide detailed protocols for the preparation of GMM, the loading of GMM onto soluble CD1b molecules, and the verification of successful loading through T cell-based assays.
Data Presentation
Table 1: Comparative Efficacy of GMM Analogs in T Cell Stimulation
| GMM Analog (Mycolic Acid Chain Length) | T Cell Line | Outcome Measure | Result | Reference |
| C32 GMM | LDN5 | Tetramer Staining (MFI) | 10-100 fold increase over unloaded | [4] |
| C54 GMM | LDN5 | Tetramer Staining | Successful staining | [4] |
| C80 GMM | LDN5 | Tetramer Staining | Successful staining | [4] |
| Natural GMM mixture | LDN5 | IL-2 Secretion | Dose-dependent increase | [2] |
MFI: Mean Fluorescence Intensity
Table 2: Key Reagents and Their Roles
| Reagent | Function | Notes |
| Recombinant soluble biotinylated CD1b | Antigen presenting molecule | Typically produced in mammalian or insect cells. |
| This compound (GMM) | Antigenic glycolipid | Can be synthetic or purified from mycobacteria.[1][5] |
| CHAPS or similar detergent | Solubilizes GMM | Critical for efficient loading. |
| Citrate Buffer (pH 4.0-4.5) | Acidic environment | Mimics the acidic environment of late endosomes/lysosomes, facilitating lipid loading.[6][7][8] |
| GMM-specific T cell line (e.g., LDN5) | Verification of loading | Responds to correctly loaded CD1b-GMM complexes.[2][4] |
| Antigen Presenting Cells (APCs) | Cellular presentation of GMM | e.g., monocyte-derived dendritic cells or CD1b-transfected cell lines.[2][9] |
Experimental Protocols
Protocol 1: Preparation and Solubilization of this compound (GMM)
This protocol describes the preparation of GMM for loading onto CD1b molecules.
Materials:
-
Synthetic or purified GMM (e.g., C32, C54, or C80 GMM)[4][5]
-
Chloroform/Methanol (2:1, v/v)
-
50 mM Citrate Buffer (pH 4.5)
-
0.6% CHAPS detergent
-
Water bath sonicator
-
Nitrogen gas stream
Procedure:
-
Stock Solution Preparation: Dissolve GMM in chloroform/methanol (2:1, v/v) to a stock concentration of 1 mg/mL.[5] Store at -20°C.
-
Aliquoting and Drying: For each loading experiment, aliquot the desired amount of GMM stock solution into a sterile microcentrifuge tube. Dry the GMM under a gentle stream of nitrogen gas to completely remove the organic solvent.[10]
-
Solubilization: Resuspend the dried GMM in 100 µL of 50 mM citrate buffer (pH 4.5) containing 0.6% CHAPS detergent.[7]
-
Sonication: Sonicate the GMM suspension in a water bath at 40°C for up to 2 hours to ensure complete solubilization.[7] The solution should be clear.
Protocol 2: In Vitro Loading of GMM onto Soluble CD1b Monomers
This protocol details the loading of solubilized GMM onto recombinant biotinylated CD1b monomers, a crucial step for generating CD1b-GMM tetramers.
Materials:
-
Solubilized GMM (from Protocol 1)
-
Recombinant soluble biotinylated human CD1b monomers
-
Phosphate Buffered Saline (PBS)
-
Incubator at 37°C
Procedure:
-
Molar Excess Calculation: Determine the molar concentration of the CD1b monomer solution. Calculate the volume of the solubilized GMM solution required to achieve a 40-fold molar excess of GMM to CD1b.[5]
-
Incubation: Add the calculated volume of solubilized GMM directly to the CD1b monomer solution.
-
Loading Reaction: Incubate the mixture overnight at 37°C to facilitate the loading of GMM into the antigen-binding groove of CD1b.[5][7]
-
Tetramerization (Optional): Following the overnight incubation, the GMM-loaded CD1b monomers can be used to generate tetramers by adding fluorescently labeled streptavidin, following the manufacturer's instructions or established protocols.
Protocol 3: Verification of GMM Loading using a T Cell Activation Assay
This protocol describes how to confirm the successful loading of GMM onto CD1b by measuring the activation of a GMM-specific T cell line.
Materials:
-
GMM-loaded CD1b monomers or tetramers (from Protocol 2)
-
Unloaded (mock-loaded) CD1b as a negative control
-
GMM-specific T cell line (e.g., LDN5)
-
Antigen Presenting Cells (APCs) expressing CD1b (e.g., CD1b-transfected C1R cells or monocyte-derived dendritic cells)[2][9]
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay for T cell activation (e.g., IL-2 ELISA kit, IFN-γ ELISpot kit, or flow cytometry for activation markers like CD69)
-
Brefeldin A (for intracellular cytokine staining)[11]
Procedure:
-
Antigen Presenting Cell Preparation:
-
Plate APCs in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Add graded doses of GMM (solubilized as in Protocol 1) to the wells and incubate for at least 2 hours at 37°C to allow for uptake and presentation.
-
-
T Cell Co-culture: Add 5 x 10^4 cells of the GMM-specific T cell line to each well containing the APCs.
-
Incubation: Co-culture the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Readout - Cytokine Secretion (ELISA):
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 or IFN-γ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Readout - Intracellular Cytokine Staining (Flow Cytometry):
-
For the final 4-6 hours of co-culture, add Brefeldin A to the wells to block cytokine secretion.[11]
-
Harvest the cells and stain for surface markers (e.g., CD3, CD4) and intracellular IFN-γ using standard flow cytometry protocols.
-
-
Data Analysis: Compare the level of T cell activation in response to GMM-pulsed APCs with the negative control (APCs with no GMM). A significant increase in cytokine production or activation marker expression indicates successful presentation of GMM by CD1b.
Visualizations
Caption: Workflow for GMM loading onto CD1b and subsequent T cell activation assay.
Caption: Simplified pathway of CD1b trafficking and GMM loading in an APC.
References
- 1. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cd1b-Mediated T Cell Recognition of a Glycolipid Antigen Generated from Mycobacterial Lipid and Host Carbohydrate during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD1b tetramers bind αβ T cell receptors to identify a mycobacterial glycolipid-reactive T cell repertoire in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Four Pathways of CD1 Antigen Presentation to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structural reorganization of the antigen-binding groove of human CD1b for presentation of mycobacterial sulfoglycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Antigen Presentation by CD1b and CD1d in Lysosomal Storage Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Presentation of the Same Glycolipid by Different CD1 Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Glucose Monomycolate-Based ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose monomycolate (GMM) is a significant glycolipid component of the Mycobacterium tuberculosis cell wall.[1] It is a critical antigen in the host immune response to mycobacterial infections, particularly tuberculosis. GMM is presented to T cells by the CD1b antigen-presenting molecule, leading to T cell activation.[1] This makes GMM a valuable target for immunological studies, vaccine development, and potentially, as a biomarker for diagnostic assays.
These application notes provide a comprehensive guide for the development of an enzyme-linked immunosorbent assay (ELISA) for the detection of antibodies against GMM or for the quantification of GMM itself through a competitive assay format. The protocols provided are intended as a starting point and should be optimized for specific laboratory conditions and research applications.
Preparation and Characterization of this compound (GMM)
Purification of GMM from Mycobacterial Culture
A detailed method for the extraction and purification of GMM from mycobacterial cultures is outlined below.
Materials:
-
Mycobacterium species culture (e.g., Mycobacterium phlei or Nocardia farcinica grown in 7H9 medium supplemented with 10% glucose)
-
Chloroform
-
Methanol
-
Acetone
-
Silica solid-phase extraction column
-
Thin-layer chromatography (TLC) plates
-
Cupric acetate
-
Phosphoric acid
Protocol:
-
Harvest mycobacterial cells from culture by centrifugation and wash the pellet with distilled water.
-
Extract total lipids from the wet pellet by sequential incubation with chloroform:methanol (1:2 v/v) and then chloroform:methanol (2:1 v/v) at room temperature.
-
Dry the combined total lipid extracts using a rotary evaporator and redissolve in chloroform.
-
Fractionate the total lipid extract by loading it onto a silica solid-phase extraction column.
-
Elute the column with a stepwise gradient of acetone in chloroform (e.g., 15%, 30%, 40%, 50%, 60%, 70%, 80% acetone), followed by pure acetone.
-
Analyze the collected fractions by TLC to identify those containing GMM.
-
For TLC analysis, spot the fractions on a TLC plate and develop the plate using a solvent system of chloroform:methanol:water (60:16:1.5 v/v/v).
-
Visualize the separated lipids by spraying the TLC plate with 3% cupric acetate in 8% phosphoric acid, followed by baking at 150°C.
-
Pool the fractions containing pure GMM, dry them, and redissolve in chloroform for storage.
Characterization of Purified GMM
The purity and identity of the purified GMM should be confirmed using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Compare the migration of the purified sample with a known GMM standard.
-
Mass Spectrometry (MS): To confirm the molecular weight of the GMM.
Development of a GMM-Based ELISA: Key Experimental Protocols
Two primary ELISA formats are presented: an indirect ELISA for the detection of anti-GMM antibodies and a competitive ELISA for the quantification of GMM.
Protocol 1: Indirect ELISA for Detection of Anti-GMM Antibodies
This protocol is designed to detect and quantify antibodies specific to GMM in biological samples such as serum or plasma.
2.1.1. Materials
-
Purified GMM
-
High-binding 96-well ELISA plates
-
Coating solvent: n-hexane or chloroform:ethanol (1:9 v/v)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS without Tween 20)
-
Sample diluent (e.g., 1% BSA in PBS)
-
Primary antibody (serum or plasma samples)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
2.1.2. Experimental Workflow
Caption: Workflow for the indirect GMM ELISA.
2.1.3. Detailed Protocol
-
Antigen Coating:
-
Dissolve purified GMM in the chosen coating solvent (n-hexane or chloroform:ethanol) to a concentration range of 10-100 µg/mL. An optimal starting concentration is 1000 ng/well (10 µg/mL in 100 µL).[2]
-
Add 100 µL of the GMM solution to each well of a 96-well ELISA plate.
-
Allow the solvent to evaporate completely by incubating the plate overnight at 4°C in a fume hood.
-
-
Blocking:
-
Wash the wells twice with PBS. Important: Avoid using detergents like Tween 20 in the wash buffer as they can detach the coated glycolipid from the plate.[2]
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the wells three times with PBS.
-
Dilute the test samples (e.g., serum) in sample diluent. A starting dilution of 1:100 is recommended, followed by serial dilutions for titration.
-
Add 100 µL of the diluted samples to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with PBS.
-
Dilute the enzyme-conjugated secondary antibody in sample diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the wells five times with PBS.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate).
-
Protocol 2: Competitive ELISA for Quantification of GMM
This protocol is designed to quantify the amount of GMM in a sample. It relies on the competition between GMM in the sample and a known amount of labeled GMM (or a fixed amount of anti-GMM antibody) for binding to a limited number of binding sites.
2.2.1. Materials
-
Purified GMM
-
High-binding 96-well ELISA plates
-
Coating solvent: n-hexane or chloroform:ethanol (1:9 v/v)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS without Tween 20)
-
Sample diluent (e.g., 1% BSA in PBS)
-
Anti-GMM antibody (monoclonal or polyclonal)
-
GMM standard solutions of known concentrations
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
2.2.2. Experimental Workflow
Caption: Workflow for the competitive GMM ELISA.
2.2.3. Detailed Protocol
-
Antigen Coating and Blocking:
-
Coat and block the ELISA plate with purified GMM as described in the indirect ELISA protocol (sections 2.1.3.1 and 2.1.3.2).
-
-
Competition Step:
-
Prepare a series of GMM standard solutions with known concentrations in sample diluent.
-
Dilute the test samples in the same diluent.
-
In a separate plate or tubes, mix 50 µL of each standard or sample with 50 µL of a fixed, predetermined concentration of anti-GMM antibody. The optimal antibody concentration should be determined by titration to be the concentration that gives a high signal in the absence of competitor GMM.
-
Incubate this mixture for 1 hour at 37°C.
-
Wash the GMM-coated plate three times with PBS.
-
Transfer 100 µL of the pre-incubated antibody-antigen mixture to the corresponding wells of the GMM-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection and Signal Development:
-
Proceed with the secondary antibody incubation and signal development steps as described in the indirect ELISA protocol (sections 2.1.3.4 and 2.1.3.5).
-
Data Presentation and Analysis
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for the GMM ELISA development. These parameters should be optimized for each specific assay.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration/Dilution | Volume/Well | Incubation Time | Incubation Temperature |
| Coating | Purified GMM | 10-100 µg/mL | 100 µL | Overnight | 4°C |
| Blocking | Blocking Buffer (1% BSA in PBS) | N/A | 200 µL | 1-2 hours | Room Temperature |
| Sample | Serum/Plasma (Indirect ELISA) | 1:100 initial dilution | 100 µL | 1-2 hours | Room Temperature |
| Competition | Anti-GMM Antibody | To be determined by titration | 50 µL | 1 hour | 37°C |
| Secondary Ab | Enzyme-conjugated 2° Antibody | Manufacturer's recommendation | 100 µL | 1 hour | Room Temperature |
| Substrate | TMB Substrate | N/A | 100 µL | 15-30 minutes | Room Temperature (dark) |
Table 2: Example Data for a Competitive GMM ELISA Standard Curve
| GMM Standard (ng/mL) | OD at 450 nm (Replicate 1) | OD at 450 nm (Replicate 2) | Mean OD | % Inhibition |
| 0 | 1.852 | 1.848 | 1.850 | 0% |
| 10 | 1.575 | 1.585 | 1.580 | 14.6% |
| 50 | 1.120 | 1.130 | 1.125 | 39.2% |
| 100 | 0.750 | 0.760 | 0.755 | 59.2% |
| 500 | 0.310 | 0.320 | 0.315 | 83.0% |
| 1000 | 0.150 | 0.155 | 0.153 | 91.7% |
| Blank | 0.050 | 0.052 | 0.051 | N/A |
% Inhibition = [1 - (Mean OD of Standard / Mean OD of 0 ng/mL Standard)] x 100
Data Analysis
For the indirect ELISA, the results can be expressed as an endpoint titer, which is the highest dilution of the sample that gives a signal significantly above the background.
For the competitive ELISA, a standard curve is generated by plotting the mean absorbance or percent inhibition as a function of the logarithm of the GMM concentration. The concentration of GMM in unknown samples is then determined by interpolating their absorbance values from the standard curve. A four-parameter logistic (4PL) curve fit is often the most appropriate model for sigmoidal dose-response curves.
Visualization of Key Pathways and Workflows
GMM Antigen Presentation Pathway
Caption: GMM presentation by CD1b to a T cell.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing- Blocking buffer is ineffective- Secondary antibody concentration is too high- Cross-reactivity of antibodies | - Increase the number of wash steps.- Try a different blocking agent (e.g., 5% non-fat dry milk).- Optimize the secondary antibody concentration using a checkerboard titration.- Use affinity-purified antibodies. |
| No or Weak Signal | - GMM not coated on the plate- Reagents not added or inactive- Insufficient incubation times- Antibody concentration too low | - Confirm GMM coating by an independent method if possible.- Ensure all reagents are at room temperature before use and were added in the correct order.- Increase incubation times.- Optimize primary and secondary antibody concentrations. |
| High Variability | - Inconsistent pipetting- Uneven temperature during incubation- Edge effects on the plate | - Use calibrated pipettes and ensure consistent technique.- Avoid stacking plates during incubation.- Do not use the outer wells of the plate or ensure even temperature distribution. |
Storage of Coated Plates
-
Short-term (up to 1 week): Store blocked and washed plates at 4°C, sealed to prevent evaporation.
-
Long-term (months): After blocking, wash the plates, dry them thoroughly (e.g., in a desiccator), and store them in a sealed bag with a desiccant at -20°C. Avoid repeated freeze-thaw cycles. The stability of coated plates can vary depending on the antigen, so it is recommended to validate the storage conditions.
References
Troubleshooting & Optimization
Technical Support Center: Synthetic Glucose Monomycolate Production
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthetic production of glucose monomycolate (GMM).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound (GMM)?
A1: The two main approaches for GMM synthesis are total synthesis and semi-synthesis.[1] Total synthesis involves the complete chemical synthesis of both the mycolic acid and the glucose portions, offering the highest degree of purity and structural definition.[2] Semi-synthesis utilizes mycolic acids isolated from natural sources (e.g., Mycobacterium tuberculosis) which are then chemically coupled to a glucose derivative.[1][3] This can be a more direct route, though it may result in a mixture of GMMs depending on the heterogeneity of the starting mycolic acids.[3]
Q2: Why is regioselective protection of glucose necessary for GMM synthesis?
A2: Glucose has multiple hydroxyl groups (-OH) that can react during the esterification process. To ensure the mycolic acid is attached specifically to the C-6 hydroxyl group, which is crucial for its biological activity as a T-cell antigen, the other hydroxyl groups (at C-1, C-2, C-3, and C-4) must be chemically protected.[1][4] This strategy prevents the formation of undesired isomers and simplifies the purification of the final product.
Q3: What are common protecting groups used for the glucose moiety?
A3: Benzyl (Bn) ethers are frequently used as "permanent" protecting groups for the C-2, C-3, and C-4 hydroxyls due to their stability under a wide range of reaction conditions.[5] The anomeric position (C-1) is often protected as a benzyl glycoside. These groups can be removed simultaneously in the final deprotection step via catalytic hydrogenation.[6][7] For regioselective protection, strategies involving bulky groups or the use of organotin intermediates can facilitate the specific protection of certain hydroxyl groups.[4][5]
Q4: What are the main challenges in purifying synthetic GMM?
A4: The purification of GMM is challenging due to its amphiphilic nature, having both a large, nonpolar lipid tail (mycolic acid) and a polar carbohydrate head (glucose). This can lead to difficulties in standard chromatography. Additionally, the final product must be separated from structurally similar starting materials, reagents, and byproducts of the coupling reaction, such as dicyclohexylurea (DCU) if DCC is used.[8]
Q5: How does the stereochemistry of the mycolic acid affect the biological activity of GMM?
A5: The stereochemistry of the α-alkyl, β-hydroxy carboxylic acid moiety of the mycolic acid is critical for T-cell recognition of GMM.[2] Synthetic strategies must carefully control these stereocenters to produce biologically active GMM.
Troubleshooting Guide
Problem 1: Low Yield in Esterification Step
| Potential Cause | Suggested Solution |
| Steric hindrance | The large size of both the protected glucose derivative and the mycolic acid can slow down the reaction. Increase reaction time and/or temperature moderately. Consider using a more reactive activated form of the mycolic acid, such as a pentafluorophenyl (PFP) ester, which can improve coupling efficiency.[1][9] |
| Side reaction in Steglich esterification | In DCC/DMAP-mediated couplings, the O-acylisourea intermediate can rearrange to a non-reactive N-acylurea, especially in slow reactions.[8][10] Ensure an adequate catalytic amount of DMAP is used to accelerate the desired ester formation. |
| Incomplete reaction | Use a slight excess of the activated mycolic acid (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor solubility of reactants | Ensure both the protected glucose and the mycolic acid are fully dissolved in a suitable anhydrous solvent (e.g., a mixture of THF and DMF).[11] |
Problem 2: Difficulty in Purifying the Protected GMM Product
| Potential Cause | Suggested Solution |
| Contamination with dicyclohexylurea (DCU) | If using DCC for esterification, the byproduct DCU can be challenging to remove. Most of the DCU is insoluble in common organic solvents like dichloromethane or diethyl ether and can be removed by filtration.[8] For any remaining soluble DCU, careful column chromatography is required. |
| Co-elution of product and starting material | The polarity of the protected GMM and the protected glucose starting material may be similar. Optimize the solvent system for column chromatography. A gradient elution, for example with increasing concentrations of acetone in chloroform or ethyl acetate in petrol, can effectively separate the product.[1] Analyze fractions carefully by TLC. |
| Product streaking on silica gel column | The amphiphilic nature of GMM can cause streaking. Ensure the sample is loaded onto the column in a minimal amount of solvent. Sometimes, adding a small percentage of a more polar solvent to the loading solvent can improve the chromatography. |
Problem 3: Incomplete Deprotection or Side Reactions during Deprotection
| Potential Cause | Suggested Solution |
| Catalyst poisoning | Traces of sulfur-containing compounds or other impurities can poison the Palladium catalyst used for hydrogenolysis of benzyl ethers. Ensure the protected GMM is of high purity before the deprotection step. |
| Incomplete reaction | Increase the catalyst loading (e.g., Pd/C or Pearlman's catalyst), hydrogen pressure, and/or reaction time. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. |
| Saturation of aromatic rings | While Palladium is less prone to this than other catalysts, saturation of the benzyl groups can occur.[12] Using a pre-treated catalyst or specific solvent systems (e.g., aqueous DMF) can suppress this side reaction.[12] Alternatively, transfer hydrogenation with a hydrogen donor like formic acid can be a milder method.[7] |
Experimental Protocols & Data
Key Experimental Methodologies
1. Regioselective Protection of Glucose (Example: Preparation of Benzyl 2,3,4-tri-O-benzyl-6-O-tosyl-β-D-glucopyranoside)
A common strategy to prepare for selective 6-O-mycolation involves protecting the C1-C4 hydroxyls and activating the C6 hydroxyl with a good leaving group like tosylate.
-
Step 1: Benzylation: Start with a commercially available glucose derivative, for example, benzyl β-D-glucopyranoside. The hydroxyl groups at C-2, C-3, and C-4 are protected as benzyl ethers using benzyl bromide (BnBr) and a base like sodium hydride (NaH) in an anhydrous solvent like DMF.
-
Step 2: Tosylation: The primary hydroxyl group at C-6 is then selectively activated by reaction with p-toluenesulfonyl chloride (TsCl) in pyridine. The higher reactivity of the primary hydroxyl allows for this selective functionalization.
2. Esterification of Protected Glucose with Mycolic Acid (Prandi Method)
This method involves the coupling of a mycolic acid with a 6-O-tosyl-glucose derivative.
-
Reactants: Mycolic acid, benzyl 2,3,4-tri-O-benzyl-6-O-tosyl-β-D-glucopyranoside, and a base such as cesium hydrogen carbonate.
-
Solvent: A mixture of anhydrous THF and DMF (e.g., 1:1 ratio).
-
Procedure: The mycolic acid is first treated with the base at room temperature for about an hour to form the carboxylate salt. The protected glucose derivative is then added, and the mixture is heated (e.g., to 70°C) for several hours (e.g., 18 hours).
-
Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate) and the product is extracted with an organic solvent like dichloromethane. The protected GMM is then purified by silica gel column chromatography.
3. Final Deprotection by Catalytic Hydrogenolysis
This step removes the benzyl protecting groups to yield the final GMM.
-
Catalyst: Typically 10% Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).
-
Solvent: A mixture of solvents like THF, methanol, and a small amount of water can be effective.
-
Procedure: The protected GMM is dissolved in the solvent, the catalyst is added, and the mixture is stirred under a hydrogen atmosphere (from a balloon or in a pressure vessel) until the reaction is complete (monitored by TLC).
-
Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the final GMM product, which can be further purified if necessary.
Quantitative Data Summary
| Reaction Step | Key Reagents | Typical Conditions | Reported Yield | Reference |
| Esterification | Mycolic acid, Protected 6-O-tosyl-glucose, CsHCO₃ | THF/DMF (1:1), 70°C, 18h | 62% | --INVALID-LINK-- |
| Deprotection | Protected GMM, H₂, Pd/C | THF/MeOH/H₂O | 94% | --INVALID-LINK-- |
| Overall Synthesis | (Semi-synthesis from natural mycolic acids) | Multi-step | 26% | --INVALID-LINK--[3] |
Visualizations
Synthetic Workflow for this compound
Caption: General workflow for the semi-synthesis of this compound (GMM).
Troubleshooting Logic for Low Esterification Yield
References
- 1. This compound (GMM)| [benchchem.com]
- 2. Total Synthesis of a Mycolic Acid from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. daneshyari.com [daneshyari.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Glucose Monomycolate (GMM) Presentation to T Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the presentation of glucose monomycolate (GMM) to T cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (GMM) presentation to T cells?
A1: this compound is a mycobacterial cell wall glycolipid that is presented to T cells primarily by the CD1b antigen-presenting molecule.[1] Unlike MHC molecules that present peptides, CD1 proteins are specialized in presenting lipid and glycolipid antigens to T cells.[1][2] The T cell receptor (TCR) recognizes the glucose headgroup of GMM exposed on the surface of the CD1b molecule, leading to T cell activation.[1][3]
Q2: Which T cell subsets recognize GMM presented by CD1b?
A2: Several T cell subsets recognize GMM presented by CD1b. These include:
-
Germline-Encoded Mycolyl Lipid-Reactive (GEM) T cells: These are a key population of GMM-reactive T cells characterized by a semi-invariant TCR α-chain.[1]
-
LDN5-like T cells: Named after the human T cell line LDN5, these cells also recognize the glucose headgroup of GMM presented by CD1b.[1]
-
Diverse CD4+ T cells: In addition to the semi-invariant populations, a diverse repertoire of CD4+ T cells also responds to GMM.[1]
Q3: What is the role of glucose concentration in GMM production and presentation?
A3: The production of GMM by mycobacteria is highly sensitive to the glucose concentration in their environment. Mycobacteria upregulate GMM production when cultured in media containing glucose at physiological concentrations found in mammalian hosts.[1] This suggests that GMM is a key antigen produced during in vivo infection.[4][5] Therefore, when preparing mycobacterial lysates for GMM isolation, culturing the bacteria in a glucose-rich medium can enhance the yield of this specific antigen.
Troubleshooting Guides
Issue 1: Low or No T cell Activation in Response to GMM
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal GMM Concentration | Titrate the concentration of GMM used for pulsing antigen-presenting cells (APCs). Concentrations typically range from 1 to 20 µg/mL.[6] |
| Inefficient Loading of GMM onto CD1b | Ensure proper loading conditions. For long-chain GMM, loading onto CD1b molecules occurs within the endosomal compartments of APCs and requires a low pH environment.[1] Shorter-chain GMM can be loaded at the cell surface.[1] Consider using a previously published protocol for in vitro loading of CD1b with mycolic acids.[4] |
| Poor Viability of APCs or T cells | Check cell viability using methods like trypan blue exclusion or a viability dye in flow cytometry. Use freshly isolated and healthy cells for your assays.[7] |
| Incorrect T cell Subset | Confirm that the T cells used in the assay are capable of recognizing GMM. Use T cell lines or clones known to be GMM-reactive, or use CD1b tetramers loaded with GMM to identify and isolate GMM-specific T cells from your population.[8][9] |
| GMM Instability or Degradation | Store GMM properly, dissolved in chloroform for storage.[1] Prepare fresh dilutions in an appropriate vehicle (e.g., media containing a low concentration of a non-toxic detergent) for each experiment. |
| Insufficient Incubation Time | Optimize the co-culture incubation time. T cell activation is a dynamic process, and the optimal time for measuring a response (e.g., cytokine production, proliferation) can vary. A common incubation time for measuring CD69 upregulation on Jurkat T cells is 18 hours.[4] |
Issue 2: High Background Signal in T cell Activation Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminants in GMM Preparation | Ensure the purity of your GMM preparation. Contaminating lipids or other mycobacterial components could non-specifically activate T cells. Use highly purified GMM.[1] |
| Non-specific T cell Activation | Include appropriate controls, such as APCs pulsed with vehicle alone or an irrelevant lipid antigen, to assess the level of non-specific T cell activation. |
| Autofluorescence in Flow Cytometry | If using flow cytometry to measure T cell activation markers, include an unstained cell control to assess autofluorescence levels.[3][7] |
| Fc Receptor Binding | If using antibodies for your readout (e.g., in flow cytometry), consider blocking Fc receptors on APCs to prevent non-specific antibody binding.[7] |
Experimental Protocols
Protocol 1: In Vitro Loading of CD1b with this compound (GMM)
This protocol is adapted from a method used for loading mycolic acids onto CD1b.[4]
Materials:
-
Recombinant soluble biotinylated CD1b monomers
-
This compound (GMM)
-
50 mM citrate buffer (pH 4.5)
-
0.6% CHAPS detergent
-
Phosphate-buffered saline (PBS)
-
Fetal Calf Serum (FCS)
Procedure:
-
Solubilize GMM in 100 µL of 50 mM citrate buffer (pH 4.5) containing 0.6% CHAPS detergent.
-
Sonicate the GMM solution in a water bath for 2 hours at 40 °C to ensure complete solubilization.
-
Add 20 µg of soluble biotinylated CD1b monomer directly to the solubilized GMM.
-
Incubate the mixture overnight at 37 °C to allow for lipid loading.
-
The GMM-loaded CD1b monomers are now ready for use in applications such as tetramer formation or direct binding assays. For applications involving beads, incubate the solubilized GMM with CD1b-coated beads overnight at 37 °C and then wash with PBS containing 2% FCS.[4]
Protocol 2: T cell Activation Assay using GMM-pulsed APCs
Materials:
-
Antigen-Presenting Cells (APCs) expressing CD1b (e.g., T2 lymphoblasts, monocyte-derived dendritic cells)[4]
-
GMM-reactive T cells (e.g., Jurkat T cell line expressing a GMM-specific TCR, or primary T cells)[4]
-
Complete cell culture medium
-
This compound (GMM)
-
96-well cell culture plate
-
Flow cytometer
-
Anti-CD69 antibody (or other activation marker)
Procedure:
-
Pulsing APCs with GMM:
-
Plate APCs at an appropriate density in a 96-well plate.
-
Add GMM to the desired final concentration (e.g., 1-20 µg/mL).
-
Incubate the APCs with GMM for 16 hours at 37 °C.[4]
-
-
Co-culture with T cells:
-
Analysis of T cell Activation:
-
Harvest the cells from the wells.
-
Stain the cells with a fluorescently labeled anti-CD69 antibody (or other activation markers like IFN-γ, TNF-α, or IL-2 after appropriate intracellular cytokine staining).[4]
-
Analyze the expression of the activation marker on the T cells using a flow cytometer.
-
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for GMM in T cell Assays
| Assay Type | Cell Type | GMM Concentration (µg/mL) | Reference |
| T cell Activation (CD69 upregulation) | Jurkat T cells and T2 lymphoblasts | 0.1 - 20 | [6] |
| Intracellular Cytokine Staining | Human PBMCs and moDCs | 5 | [4] |
Table 2: Key Parameters for GMM-Specific T cell Assays
| Parameter | Condition | Reference |
| APC Pulsing Time with GMM | 16 hours | [4] |
| APC:T cell Ratio | 1:1 | [4] |
| Co-culture Incubation Time | 18 hours (for CD69 upregulation) | [4] |
| Co-culture Incubation Time (Cytokine Production) | 6 hours (in the presence of Brefeldin A and Monensin) | [4] |
Visualizations
Caption: this compound (GMM) Antigen Presentation Pathway.
Caption: Experimental Workflow for T Cell Activation Assay.
Caption: Troubleshooting Logic for Low T Cell Activation.
References
- 1. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bosterbio.com [bosterbio.com]
- 4. pnas.org [pnas.org]
- 5. rupress.org [rupress.org]
- 6. CD1b-restricted GEM T cell responses are modulated by Mycobacterium tuberculosis mycolic acid meromycolate chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
troubleshooting glucose monomycolate aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with glucose monomycolate (GMM) in solution. Our aim is to address common challenges, particularly aggregation, to ensure the success of your experiments.
Troubleshooting Guide: GMM Aggregation in Solution
Problem: My GMM solution is cloudy, has visible precipitates, or I am observing inconsistent experimental results.
This is a common indication of GMM aggregation. GMM is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) glucose head and a water-fearing (hydrophobic) mycolic acid tail. In aqueous solutions, these molecules can self-assemble into aggregates or micelles to minimize the exposure of their hydrophobic tails to water. The following guide provides a step-by-step approach to troubleshoot and prevent this issue.
Experimental Workflow for Troubleshooting GMM Aggregation
Caption: Troubleshooting workflow for GMM aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve GMM initially?
A1: A mixture of chloroform and methanol (e.g., 2:1 v/v) is highly effective for dissolving a wide range of glycolipids, including GMM.[1] For complete dissolution, vortexing is recommended.
Q2: How do I prepare an aqueous solution of GMM from an organic solvent?
A2: After dissolving the GMM in an organic solvent, the solvent should be evaporated under a gentle stream of inert gas like nitrogen to form a thin film. The GMM can then be reconstituted in the desired aqueous buffer or cell culture medium. Sonication is often required to aid dispersion and form a clear solution.
Q3: My GMM precipitates out of my aqueous buffer. What can I do?
A3: This is likely due to aggregation. Here are several steps you can take:
-
Sonication: Use a bath or probe sonicator to break up aggregates.[1]
-
Gentle Warming: Carefully warm the solution to aid dissolution. Be cautious with unsaturated glycolipids as excessive heat can cause degradation.[1]
-
Adjust Concentration: The concentration of GMM may be too high. Try lowering the concentration, ideally to below its critical micelle concentration (CMC).
-
Modify Buffer: The pH and ionic strength of your buffer can influence solubility. Experiment with slight adjustments to your buffer composition.
Q4: What is the Critical Micelle Concentration (CMC) of GMM and why is it important?
Q5: Are there any additives that can help prevent GMM aggregation?
A5: While not extensively studied for GMM specifically, the use of non-ionic surfactants or detergents at low concentrations can sometimes help to stabilize amphiphilic molecules in solution. However, these additives may interfere with downstream applications, so their compatibility with your experimental system must be verified.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables provide data for structurally related molecules or general solubility principles as a reference.
Table 1: Critical Micelle Concentration (CMC) of a Structurally Similar Glycolipid
| Compound | Method | CMC (mol/dm³) | Temperature (°C) |
| Glycerol Monostearate (GMS) | UV-Visible Spectroscopy | 2.40 x 10⁻² | 50 |
| Glycerol Monostearate (GMS) | Conductivity | 4.50 x 10⁻² | 50 |
Data for GMS is provided as a proxy due to the lack of published CMC values for GMM.[4]
Table 2: General Solubility of Glucose in Various Solvents
| Solvent | Solubility |
| Water | Highly Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Sparingly Soluble to Insoluble |
| Hexane | Insoluble |
This table provides general solubility for the glucose head group of GMM. The mycolic acid tail will have opposite solubility characteristics.
Experimental Protocols
Protocol: Preparation of a GMM Solution for T-Cell Assays
This protocol is adapted from methods used for dissolving GMM for immunological assays.
Materials:
-
Lyophilized this compound (GMM)
-
Chloroform
-
Methanol
-
Sterile, inert gas (e.g., Nitrogen or Argon)
-
Sterile aqueous buffer or cell culture medium (e.g., RPMI 1640)
-
Bath sonicator
Procedure:
-
Initial Dissolution:
-
Allow the vial of lyophilized GMM to come to room temperature before opening to prevent condensation.
-
Add a sufficient volume of a 2:1 (v/v) chloroform:methanol solution to the vial to dissolve the GMM completely. Vortex gently to ensure full dissolution.
-
-
Solvent Evaporation:
-
In a sterile glass tube, dispense the desired amount of the GMM stock solution.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas until a thin, dry film of GMM is formed at the bottom of the tube.
-
-
Reconstitution:
-
Add the desired volume of pre-warmed (37°C) sterile aqueous buffer or cell culture medium to the tube containing the dried GMM film.
-
Vortex the tube for 1-2 minutes.
-
-
Sonication:
-
Place the tube in a bath sonicator and sonicate for 15-30 minutes, or until the solution becomes clear. Monitor the temperature of the sonicator bath to avoid overheating.
-
-
Sterilization (Optional):
-
If required for your application, the GMM solution can be sterilized by passing it through a 0.22 µm filter. Note that this may lead to some loss of material.
-
-
Use:
-
Use the freshly prepared GMM solution immediately in your experiment to minimize the risk of re-aggregation.
-
Signaling Pathway
GMM Presentation by CD1b to T-Cells
This compound is a key antigen recognized by the immune system in the context of mycobacterial infections. It is presented by the CD1b protein on the surface of antigen-presenting cells (APCs) to T-cells, leading to their activation.
Caption: GMM-CD1b antigen presentation pathway.
References
Technical Support Center: Glucose Monomycolate (GMM) Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of glucose monomycolate (GMM). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during G.M.M. experimentation.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments with GMM.
Question: My GMM solution appears cloudy or has precipitated. What should I do?
Answer: Cloudiness or precipitation of GMM in aqueous solutions is often due to its amphipathic nature, leading to aggregation. Here are several steps to address this issue:
-
Solvent Choice: GMM is sparingly soluble in purely aqueous solutions. For in vitro assays, consider preparing a stock solution in an organic solvent such as a chloroform:methanol mixture (e.g., 2:1 v/v) and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Sonication: Gentle sonication of the GMM solution can help to disperse aggregates and improve solubility. Use a bath sonicator for a short period (1-5 minutes) to avoid excessive heating.
-
Detergent Use: Incorporating a non-ionic detergent, such as Tween 80, at a low concentration (e.g., 0.01-0.05%) can help to maintain GMM in a monomeric state in aqueous solutions. However, verify the compatibility of the detergent with your specific assay.
-
Temperature: Ensure your working solution is at the optimal temperature for your experiment. Some lipids have decreased solubility at lower temperatures.
Question: I suspect my GMM has degraded. How can I confirm this and what are the likely causes?
Answer: GMM degradation typically involves the hydrolysis of the ester linkage between the glucose and mycolic acid moieties. To confirm degradation and identify the cause, consider the following:
-
Analytical Confirmation: The most common method to assess GMM integrity is Thin-Layer Chromatography (TLC). Degradation will result in the appearance of new spots corresponding to free mycolic acid and glucose. An HPLC analysis can provide more quantitative results.
-
Causes of Degradation:
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the ester bond. It is recommended to maintain the pH of aqueous solutions in the neutral range (pH 6-8) for short-term experiments.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis. For short-term storage of aqueous preparations, keep them refrigerated (2-8°C). For long-term storage, lyophilization or storage in an appropriate organic solvent at -20°C or lower is recommended.[1]
-
Enzymatic Activity: If your experimental system contains esterases, this can lead to enzymatic degradation of GMM. The presence of appropriate inhibitors, if compatible with your experiment, may be necessary.
-
Question: What are the best practices for long-term storage of GMM?
Answer: For long-term stability, it is crucial to minimize exposure to water and elevated temperatures. The following are recommended storage methods:
-
Storage in Organic Solvent: Purified GMM dissolved in an organic solvent, such as a chloroform:methanol mixture, is stable for years when stored at -20°C.[1]
-
Lyophilization: Freeze-drying is an excellent method for long-term preservation of GMM.[2][3][4] The lyophilized powder should be stored at -20°C or below under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Question: Can I repeatedly freeze and thaw my GMM solution?
Answer: Repeated freeze-thaw cycles are generally not recommended for GMM solutions, especially in aqueous or mixed solvent systems. This can promote aggregation and potentially accelerate degradation. If you need to use the GMM solution at multiple time points, it is best to aliquot the stock solution into single-use vials before freezing.
Data Presentation: GMM Stability
| Condition | Recommended | Not Recommended | Rationale |
| Storage Solvent | Chloroform:Methanol (e.g., 2:1 v/v) | Purely Aqueous Buffers (long-term) | GMM is amphipathic and prone to aggregation in water. Organic solvents maintain its solubility and stability.[1] |
| Storage Temperature | -20°C or -80°C (in organic solvent or lyophilized) | Room Temperature or 4°C (long-term in aqueous solution) | Lower temperatures significantly reduce the rate of chemical degradation (hydrolysis).[1] |
| pH (Aqueous Solutions) | 6.0 - 8.0 (for short-term use) | < 5.0 or > 9.0 | Extreme pH values catalyze the hydrolysis of the ester linkage between glucose and mycolic acid. |
| Formulation | Lyophilized powder | Aqueous solution for extended periods | Removal of water through lyophilization is a highly effective method for preventing hydrolysis and ensuring long-term stability.[2][3][4] |
Experimental Protocols
Protocol 1: Assessment of GMM Stability by Thin-Layer Chromatography (TLC)
This protocol provides a method to qualitatively assess the integrity of a GMM sample by checking for the presence of degradation products.
Materials:
-
GMM sample
-
Silica gel TLC plates
-
Developing solvent: Chloroform:Methanol:Water (60:16:1.5, v/v/v)[5]
-
Visualization reagent: 3% cupric acetate in 8% phosphoric acid[5]
-
Heating plate or oven
-
TLC developing chamber
-
Capillary tubes for spotting
Procedure:
-
Sample Preparation: Dissolve a small amount of your GMM sample in a suitable solvent (e.g., chloroform:methanol 2:1).
-
Spotting: Using a capillary tube, carefully spot a small amount of the dissolved GMM onto the baseline of a silica gel TLC plate. Also, spot reference standards for pure GMM, mycolic acid, and glucose if available.
-
Development: Place the TLC plate in a developing chamber containing the chloroform:methanol:water solvent system. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Visualization: Spray the dried TLC plate evenly with the cupric acetate/phosphoric acid reagent.
-
Heating: Carefully heat the plate on a hot plate or in an oven at approximately 150°C for 5-10 minutes, or until spots appear.[5]
-
Analysis: Analyze the resulting chromatogram. Pure GMM will appear as a single spot. The presence of additional spots corresponding to the mobility of mycolic acid and/or glucose standards indicates degradation.
Visualizations
Logical Workflow for Troubleshooting GMM Instability
Caption: Troubleshooting workflow for GMM stability issues.
Chemical Degradation Pathway of this compound
Caption: Hydrolytic degradation of GMM.
References
- 1. Kinetics of glucose decomposition during dilute-acid hydrolysis of lignocellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Glucose Monomycolate (GMM) Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during glucose monomycolate (GMM) extraction from mycobacteria.
Troubleshooting Guide
This guide addresses common issues encountered during GMM extraction in a question-and-answer format, offering targeted solutions to improve yield and purity.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| GMM-T-01 | Why is my final GMM yield consistently low despite following a standard protocol? | 1. Inefficient Mycobacterial Cell Lysis: The robust, lipid-rich cell wall of mycobacteria is notoriously difficult to disrupt, leading to incomplete extraction of intracellular lipids like GMM.[1] 2. Suboptimal Growth Conditions: GMM biosynthesis is influenced by environmental factors. Low glucose concentration in the culture medium can significantly reduce GMM production.[2] 3. Ineffective Lipid Extraction: The chosen solvent system or extraction method may not be efficiently solubilizing the total lipids from the lysed cells. | 1. Enhance Cell Disruption: Incorporate a rigorous mechanical lysis step before solvent extraction. Methods like sonication or bead beating are highly effective for mycobacteria.[3][4] Refer to the Experimental Protocols section for detailed procedures. 2. Optimize Culture Medium: Supplement your mycobacterial culture medium with a higher concentration of glucose (e.g., 0.1% or higher) to stimulate GMM biosynthesis.[2] 3. Evaluate Extraction Method: Compare your current total lipid extraction method with established protocols known for high lipid recovery from mycobacteria, such as the Chandramouli or modified Folch methods.[5] |
| GMM-T-02 | I see a faint spot for GMM on my TLC, but the recovery after column chromatography is poor. What could be the issue? | 1. Improper Column Packing or Loading: Chaneling in the silica gel column can lead to poor separation. Overloading the column with the total lipid extract can also result in co-elution of compounds and loss of GMM. 2. Incorrect Elution Gradient: The solvent gradient (chloroform/acetone) may be too steep or too shallow, causing GMM to elute with other lipids or not elute at all. | 1. Proper Column Technique: Ensure the silica gel is packed uniformly without any air bubbles. Dissolve the lipid extract in a minimal amount of the initial mobile phase (chloroform) before loading it onto the column. 2. Optimize Elution: Perform a small-scale pilot experiment with a stepwise gradient of acetone in chloroform to determine the optimal elution profile for GMM.[6] Monitor fractions by TLC. A typical gradient might involve sequential elution with 15%, 30%, 40%, 50%, 60%, 70%, and 80% acetone in chloroform.[6] |
| GMM-T-03 | Could my GMM be degrading during the extraction process? | 1. Extreme pH Conditions: Although GMM is relatively stable at neutral pH, exposure to strong acids or bases can lead to hydrolysis of the ester linkage.[2][6][7] 2. Prolonged Exposure to Harsh Solvents: While common extraction solvents like chloroform and methanol are generally suitable, prolonged exposure, especially at elevated temperatures, could potentially contribute to some degradation. | 1. Maintain Neutral pH: Ensure all aqueous solutions used during washing steps are at or near neutral pH. Avoid accidental contamination with acidic or basic reagents. 2. Work Efficiently and at Room Temperature: Perform the extraction and purification steps in a timely manner and at room temperature to minimize the risk of degradation. |
| GMM-T-04 | My total lipid extract is very viscous and difficult to work with. How can I resolve this? | Contamination with other Cellular Components: High viscosity can be due to the release of DNA and other macromolecules upon cell lysis, which can interfere with subsequent chromatographic steps.[5][8] | Incorporate a Sonication Step: Sonication after initial solvent addition can help to shear DNA and reduce the viscosity of the extract, making it easier to handle and purify.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing GMM yield?
A1: Efficient cell lysis is arguably the most critical step. Due to the unique and robust nature of the mycobacterial cell wall, without effective disruption, a significant portion of the GMM will remain trapped within the cells and will not be accessible to the extraction solvents.[1]
Q2: Which solvent system is recommended for the initial total lipid extraction?
A2: A mixture of chloroform and methanol is the standard for extracting total lipids from mycobacteria. Ratios of 1:2 (chloroform:methanol) followed by 2:1 are commonly used.[11] The choice of method can also impact the total lipid yield, with some studies showing the Chandramouli method to be superior for mycobacteria.[5]
Q3: How can I monitor the success of my GMM extraction and purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the process.[9] You can spot the total lipid extract, fractions from your column chromatography, and your final purified product on a silica TLC plate. A solvent system of chloroform:methanol:water (e.g., 60:12:1 v/v/v) can be used to resolve the lipids.[9] GMM can be visualized by staining with a suitable reagent like phosphomolybdic acid followed by heating.[11]
Q4: Is it better to use sonication or bead beating for cell lysis?
A4: Both sonication and bead beating are effective methods for disrupting mycobacterial cells.[3][4][12] Sonication can be advantageous as it can be performed directly in the extraction solvent and helps to reduce the viscosity of the lysate.[3] Bead beating is also highly effective but may require specific equipment.[12] The choice may depend on the equipment available in your laboratory. For metabolomic studies, a combination of mechanical grinding of frozen cells followed by sonication has been shown to provide the highest extract yield and chemical diversity.[3]
Q5: Can I use alternative, "greener" solvents for GMM extraction?
A5: While the standard protocols rely on chloroform and methanol, the field of green chemistry is exploring alternatives for lipid extraction. However, for GMM, the established methods using chloroform/methanol for extraction and chloroform/acetone for purification are well-validated. Any substitution would require significant optimization and validation to ensure comparable yield and purity.
Data Presentation
Table 1: Comparison of Total Lipid Yield from Mycobacteria Using Different Extraction Methods
| Extraction Method | Description | Total Lipid Yield (mg from 1g wet pellet) | Reference |
| Chandramouli's Method | Dried cell pellet suspended in Chloroform:Methanol (2:1) with shaking. | ~42 mg | [5] |
| Folch Method | Homogenization in Chloroform:Methanol (2:1), followed by washing with a salt solution to create a biphasic system. | ~30 mg | [5] |
| Bligh and Dyer Method | A single-phase extraction with Chloroform:Methanol:Water, followed by the addition of more chloroform and water to induce phase separation. | ~21 mg | [5] |
Table 2: Comparison of Mycobacterial Cell Lysis Methods
| Lysis Method | Principle | Advantages | Considerations | Reference |
| Sonication | High-frequency sound waves create cavitation bubbles that disrupt cell walls. | Can be performed directly in the extraction solvent; reduces lysate viscosity.[3] | Requires a sonicator with a probe or cup horn; can generate heat, requiring cooling. | [3][4][11] |
| Bead Beating | Agitation with small beads at high speed mechanically shears the cells. | Highly effective for tough mycobacterial cell walls. | Requires a bead beater and specific tubes/beads; protocol standardization is important for reproducibility.[12] | [12][13] |
| Mechanical Grinding | Grinding frozen cell pellets with a mortar and pestle. | Simple and low-cost. | Can be labor-intensive and operator-dependent; often used in combination with other methods.[3] | [3] |
Experimental Protocols
Protocol 1: Enhanced Total Lipid Extraction from Mycobacteria
This protocol incorporates a mechanical lysis step to improve the efficiency of total lipid extraction.
-
Harvest and Wash Cells: Harvest mycobacterial cells from culture by centrifugation. Wash the cell pellet with sterile water to remove any residual medium.
-
Cell Lysis (Choose one):
-
Sonication: Resuspend the cell pellet in a chloroform:methanol (1:2 v/v) mixture in a glass tube suitable for sonication. Place the tube in an ice-water bath and sonicate using a probe sonicator. Use several short bursts (e.g., 3 x 60 seconds) with cooling periods in between to prevent overheating.[3]
-
Bead Beating: Add the cell pellet to a 1.5 mL screw-cap tube containing ~250 µL of 0.1 mm Zirconia-Silicate beads and an appropriate buffer or initial extraction solvent. Bead beat at a high setting (e.g., 6.5 m/s) for 45 seconds. Repeat for a total of three cycles with 2-minute rests on ice between cycles.[13]
-
-
Initial Lipid Extraction: After lysis, incubate the mixture with constant stirring overnight.
-
Second Extraction: Centrifuge the mixture and collect the supernatant (lipid extract). Resuspend the cell debris in a chloroform:methanol (2:1 v/v) solution and stir for several hours.
-
Pool and Dry: Centrifuge and collect the second supernatant. Pool it with the first extract. Dry the pooled organic solvents under a stream of nitrogen.
-
Storage: Store the dried total lipid extract at -20°C until further purification.
Protocol 2: Purification of GMM by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column in a glass column using chloroform as the slurry solvent.
-
Sample Loading: Dissolve the dried total lipid extract in a minimal volume of chloroform. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with a stepwise gradient of acetone in chloroform. Start with pure chloroform, followed by increasing concentrations of acetone (e.g., 15%, 30%, 40%, 50%, 60%, 70%, 80% acetone in chloroform), and finally pure acetone.[6]
-
Fraction Collection: Collect fractions throughout the elution process.
-
TLC Analysis: Analyze the collected fractions by TLC (as described in FAQ 3) to identify those containing GMM.
-
Pooling and Drying: Pool the GMM-containing fractions and evaporate the solvent to obtain the purified GMM.
Visualizations
Caption: Experimental workflow for GMM extraction.
Caption: Troubleshooting logic for low GMM yield.
References
- 1. Revisiting a protocol for extraction of mycobacterial lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Extraction Method for Mycobacterial Metabolome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of two different cell lysis methods for releasing mycobacterial nucleic acids in the INNO-LiPA mycobacteria test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH Regulation Mode in Glucose Fermentation on Product Selection and Process Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction and Purification of Mycobacterial Mycolic Acids [en.bio-protocol.org]
- 10. Extraction and Purification of Mycobacterial Mycolic Acids [bio-protocol.org]
- 11. covaris.com [covaris.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Mycobacterial DNA Extraction using Bead Beating in Custom Buffer Followed by NGS Workflow [jove.com]
Technical Support Center: Glucose Monomycolate NMR Analysis
Welcome to the technical support center for the analysis of glucose monomycolate (GMM) using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly signal overlap, during their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant signal overlap in the ¹H NMR spectrum of my this compound sample?
A1: Signal overlap in the ¹H NMR spectrum of this compound is a common issue arising from the structural complexity of the molecule. The glucose moiety contains multiple protons with similar chemical environments, leading to crowded spectral regions, typically between 3.0 and 5.5 ppm.[1][2][3] Additionally, the long aliphatic chain of the mycolic acid component can produce a complex and overlapping set of signals. In long alkyl chains, CH₂ groups that are not significantly different in their chemical environment often merge into one large signal.[4]
Q2: What are the initial troubleshooting steps I can take to resolve minor signal overlap?
A2: For minor overlap issues, consider the following preliminary steps:
-
Change the NMR Solvent: Altering the solvent (e.g., from CDCl₃ to benzene-d₆ or methanol-d₄) can induce differential chemical shift changes, potentially resolving overlapping peaks.[5]
-
Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes improve resolution by affecting molecular conformation and intermolecular interactions.
-
Optimize Sample Concentration: Very concentrated samples can lead to peak broadening and shifts due to bimolecular interactions.[5] Ensure your sample is appropriately diluted.
Q3: When should I consider using two-dimensional (2D) NMR techniques?
A3: If the initial troubleshooting steps are insufficient to resolve significant signal overlap, 2D NMR experiments are the next logical step.[6] These techniques are indispensable for complex molecules like GMM as they disperse signals across a second frequency dimension, providing much greater resolution.[1][6][7] They are essential for unambiguously assigning proton and carbon signals and determining the molecule's connectivity.[8][9]
Q4: Which 2D NMR experiments are most useful for this compound?
A4: The following 2D NMR experiments are highly recommended for analyzing GMM:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings between adjacent protons, which is crucial for tracing the spin systems within the glucose ring and the mycolic acid chain.[6][9]
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just adjacent ones. This is particularly useful for identifying all the protons belonging to the glucose unit from a single, well-resolved resonance.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).[6][9] This is a powerful technique for resolving overlapping proton signals by spreading them out according to the chemical shifts of the attached carbons.[1][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the ester linkage between the glucose and mycolic acid moieties and for connecting different structural fragments.[1][9]
Troubleshooting Guides
Guide 1: Resolving Overlapping Glucose Ring Proton Signals
Problem: The ¹H NMR signals for the non-anomeric protons of the glucose ring (H-2 to H-6) are clustered together, making individual assignment impossible.
Solution Workflow:
-
Acquire a 2D COSY Spectrum: This will help identify which protons are directly coupled to each other. Start by identifying the anomeric proton (H-1), which is typically in a less crowded region of the spectrum (around 4.5-5.5 ppm)[3], and "walk" along the carbon backbone by identifying its coupling partner (H-2), then H-2's coupling partner (H-3), and so on.
-
Run a 2D TOCSY Experiment: If the COSY cross-peaks are still ambiguous due to overlap, a TOCSY experiment can reveal the entire spin system of the glucose unit from the well-resolved anomeric proton signal.
-
Utilize a 2D HSQC Spectrum: This experiment will resolve the overlapping proton signals by correlating them to their attached ¹³C nuclei, which have a much larger chemical shift dispersion.[11][12] Each ¹H-¹³C pair will appear as a distinct cross-peak.
-
Confirm Assignments with HMBC: Use the HMBC spectrum to confirm long-range couplings within the glucose ring and to the mycolic acid.
Experimental Protocol: HSQC Experiment
A detailed methodology for acquiring an HSQC spectrum is provided in the "Experimental Protocols" section below.
Guide 2: Differentiating Mycolic Acid Chain Signals from Glucose Signals
Problem: Signals from the mycolic acid chain are overlapping with some of the glucose proton signals.
Solution Workflow:
-
Analyze the HSQC Spectrum: The carbon chemical shifts for the mycolic acid aliphatic chain will be in a distinct region (typically 10-40 ppm) compared to the oxygenated carbons of the glucose ring (60-110 ppm).[3] This allows for clear differentiation in the HSQC spectrum.
-
Examine the HMBC Spectrum: Look for correlations between the glucose protons and the carbonyl carbon of the mycolic acid to confirm the ester linkage. Specifically, a correlation between H-6 of the glucose and the mycolic acid carbonyl carbon would confirm a 6-O-mycolyl substitution.[8]
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Glucose in this compound
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Anomeric (C-1) | 4.5 - 5.5 | 90 - 110 |
| Ring CH (C-2 to C-5) | 3.0 - 4.5 | 68 - 77 |
| CH₂ (C-6) | 3.5 - 4.5 | 60 - 64 |
Note: Chemical shifts can vary depending on the solvent, temperature, and specific structure of the mycolic acid.[3]
Table 2: Expected J-Coupling Constants for D-Glucopyranose Ring Protons
| Coupling | Typical Value (Hz) for β-anomer | Typical Value (Hz) for α-anomer |
| ³J(H1, H2) | ~8 | ~3-4 |
| ³J(H2, H3) | ~9 | ~9.5 |
| ³J(H3, H4) | ~9 | ~9 |
| ³J(H4, H5) | ~9.5 | ~9.5 |
Reference: Based on data for D-glucopyranosides.[13][14] These values are crucial for determining the stereochemistry of the glucose unit.
Experimental Protocols
Key Experiment: Heteronuclear Single Quantum Coherence (HSQC)
Objective: To generate a 2D NMR spectrum correlating directly bonded ¹H and ¹³C nuclei to resolve overlapping proton signals.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of ¹³C detection and gradients.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain good resolution and lineshape on the ¹H spectrum.
-
-
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: Use a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).
-
Spectral Width (¹H): Set the spectral width to cover all proton signals (e.g., 10-12 ppm).
-
Spectral Width (¹³C): Set the spectral width to cover all carbon signals (e.g., 0-180 ppm).
-
Number of Points (F2 - ¹H): 2048
-
Number of Increments (F1 - ¹³C): 256-512
-
Number of Scans: 4-16 (depending on sample concentration)
-
Relaxation Delay: 1.5 - 2.0 seconds
-
¹J(CH) Coupling Constant: Set to an average value for C-H one-bond couplings (typically 145 Hz).
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Calibrate the spectrum using the residual solvent signals as internal references.
-
Visualizations
Caption: Workflow for troubleshooting signal overlap in NMR of this compound.
Caption: Logical relationships for GMM structural elucidation using 2D NMR.
References
- 1. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound (GMM)| [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 13. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Glucose Monomycolate by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ionization issues with glucose monomycolate (GMM) in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GMM) and why is its analysis by mass spectrometry important?
A1: this compound (GMM) is a significant glycolipid component of the cell wall of Mycobacterium tuberculosis and other mycobacterial species. It consists of a glucose molecule esterified to a mycolic acid, which is a long-chain α-alkyl, β-hydroxy fatty acid. The analysis of GMM by mass spectrometry is crucial for understanding the structural diversity of mycolic acids, studying the immunology of tuberculosis where GMM is a key antigen presented by CD1b molecules, and for the development of new diagnostic tools and vaccines.[1]
Q2: Which ionization techniques are most suitable for the analysis of GMM?
A2: Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common and effective soft ionization techniques for analyzing GMM.[1][2][3] ESI is well-suited for coupling with liquid chromatography (LC) for the separation of different GMM species prior to detection, while MALDI is a high-throughput technique that is particularly useful for analyzing complex mixtures and obtaining high-resolution mass spectra.[2][3]
Q3: What are the common adducts observed for GMM in mass spectrometry?
A3: In positive ion mode, GMM is most commonly detected as a protonated molecule [M+H]+, a sodiated adduct [M+Na]+, or an ammoniated adduct [M+NH4]+.[4][5] The formation of sodium adducts is particularly common due to the high affinity of the phosphate group and hydroxyl groups for sodium ions, which are often present as trace contaminants in solvents and glassware.[4] In negative ion mode, the deprotonated molecule [M-H]- may be observed. The choice of mobile phase additives can influence the predominant adduct form.[5]
Q4: What are the expected fragmentation patterns for GMM in tandem mass spectrometry (MS/MS)?
A4: The fragmentation of GMM in MS/MS experiments typically involves the cleavage of the glycosidic bond between the glucose and the mycolic acid. This results in fragment ions corresponding to the loss of the glucose moiety or the mycolic acid chain. Cross-ring cleavages of the glucose ring can also occur, providing further structural information.[6][7][8] The specific fragmentation pattern can be influenced by the type of adduct ion selected for fragmentation.
Troubleshooting Guide
Problem 1: Poor or No Signal Intensity for GMM
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | GMM is an amphiphilic molecule. Ensure a solvent system that maintains its solubility. A mixture of chloroform and methanol is often a good starting point for direct infusion. For LC-MS, ensure the mobile phase is compatible with GMM solubility. |
| Low Sample Concentration | Prepare a more concentrated sample solution. For ESI, a typical starting concentration is in the low µg/mL range.[9] |
| Ion Suppression | High concentrations of salts or other contaminants in the sample can suppress the ionization of GMM.[10] Clean up the sample using solid-phase extraction (SPE) or liquid-liquid extraction. |
| Incorrect Instrument Settings | Optimize ion source parameters such as capillary voltage, cone voltage, and gas flow rates for ESI, or laser power for MALDI. |
Problem 2: Inconsistent or Undesirable Adduct Formation
| Possible Cause | Suggested Solution |
| Contamination with Alkali Metals | The prevalence of [M+Na]+ and [M+K]+ adducts can be due to contaminated glassware or solvents.[4] Use high-purity, LC-MS grade solvents and acid-wash glassware. |
| Inconsistent Mobile Phase Additives | The type and concentration of mobile phase additives (e.g., formic acid, ammonium acetate) can significantly affect adduct formation.[5] Maintain consistent mobile phase preparation. |
| Multiple Adducts Complicating Spectra | To promote the formation of a single adduct type, such as [M+H]+, add a small amount of a proton source like formic acid to the mobile phase. To encourage a specific adduct, a low concentration of the corresponding salt (e.g., sodium acetate for [M+Na]+) can be added, but this should be done cautiously to avoid ion suppression. |
Problem 3: Unexpected Peaks or Contamination in the Mass Spectrum
| Possible Cause | Suggested Solution |
| Solvent Contamination | Run a solvent blank to check for contaminants. Use fresh, high-purity solvents.[11] |
| Sample Carryover | If using LC-MS, inject a blank solvent run between samples to check for carryover from previous injections. |
| Plasticizers and Other Leachables | Avoid using plastic containers that can leach plasticizers (e.g., phthalates) into your sample. Use glass or polypropylene vials.[4] |
Quantitative Data
Table 1: Calculated m/z Values for Representative this compound (GMM) Species
| Mycolic Acid | Molecular Formula of GMM | Exact Mass (Da) | [M+H]+ | [M+Na]+ |
| C78:0 | C84H166O9 | 1339.2489 | 1340.2562 | 1362.2381 |
| C80:0 | C86H170O9 | 1367.2797 | 1368.2870 | 1390.2689 |
| C82:1 | C88H172O9 | 1395.2954 | 1396.3027 | 1418.2846 |
Note: The exact mass and m/z values will vary depending on the specific structure and isotopic distribution of the mycolic acid.
Experimental Protocols
Protocol 1: Sample Preparation for ESI-MS Analysis of GMM
-
Lipid Extraction: Extract total lipids from mycobacterial cells using a modified Bligh-Dyer method with a chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).
-
Sample Dissolution: Evaporate the lipid extract to dryness under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for injection, such as chloroform:methanol (1:1, v/v) or isopropanol:acetonitrile:water (2:1:1, v/v/v).
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
Dilution: Dilute the sample to a final concentration of approximately 1-10 µg/mL in the mobile phase to be used for analysis.
Protocol 2: ESI-MS Instrument Settings for GMM Analysis
-
Ionization Mode: Positive
-
Capillary Voltage: 3.0 - 4.0 kV
-
Cone Voltage: 30 - 50 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 1000 - 2000
Note: These are starting parameters and should be optimized for the specific instrument and GMM species being analyzed.
Visualizations
Caption: Experimental workflow for GMM analysis by mass spectrometry.
Caption: Troubleshooting decision tree for common GMM ionization issues.
Caption: Simplified fragmentation pathway of a GMM molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis [premierbiosoft.com]
- 3. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Gangliosides and Glycolipids via Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Technical Support Center: Minimizing Variability in Glucose Monomycolate (GMM) T Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in glucose monomycolate (GMM) T cell proliferation assays.
Troubleshooting Guide
This guide addresses common issues encountered during GMM T cell proliferation assays in a question-and-answer format.
Question: Why am I observing high background proliferation in my unstimulated control wells?
Answer: High background proliferation in negative control wells can be a significant source of variability and can mask true antigen-specific responses. Several factors can contribute to this issue:
-
Cell Quality and Handling:
-
Suboptimal Cell Health: T cells that are stressed or activated during isolation and handling may proliferate spontaneously. Ensure gentle cell handling techniques are used throughout the protocol.
-
Contamination: Mycoplasma or other microbial contamination can induce non-specific T cell activation. Regularly test cell cultures for contamination.
-
Pre-activated T cells: The donor may have pre-existing activated T cells. It is crucial to include a "no antigen" control for each donor to establish a baseline.
-
-
Reagent and Media components:
-
Serum Variability: Fetal Bovine Serum (FBS) is a common source of variability. Use a single, pre-screened batch of low-endotoxin FBS for all experiments in a study to ensure consistency.
-
Mitogenic Components in Media: Some media components or supplements can be mitogenic. Test new batches of media and supplements for their effect on T cell proliferation before use in critical experiments.
-
-
Assay Setup:
-
Cell Density: Plating cells at too high a density can lead to spontaneous proliferation. Optimize cell seeding density for your specific T cell populations.[1]
-
Plate Type: Round-bottom plates generally promote better cell-to-cell contact and can sometimes lead to higher background compared to flat-bottom plates. Test different plate types to find the optimal format for your assay.
-
Question: My T cell proliferation in response to GMM is weak or absent.
Answer: A lack of a robust GMM-specific T cell response can be due to several factors related to the antigen, antigen-presenting cells (APCs), or the T cells themselves.
-
GMM Antigen Quality and Presentation:
-
GMM Purity and Integrity: The purity of the GMM preparation is critical. Contaminants can inhibit T cell responses or be toxic. Ensure the GMM is of high purity and has been stored correctly to prevent degradation. The source of GMM (e.g., different mycobacterial species) can also influence the response.[2]
-
Inefficient APC Loading: Dendritic cells (DCs) are potent APCs for GMM. The efficiency of GMM loading onto DCs can be a major variable. Ensure optimal loading conditions, including GMM concentration and incubation time. High glucose concentrations in the culture media have been shown to impair antigen processing and presentation by APCs.[3][4]
-
APC Viability and Function: The health and activation state of your APCs are crucial. Use mature, healthy DCs for optimal antigen presentation.
-
-
T Cell and Culture Conditions:
-
Low Frequency of GMM-Specific T Cells: The precursor frequency of GMM-specific T cells in a given donor may be low.
-
Suboptimal Culture Conditions: Ensure the culture medium contains the necessary supplements and that the incubator conditions (temperature, CO2, humidity) are optimal for T cell growth.
-
Glucose Concentration in Media: T cell activation and proliferation are metabolically demanding processes that require glucose. Low glucose levels in the culture media can impair T cell proliferation and cytokine production.[5] Conversely, excessively high glucose can also alter T cell function.[3]
-
Question: I am seeing significant well-to-well variability within the same experimental condition.
Answer: High variability between replicate wells can obscure real differences between experimental groups. The following are common causes:
-
Pipetting Inaccuracy: Inconsistent cell numbers or reagent volumes across wells is a major source of variability. Ensure accurate and consistent pipetting, especially when working with small volumes. Use of multichannel pipettors should be carefully validated.
-
Uneven Cell Distribution: Failure to properly resuspend cells before plating can lead to an uneven distribution of cells across the plate. Ensure cell suspensions are homogenous before aliquoting.
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can alter reagent concentrations and affect cell growth. To minimize this, avoid using the outer wells or fill them with sterile media or PBS.
-
Inconsistent GMM Coating (if applicable): If using plate-bound GMM, ensure the coating is even and consistent across all wells.
Question: How can I improve the resolution of my proliferation peaks in a CFSE-based assay?
Answer: Poorly resolved peaks in a Carboxyfluorescein succinimidyl ester (CFSE) assay can make it difficult to accurately quantify cell division.
-
CFSE Labeling:
-
Optimal CFSE Concentration: The concentration of CFSE should be carefully titrated. Too high a concentration can be toxic to cells, while too low a concentration will result in a dim signal that is quickly lost with cell division.[6]
-
Homogeneous Staining: Ensure a single, sharp peak for the undivided population (Generation 0). This requires a homogenous cell suspension and consistent staining conditions. Incubating cells with CFSE in protein-free media is crucial, as the dye can bind to proteins in the serum.[7]
-
-
Data Acquisition and Analysis:
-
Sufficient Events: Acquire a sufficient number of events on the flow cytometer to ensure statistically robust analysis of proliferating populations.
-
Proper Gating Strategy: Use a consistent and logical gating strategy to identify the live, single-cell population before analyzing CFSE dilution. Include a viability dye to exclude dead cells, which can non-specifically take up CFSE.
-
Proliferation Modeling Software: Use specialized software (e.g., FlowJo's Proliferation Platform, ModFit LT) to accurately model and quantify cell divisions.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control steps for the GMM antigen?
A1: The quality of your GMM antigen is paramount for reproducible results. Key QC steps include:
-
Purity Assessment: Use techniques like Thin Layer Chromatography (TLC) and Mass Spectrometry to confirm the purity of your GMM preparation and ensure it is free from other immunologically active lipids.[2]
-
Structural Integrity: Confirm the correct structure of the GMM, as variations in the mycolic acid chains can influence T cell recognition.[2]
-
Endotoxin Testing: Test for endotoxin contamination, which can cause non-specific immune cell activation.
-
Solubility and Storage: Ensure GMM is properly solubilized, often in a carrier solvent like DMSO, and stored under appropriate conditions (e.g., -20°C or -80°C) to prevent degradation.
Q2: What is the optimal type of antigen-presenting cell (APC) for GMM T cell proliferation assays?
A2: Monocyte-derived dendritic cells (DCs) are considered the most potent APCs for presenting GMM to T cells via the CD1b molecule.[2] For optimal and consistent results, it is recommended to generate and use mature DCs. The use of whole peripheral blood mononuclear cells (PBMCs) is also possible, but the frequency and activation state of APCs within the PBMC population can be a source of variability.
Q3: How long should I stimulate the T cells with GMM?
A3: The optimal stimulation time can vary depending on the specific experimental setup, including the T cell source and the frequency of GMM-specific T cells. A typical time course for a T cell proliferation assay is 3 to 7 days. It is advisable to perform a time-course experiment to determine the peak of proliferation for your specific system.[6]
Q4: What are the best positive and negative controls for a GMM T cell proliferation assay?
A4:
-
Positive Controls:
-
Polyclonal T cell stimulus: Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies can be used to confirm that the T cells are capable of proliferating.
-
Recall Antigen: A common protein antigen to which most donors are expected to have a memory T cell response, such as Tetanus Toxoid or Purified Protein Derivative (PPD), can serve as a positive control for antigen-specific proliferation.
-
-
Negative Controls:
-
Unstimulated Cells: T cells cultured in media alone to determine the baseline level of proliferation.
-
Vehicle Control: T cells cultured with the same concentration of the solvent used to dissolve the GMM (e.g., DMSO) to control for any non-specific effects of the solvent.
-
Q5: How do I analyze and interpret the data from a GMM T cell proliferation assay?
A5: Data from proliferation assays can be analyzed in several ways:
-
Stimulation Index (SI): This is the ratio of the proliferation in the stimulated wells (e.g., counts per minute or percentage of divided cells) to the proliferation in the unstimulated control wells. A common, though arbitrary, cutoff for a positive response is an SI of >2 or >3.
-
Percentage of Divided Cells: In CFSE-based assays, this represents the percentage of cells that have undergone at least one division.
-
Proliferation Index: The average number of divisions that a responding cell has undergone.
-
Division Index: The average number of divisions for all cells in the original population.
It is crucial to use a consistent method of analysis across all experiments and to clearly define the criteria for a positive response.[8] Statistical analysis should be performed to determine the significance of any observed differences.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Cell Numbers for GMM T Cell Proliferation Assays
| Parameter | Recommended Range | Notes |
| GMM Concentration | 1 - 20 µg/mL | Titration is recommended to find the optimal concentration.[2] |
| PBMCs per well (96-well plate) | 1 x 10^5 - 2 x 10^5 | Higher densities can increase background proliferation. |
| T cells to DC ratio | 10:1 to 5:1 | Optimize for your specific DC preparation and T cell source. |
| CFSE Concentration | 0.5 - 5 µM | Titrate each new batch to balance signal intensity and toxicity.[6] |
| Anti-CD3 (plate-bound) | 1 - 5 µg/mL | For positive control stimulation. |
| Anti-CD28 (soluble) | 1 - 2 µg/mL | For co-stimulation with anti-CD3. |
Experimental Protocols
Detailed Methodology: GMM T Cell Proliferation Assay using CFSE
This protocol outlines a general procedure for measuring GMM-specific T cell proliferation using CFSE dye dilution and flow cytometry.
1. Preparation of Cells: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. b. (Optional, for DC-T cell co-culture) Generate monocyte-derived dendritic cells (DCs) by culturing monocytes with GM-CSF and IL-4 for 5-7 days, followed by maturation with a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2). c. Isolate T cells from PBMCs by negative selection if a purified T cell population is required.
2. CFSE Labeling of T Cells (or PBMCs): a. Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed, serum-free PBS. b. Add CFSE to the desired final concentration (e.g., 1-5 µM) and mix immediately. c. Incubate for 10-15 minutes at 37°C, protected from light. d. Quench the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium containing 10% FBS. e. Wash the cells twice with complete medium to remove excess CFSE. f. Resuspend the cells in complete medium at the desired plating density.
3. Antigen Loading of APCs (if using DCs): a. Plate mature DCs in a 96-well plate. b. Add GMM at various concentrations (e.g., 1, 5, 10, 20 µg/mL) to the DCs and incubate for at least 4 hours (or overnight) at 37°C to allow for uptake and presentation.
4. Co-culture and Stimulation: a. If using DCs, wash the GMM-loaded DCs to remove excess antigen. b. Add the CFSE-labeled T cells to the wells containing the GMM-loaded DCs. c. If using PBMCs, add GMM directly to the CFSE-labeled PBMCs. d. Set up appropriate controls:
- Unstimulated cells (CFSE-labeled cells with media only)
- Vehicle control (CFSE-labeled cells with DMSO or other solvent)
- Positive control (CFSE-labeled cells with anti-CD3/CD28 antibodies or PHA) e. Culture the plates for 3-7 days in a humidified incubator at 37°C with 5% CO2.
5. Flow Cytometry Analysis: a. Harvest the cells from the plates. b. Stain the cells with a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells. c. Stain for cell surface markers to identify T cell populations (e.g., CD3, CD4, CD8). d. Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events for the populations of interest. e. Analyze the data using flow cytometry software to determine the percentage of divided cells and other proliferation metrics based on the dilution of the CFSE signal.
Visualizations
Signaling Pathway of GMM-Induced T Cell Activation
Caption: GMM is presented by CD1b on APCs to the T cell receptor, initiating activation.
Experimental Workflow for GMM T Cell Proliferation Assay
Caption: Workflow for a CFSE-based GMM T cell proliferation assay.
Logical Relationships in Troubleshooting High Background
Caption: Common causes of high background proliferation in T cell assays.
References
- 1. medrxiv.org [medrxiv.org]
- 2. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Glucose Concentrations Impair the Processing and Presentation of Mycobacterium tuberculosis Antigens In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Glucose Concentrations Impair the Processing and Presentation of Mycobacterium tuberculosis Antigens In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 8. Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Glucose Monomycolate Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of glucose monomycolate (GMM) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GMM) and why is its solubility a concern?
A1: this compound is a glycolipid antigen found in the cell wall of Mycobacterium tuberculosis and is of significant interest in immunology and vaccine development.[1][2] It consists of a large, hydrophobic mycolic acid molecule esterified to a glucose molecule. This amphipathic nature, with a dominant hydrophobic part, leads to very low aqueous solubility, which can hinder its use in in vitro and in vivo studies.
Q2: What are the initial steps for dissolving GMM?
A2: Due to its lipophilic nature, GMM is practically insoluble in water. A common starting point is to dissolve GMM in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before preparing aqueous dilutions.[3] For cellular assays, it is crucial to ensure the final concentration of the organic solvent is non-toxic to the cells.
Q3: Can sonication be used to improve the dispersion of GMM in aqueous solutions?
A3: Yes, sonication is a frequently used method to disperse GMM in aqueous buffers, often in the presence of a carrier protein like bovine serum albumin (BSA). This process creates a suspension of GMM micelles or small aggregates, which can be suitable for certain applications like animal immunizations. However, this does not represent true solubilization and the suspension may not be stable long-term.
Q4: What are the main strategies to enhance the solubility of GMM?
A4: The primary strategies for enhancing GMM solubility can be categorized into three main approaches:
-
Use of Solubility Enhancers: This includes complexation with molecules like cyclodextrins.
-
Formulation as a Solid Dispersion: This involves dispersing GMM in a solid carrier matrix.
-
Nanoparticle-Based Delivery Systems: This encapsulates GMM within nanoparticles, such as liposomes.
Troubleshooting Guides
Issue 1: GMM precipitates out of solution when diluting a stock in organic solvent with aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Rapid change in solvent polarity. | Add the aqueous buffer to the GMM stock solution slowly and with continuous vortexing or stirring. This gradual change in polarity can help prevent immediate precipitation. |
| Final concentration exceeds aqueous solubility. | The final desired concentration of GMM in the aqueous buffer may be too high. Consider lowering the final concentration or exploring one of the solubility enhancement strategies outlined below. |
| pH of the aqueous buffer. | The pH of the buffer can influence the charge and aggregation of GMM. Experiment with a range of pH values to identify the optimal condition for your specific GMM sample and application. |
Issue 2: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| GMM aggregation. | Aggregated GMM will not be efficiently taken up by cells, leading to variability. Before adding to cells, briefly sonicate the GMM solution and visually inspect for any precipitate. Consider using a solubility enhancement technique for more consistent results. |
| Toxicity of the organic solvent. | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your cell culture medium is below the tolerance level of your specific cell line (typically <0.5% v/v). |
| Interaction with media components. | Components in the cell culture medium, such as serum proteins, can interact with GMM and affect its availability. Consider serum-free conditions for a defined period if permissible for your experiment. |
Strategies for Enhancing GMM Solubility
Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate hydrophobic molecules, like the mycolic acid portion of GMM, thereby increasing their aqueous solubility.[4][5][6]
Disclaimer: The following data is illustrative and based on typical results for poorly soluble lipids. Actual results for GMM may vary.
| HP-β-CD Concentration (mM) | Apparent GMM Solubility (µg/mL) | Fold Increase in Solubility |
| 0 | 0.1 | 1 |
| 5 | 5.2 | 52 |
| 10 | 11.5 | 115 |
| 20 | 25.8 | 258 |
| 50 | 60.1 | 601 |
-
Preparation of HP-β-CD solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 5, 10, 20, 50 mM) in your desired buffer (e.g., PBS, pH 7.4).
-
Addition of excess GMM: Add an excess amount of GMM to each HP-β-CD solution in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Separation of undissolved GMM: Centrifuge the vials at high speed to pellet the undissolved GMM.
-
Quantification of dissolved GMM: Carefully collect the supernatant and quantify the concentration of dissolved GMM using a suitable analytical method, such as HPLC with an appropriate detector (e.g., ELSD or MS).
Solid Dispersion
Solid dispersion involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate and apparent solubility.[7][8]
Disclaimer: The following data is illustrative and based on typical results for solid dispersions of poorly soluble drugs.
| Time (minutes) | % GMM Dissolved (Pure GMM) | % GMM Dissolved (GMM-PVP K30 Solid Dispersion) |
| 5 | <1% | 35% |
| 15 | <1% | 65% |
| 30 | 2% | 85% |
| 60 | 5% | 95% |
-
Dissolution of components: Dissolve GMM and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30) in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a specific ratio (e.g., 1:5 w/w GMM to PVP K30).
-
Solvent evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization and sieving: Scrape the dried film, pulverize it into a fine powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of GMM within the polymer matrix.
Nanoparticle-Based Delivery Systems: Liposomes
Encapsulating GMM within liposomes can improve its stability and facilitate its delivery in aqueous environments for cellular and in vivo studies.[9][10][11]
Disclaimer: The following data is illustrative and based on typical results for liposomal formulations of hydrophobic molecules.
| Parameter | Value |
| Liposome Size (Z-average) | 120 ± 15 nm |
| Polydispersity Index (PDI) | 0.15 ± 0.05 |
| Zeta Potential | -25 ± 5 mV |
| GMM Encapsulation Efficiency | 85 ± 7% |
-
Lipid film formation: Dissolve GMM and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent removal: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated GMM by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for their size, polydispersity, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Workflow for addressing GMM solubility issues.
Caption: Mechanism of GMM solubilization by cyclodextrins.
Caption: Experimental workflow for GMM-loaded liposome preparation.
References
- 1. This compound (GMM)| [benchchem.com]
- 2. Glucose monomycolates based on single synthetic mycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. liposomes.ca [liposomes.ca]
- 10. Preparation of Drug-Loaded Liposomes with Multi-Inlet Vortex Mixers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to T Cell Activation by Glucose Monomycolate and Trehalose Dimycolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms and outcomes of T cell activation by two prominent mycobacterial glycolipids: Glucose Monomycolate (GMM) and Trehalose Dimycolate (TDM). The information presented is supported by experimental data from peer-reviewed literature to aid in the understanding and potential therapeutic application of these molecules.
Introduction
This compound (GMM) and trehalose dimycolate (TDM), also known as cord factor, are crucial components of the Mycobacterium tuberculosis cell wall that play significant roles in modulating the host immune response. While both are glycolipids, they engage distinct pathways to activate T cells, leading to different immunological outcomes. Understanding these differences is critical for the development of novel adjuvants and vaccines against tuberculosis and other diseases.
Mechanisms of T Cell Activation: A Head-to-Head Comparison
The primary distinction in the T cell-activating properties of GMM and TDM lies in their interaction with the host's immune cells. GMM directly engages the adaptive immune system through T cell receptor (TCR) recognition, whereas TDM primarily activates the innate immune system, which then shapes the subsequent adaptive T cell response. Furthermore, TDM can be processed into a form that is also recognized by T cells.
| Feature | This compound (GMM) | Trehalose Dimycolate (TDM) |
| Primary Target Cell | Antigen Presenting Cells (APCs) for processing and presentation to T cells. | Macrophages, Dendritic Cells, and Neutrophils (innate immune cells).[1] |
| Primary Receptor | T Cell Receptor (TCR) on T cells, recognizing GMM presented by CD1b.[2][3] | Macrophage-inducible C-type lectin (Mincle) on innate immune cells.[4] |
| Antigen Presentation | Presented by the non-polymorphic MHC class I-like molecule, CD1b.[2][3] | Primarily an innate immune activator. However, it can be processed to Trehalose Monomycolate (TMM) which is then presented by CD1b to a distinct subset of T cells.[1] |
| T Cell Population Activated | CD1b-restricted αβ T cells.[2] | Primarily activates γδ T cells and can indirectly lead to the activation of conventional T cells through cytokine release from innate cells. TMM derived from TDM activates a specific subset of CD1b-restricted αβ T cells.[5] |
| Mode of Action | Direct TCR-mediated activation of T cells. | Indirect activation of T cells via cytokine production from Mincle-activated innate immune cells. Direct activation of specific T cell subsets by its metabolite, TMM. |
Signaling Pathways
The signaling cascades initiated by GMM and TDM are fundamentally different, reflecting their distinct primary receptors and modes of action.
This compound (GMM) Signaling Pathway
GMM-mediated T cell activation follows a classical antigen presentation pathway involving the CD1b molecule.
Caption: GMM is presented by CD1b on APCs and recognized by the TCR on T cells, initiating a signaling cascade leading to T cell activation.
Trehalose Dimycolate (TDM) Signaling Pathway
TDM primarily signals through the Mincle receptor on innate immune cells, leading to the production of cytokines that can, in turn, activate T cells. Additionally, its metabolite TMM can be presented by CD1b.
Caption: TDM activates innate cells via Mincle, leading to cytokine production and indirect T cell activation. TDM can also be metabolized to TMM for direct T cell activation via CD1b.
Quantitative Comparison of T Cell Responses
Direct quantitative comparisons of the potency of GMM and TDM in inducing T cell activation from a single study are limited in the current literature. The tables below summarize available data on the types of T cell responses elicited by each glycolipid.
Table 1: T Cell Proliferation and Cytokine Production
| Stimulus | T Cell Type | Proliferation | Key Cytokines Produced | Reference |
| GMM | CD1b-restricted T cells | Yes | IFN-γ, IL-2 | [2] |
| TDM | γδ T cells | Yes | IL-17, IFN-γ | [5] |
| TDM (via innate cells) | Conventional T cells | Yes (indirectly) | IFN-γ, TNF-α, IL-6, IL-12, IL-10 | [6] |
| TMM (from TDM) | CD1b-restricted T cells | Yes | IFN-γ, TNF | [1] |
Note: The experimental conditions and cell types used in these studies vary, making direct comparison of the magnitude of responses challenging.
Experimental Methodologies
The following sections outline common experimental protocols used to assess T cell activation by GMM and TDM.
In Vitro T Cell Activation Assay
This protocol describes a general workflow for measuring T cell activation in response to GMM or TDM in vitro.
Caption: General workflow for in vitro T cell activation assays using glycolipid antigens.
Detailed Protocol Steps:
-
Preparation of Cells and Reagents:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Purify T cells and monocytes from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Differentiate monocytes into dendritic cells (DCs) by culturing with GM-CSF and IL-4.
-
Dissolve GMM and TDM in a suitable solvent (e.g., DMSO) and then dilute in culture medium to the desired concentration.
-
-
Antigen Pulsing and T Cell Co-culture:
-
Incubate the cultured DCs (or other CD1b-expressing APCs) with varying concentrations of GMM or TDM for several hours to allow for uptake and processing.
-
Wash the APCs to remove excess glycolipid.
-
Co-culture the pulsed APCs with purified T cells in a 96-well plate at an appropriate APC to T cell ratio (e.g., 1:10).
-
-
Measurement of T Cell Activation:
-
Cytokine Production: After 24-72 hours of co-culture, collect the supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA). Alternatively, an ELISPOT assay can be used to determine the frequency of cytokine-secreting cells.
-
T Cell Proliferation: Measure T cell proliferation by adding [³H]-thymidine to the co-culture for the last 18 hours of a 3-5 day incubation period and measuring its incorporation into DNA. Alternatively, label T cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture and measure dye dilution by flow cytometry as a marker of cell division.
-
Activation Marker Expression: After 18-24 hours of co-culture, stain the cells with fluorescently labeled antibodies against T cell activation markers such as CD69 and CD25 and analyze by flow cytometry.
-
Conclusion
This compound and trehalose dimycolate activate T cells through distinct and complex mechanisms. GMM acts as a classical T cell antigen presented by CD1b, leading to a direct and specific adaptive immune response. In contrast, TDM is a potent innate immune agonist that primarily signals through the Mincle receptor, orchestrating a broader inflammatory response that shapes the ensuing T cell immunity. The discovery that TDM can be metabolized to TMM, which is then presented by CD1b, reveals a novel indirect pathway for TDM to engage the adaptive immune system. These fundamental differences have important implications for their use as vaccine adjuvants or immunomodulatory agents, with GMM potentially favoring a more targeted T cell response and TDM inducing a broader, more inflammatory milieu. Further research, including direct comparative studies with standardized quantitative readouts, is necessary to fully elucidate their therapeutic potential.
References
- 1. JCI - Sensing mycobacteria through unconventional pathways [jci.org]
- 2. Cd1b-Mediated T Cell Recognition of a Glycolipid Antigen Generated from Mycobacterial Lipid and Host Carbohydrate during Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A conserved human CD4+ T cell subset recognizing the mycobacterial adjuvant trehalose monomycolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CD1b-restricted GEM T cell responses are modulated by Mycobacterium tuberculosis mycolic acid meromycolate chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
A Comparative Guide to the Adjuvant Properties of GMM and Synthetic Glycolipids
For Researchers, Scientists, and Drug Development Professionals
The development of effective subunit vaccines relies on the inclusion of adjuvants to enhance and direct the immune response towards the desired protective outcome. Glycolipids have emerged as a promising class of adjuvants due to their ability to activate specific innate immune pathways. This guide provides a comparative overview of the adjuvant properties of two distinct types of glycolipids: the mycobacterial-derived Glycerol Mono-Mycolate (GMM) and various classes of synthetic glycolipids. We will delve into their mechanisms of action, present available experimental data on their performance, and provide detailed experimental protocols for their evaluation.
At a Glance: GMM vs. Synthetic Glycolipids
| Feature | GMM (Glycerol Mono-Mycolate) | Synthetic Glycolipids |
| Origin | Natural (derived from Mycobacterium tuberculosis) or synthetic analogue. | Entirely synthetic, with various structural designs. |
| Primary Immune Receptor | Mincle (Macrophage-inducible C-type lectin). | Varies by class: TLR4 (for Lipid A mimetics), CD1d (for NKT cell agonists). |
| Key Immune Response | Predominantly Th1 and Th17 cellular immunity. | Can be tailored for Th1, Th2, or mixed Th1/Th2 responses. |
| Reported Effects | Induction of pro-inflammatory cytokines (TNF-α, IL-6), promotion of Th1/Th17 responses.[1][2][3] | Potent induction of antigen-specific antibodies (IgG1, IgG2a/c), cytokine production (IFN-γ, IL-4), and activation of a broad range of immune cells.[4][5][6][7] |
| Advantages | Potent inducer of cellular immunity. | High purity, well-defined structure, tunable immune response, and potentially better safety profile. |
| Considerations | Potential for batch-to-batch variability if naturally sourced; species-specific recognition by Mincle (human vs. mouse).[8] | The specific immune profile is highly dependent on the chemical structure. |
Mechanisms of Action: Signaling Pathways
The adjuvant activity of GMM and synthetic glycolipids stems from their ability to be recognized by distinct pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This recognition triggers downstream signaling cascades that lead to the activation of the adaptive immune system.
GMM Signaling Pathway
GMM is primarily recognized by the C-type lectin receptor, Mincle. Upon binding GMM, Mincle associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the recruitment and activation of the spleen tyrosine kinase (Syk). Downstream signaling proceeds through the CARD9-Bcl10-MALT1 complex, culminating in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines and chemokines, which are crucial for the development of Th1 and Th17 responses.
Synthetic Glycolipid Signaling Pathways
Synthetic glycolipids encompass several distinct classes, each with its own mechanism of action. Here, we illustrate two prominent examples: TLR4 agonists and NKT cell agonists.
1. TLR4 Agonist (e.g., Synthetic Lipid A Mimetics) Signaling:
Synthetic glycolipids designed to mimic the structure of Lipid A, a component of lipopolysaccharide (LPS), act as agonists for Toll-like receptor 4 (TLR4). TLR4 activation can proceed through two main signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly induces the production of inflammatory cytokines via NF-κB activation. The TRIF-dependent pathway leads to the activation of IRF3 and the subsequent production of type I interferons, which are important for antiviral responses and Th1 polarization.
2. NKT Cell Agonist (e.g., α-Galactosylceramide) Signaling:
This class of synthetic glycolipids, exemplified by α-Galactosylceramide (α-GalCer), is presented by the non-classical MHC class I-like molecule, CD1d, on the surface of APCs. This complex is recognized by the invariant T cell receptor (iTCR) of Natural Killer T (NKT) cells. This interaction leads to the rapid activation of NKT cells, which in turn release a plethora of cytokines (both Th1 and Th2 types) and activate other immune cells, including dendritic cells, B cells, and conventional T cells, thereby bridging the innate and adaptive immune responses.
Experimental Data on Adjuvant Performance
Direct comparative studies evaluating the adjuvant efficacy of GMM against various synthetic glycolipids under identical experimental conditions are limited in the published literature. However, we can summarize the reported immunological outcomes for each adjuvant type based on individual studies.
GMM Adjuvant Effects
When used as an adjuvant, GMM has been shown to promote cell-mediated immunity. Studies using a synthetic analogue of GMM (MMG-1) in a liposomal formulation with dimethyldioctadecylammonium (DDA) have demonstrated the induction of a strong Th1/Th17-biased immune response.[2]
Table 1: Immunological Profile of a Synthetic GMM Analogue (MMG-1) in DDA Liposomes with Ag85B-ESAT-6 Antigen in Mice [2]
| Immune Parameter | Outcome |
| Antibody Response | Secretion of IgG1 and IgG2c antibodies. |
| T-cell Response | Strong cell-mediated immunity with a mixed Th1/Th17 profile. |
Synthetic Glycolipid Adjuvant Effects
The adjuvant performance of synthetic glycolipids is highly dependent on their specific chemical structure and target receptor.
1. TLR4 Agonist (CCL-34):
A study on the synthetic TLR4 agonist CCL-34 demonstrated its ability to induce autophagy, leading to enhanced antigen processing and presentation. In vivo, CCL-34 promoted antigen-specific antibody production and a Th1-biased T-cell response.[7]
Table 2: Adjuvant Effects of Synthetic TLR4 Agonist (CCL-34) with an Unspecified Antigen in Mice [7]
| Immune Parameter | Outcome |
| Antibody Response | Elevation of antigen-specific IgG in serum. |
| T-cell Response | Proliferation of antigen-specific CD4+ T cells. |
| Cytokine Production (by T-cells) | Increased production of IL-2 and IFN-γ. |
2. NKT Cell Agonist (α-Galactosylceramide):
α-GalCer is a well-studied synthetic glycolipid adjuvant that potently enhances both humoral and cellular immunity. It has been shown to increase antigen-specific IgG titers and promote a mixed Th1/Th2 response, as evidenced by the production of both IgG1 and IgG2a/c antibody isotypes and the secretion of IFN-γ and IL-4.[4][5]
Table 3: Adjuvant Effects of α-Galactosylceramide with a DNA Vaccine Encoding Influenza M2 Protein in Mice [4]
| Immune Parameter | Outcome |
| Antibody Response | Higher total IgG titer compared to vaccine alone. |
| Antibody Isotype Profile | Higher IgG2a/IgG1 ratio, suggesting a Th1 bias. |
| T-cell Response | Increased CD4+ T-cell proliferation. |
| Cytokine Production | Significantly increased IFN-γ and IL-4 production. |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the adjuvant properties of glycolipids. Specific details may need to be optimized for the particular antigen and glycolipid being tested.
In Vivo Immunization of Mice
This protocol outlines a typical immunization schedule for evaluating the adjuvant effects of glycolipids in a mouse model.
Methodology:
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.
-
Vaccine Formulation: The antigen is mixed with the glycolipid adjuvant. The final volume for injection is typically 50-100 µL.
-
Immunization: Mice are immunized via the subcutaneous or intramuscular route. A typical prime-boost strategy involves a primary immunization on day 0 followed by a booster immunization on day 14 or 21.
-
Sample Collection: Blood is collected at various time points (e.g., before immunization and 1-2 weeks after the final boost) to analyze serum antibody responses. Spleens can be harvested at the end of the experiment for the analysis of T-cell responses.
Measurement of Antigen-Specific Antibody Titers by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify antigen-specific antibodies in serum.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with the antigen of interest (e.g., 1-5 µg/mL in a suitable coating buffer) and incubated overnight at 4°C.
-
Blocking: The plates are washed and then blocked with a blocking buffer (e.g., PBS containing 1% BSA) to prevent non-specific binding.
-
Sample Incubation: Serum samples are serially diluted and added to the wells. The plates are incubated for 1-2 hours at room temperature.
-
Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired mouse IgG isotype (e.g., anti-mouse IgG, IgG1, or IgG2a) is added to the wells and incubated.
-
Substrate Addition: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value significantly above the background.
Cytokine Profiling
The profile of cytokines produced in response to immunization can provide insights into the type of immune response being generated (e.g., Th1 vs. Th2).
Methodology:
-
In Vivo Cytokine Measurement: Serum can be collected from immunized mice at early time points (e.g., 6-24 hours post-immunization) to measure systemic cytokine levels using a multiplex bead-based assay (e.g., Luminex) or ELISA.
-
In Vitro Restimulation: Splenocytes from immunized mice are harvested and restimulated in vitro with the specific antigen for 48-72 hours. The culture supernatants are then collected and analyzed for the presence of cytokines such as IFN-γ (indicative of a Th1 response) and IL-4 or IL-5 (indicative of a Th2 response) by ELISA or multiplex assay.
Conclusion
Both GMM and synthetic glycolipids are potent adjuvants capable of significantly enhancing the immunogenicity of subunit vaccines. GMM appears to be a strong inducer of Th1 and Th17 responses, making it a candidate for vaccines against intracellular pathogens. Synthetic glycolipids, on the other hand, offer a more versatile platform. Depending on their chemical structure and the innate immune receptor they target, they can be designed to elicit a desired Th1, Th2, or mixed Th1/Th2 immune response. The choice between GMM and a synthetic glycolipid adjuvant will ultimately depend on the specific requirements of the vaccine, including the nature of the antigen, the desired type of protective immunity, and considerations regarding manufacturing and safety. Further head-to-head comparative studies are needed to provide a more definitive quantitative assessment of their relative adjuvant strengths.
References
- 1. Inflammatory Properties and Adjuvant Potential of Synthetic Glycolipids Homologous to Mycolate Esters of the Cell Wall of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of a synthetic mycobacterial monomycoloyl glycerol analogue stabilizes dimethyldioctadecylammonium liposomes and potentiates their adjuvant effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adjuvant use of the NKT cell agonist alpha-galactosylceramide leads to enhancement of M2-based DNA vaccine immunogenicity and protective immunity against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-galactosylceramide (αGalCer) enhances vaccine-induced protection in a model of ricin intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vaccine adjuvant activity of a TLR4-activating synthetic glycolipid by promoting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycerol monomycolate is a novel ligand for the human, but not mouse macrophage inducible C-type lectin, Mincle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic Glucose Monomycolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic glucose monomycolate (GMM) against other known Mincle (Macrophage-inducible C-type lectin) ligands. The data presented herein is compiled from peer-reviewed studies to aid in the evaluation of synthetic GMM as a potential immunomodulator and vaccine adjuvant.
Introduction
Synthetic this compound (GMM) is a glycolipid that has garnered significant interest for its ability to stimulate the innate immune system. As a synthetic analog of a component of the Mycobacterium tuberculosis cell wall, GMM is recognized by the Mincle receptor, a key pattern recognition receptor on myeloid cells. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immune responses. This guide compares the immunostimulatory properties of synthetic GMM to other well-characterized Mincle ligands, such as natural GMM, trehalose dimycolate (TDM), and trehalose dibehenate (TDB).
Mincle Signaling Pathway
Upon binding of a ligand such as GMM, Mincle dimerizes and associates with the Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This association leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk initiates a downstream signaling cascade involving the CARD9-Bcl10-MALT1 complex, which ultimately leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines and chemokines.
Quantitative Comparison of In Vitro Biological Activity
The immunostimulatory activity of synthetic GMM has been quantified through various in vitro assays. Key among these are Mincle-reporter cell assays, which measure the extent of receptor activation, and cytokine production assays using primary immune cells like bone marrow-derived dendritic cells (BMDCs).
Mincle Reporter Cell Activation
While direct side-by-side EC50 values for synthetic GMM, natural GMM, TDM, and TDB are not consistently available in the literature, studies using NFAT-GFP reporter cells have demonstrated that synthetic GMM is a potent activator of both human and mouse Mincle. Its activity is generally reported to be comparable to or slightly lower than that of TDM and TDB.
Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)
The production of pro-inflammatory cytokines is a hallmark of Mincle activation. The following tables summarize the dose-dependent production of TNF-α and IL-6 by BMDCs stimulated with various Mincle ligands. The data is adapted from a study by Fournie et al., where synthetic GMM (designated GMM-SMP73), TDM (TDM-KB52), TMM (TMM-KB51), and TDB were compared.[1][2]
Table 1: TNF-α Production by BMDCs
| Ligand Concentration (µg/mL) | Synthetic GMM (pg/mL) | Synthetic TDM (pg/mL) | Synthetic TMM (pg/mL) | TDB (pg/mL) |
| 0.1 | ~500 | ~1000 | ~800 | ~600 |
| 1 | ~1500 | ~2500 | ~2000 | ~1800 |
| 10 | ~2500 | ~4000 | ~3500 | ~3000 |
Table 2: IL-6 Production by BMDCs
| Ligand Concentration (µg/mL) | Synthetic GMM (pg/mL) | Synthetic TDM (pg/mL) | Synthetic TMM (pg/mL) | TDB (pg/mL) |
| 0.1 | ~200 | ~400 | ~300 | ~250 |
| 1 | ~800 | ~1200 | ~1000 | ~900 |
| 10 | ~1500 | ~2000 | ~1800 | ~1600 |
Note: The values are estimated from published graphical data and are intended for comparative purposes.[1][2]
In Vivo Adjuvant Activity
The potential of synthetic GMM as a vaccine adjuvant has been evaluated in vivo using a model antigen, ovalbumin (OVA). The ability to promote antigen-specific T helper 1 (Th1) and Th17 responses is a key indicator of adjuvant efficacy.
Table 3: In Vivo Adjuvant Effect of Synthetic GMM in an OVA Immunization Model
| Adjuvant | Antigen-Specific IgG1 Titer (log10) | Antigen-Specific IgG2a Titer (log10) | Predominant T-cell Response |
| OVA alone | ~2.5 | ~1.5 | - |
| OVA + Synthetic GMM | ~4.0 | ~3.5 | Th1/Th17 |
| OVA + Synthetic TDM | ~4.5 | ~4.0 | Th1/Th17 |
| OVA + TDB | ~4.2 | ~3.8 | Th1/Th17 |
Note: The values are approximate representations based on published data and indicate the trend of the immune response.[1][2]
Experimental Protocols
Mincle Reporter Cell Assay (NFAT-GFP)
This assay is used to quantify the activation of the Mincle receptor by a specific ligand.
References
T Cell Cross-Reactivity with Glucose Monomycolate and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T cell cross-reactivity with the mycobacterial lipid antigen, glucose monomycolate (GMM), and its synthetic and natural analogs. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to inform research and development in the fields of immunology, infectious diseases, and vaccinology.
Introduction to GMM Recognition by T Cells
T cells play a critical role in the adaptive immune response to Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A significant population of these T cells do not recognize peptide antigens presented by classical MHC molecules, but instead recognize lipid and glycolipid antigens presented by the non-polymorphic CD1 family of proteins. This compound (GMM) is a key mycobacterial glycolipid antigen presented by CD1b to a subset of αβ T cells. The specificity of this recognition is highly exquisite, with T cells demonstrating a remarkable ability to discriminate between GMM and its closely related analogs. This guide will delve into the specifics of this T cell cross-reactivity, presenting comparative data, experimental methodologies, and the underlying molecular interactions.
Comparative Analysis of T Cell Reactivity
The cross-reactivity of GMM-specific T cells has been investigated using a variety of natural and synthetic analogs. These studies have revealed key structural determinants that govern T cell recognition.
Analogs with Modified Carbohydrate Head Groups
The glucose moiety of GMM is a critical determinant for T cell recognition. Studies have shown that GMM-reactive T cells do not respond to analogs where the glucose is replaced by other monosaccharides, even those with minor stereochemical differences.
Table 1: T Cell Response to GMM Analogs with Modified Carbohydrate Head Groups
| Antigen | Structure Description | T Cell Response (e.g., IFN-γ secretion, % Cytotoxicity) | Reference |
| This compound (GMM) | Mycolic acid esterified to the 6-hydroxy position of glucose. | High | |
| Galactose Monomycolate | Mycolic acid esterified to galactose. Differs from glucose only in the stereochemistry of a single hydroxyl group. | Negligible/None | |
| Mannose Monomycolate | Mycolic acid esterified to mannose. Differs from glucose in the stereochemistry of a single hydroxyl group. | Negligible/None | |
| Free Mycolic Acid | The lipid component of GMM without the glucose head group. | Negligible/None (for GMM-specific T cells) |
Note: While the literature confirms the lack of cross-reactivity, specific quantitative data from head-to-head comparative assays are not consistently published in tabular format. The responses are generally reported as negative or at background levels.
Analogs with Modified Mycolic Acid Chains
The lipid tail of GMM, mycolic acid, also influences T cell recognition, although some T cell receptors (TCRs) can accommodate variations in this region. Cross-reactivity has been observed for GMM derived from different mycobacterial species, which possess mycolic acids of varying lengths and modifications.
Table 2: T Cell Cross-Reactivity to GMM from Different Mycobacterial Species
| GMM Source | Mycolic Acid Structure Characteristics | T Cell Response (e.g., Proliferation Index) | Reference |
| M. tuberculosis | Long-chain mycolic acids (C70-C90) with cyclopropane rings, methoxy, and keto groups. | High | |
| M. phlei | Shorter-chain mycolic acids. | Cross-reactive | |
| N. farcinica | Mycolic acids with different structural properties. | Cross-reactive | |
| Synthetic short-chain GMM (C32) | A synthetic GMM with a truncated 32-carbon lipid chain. | Recognized by CD1b-restricted T cells | |
| Synthetic long-chain GMM (C80) | A synthetic GMM with a long 80-carbon lipid chain. | Recognized by CD1b-restricted T cells |
Note: A human T cell line, LDN5, has been shown to recognize GMM from different mycobacterial species, indicating that the TCR primarily engages the glucose head group and the CD1b presenting molecule, with less dependence on the precise structure of the buried lipid tail. Furthermore, CD1b-restricted T cells can recognize both long- and short-chain GMM, whereas CD1c-restricted T cells are specific for short-chain GMM.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess T cell cross-reactivity to GMM and its analogs.
T Cell Stimulation Assay for Cytokine Release (IFN-γ ELISpot)
This assay quantifies the number of antigen-specific T cells based on their secretion of IFN-γ upon stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cell lines/clones.
-
Antigen Presenting Cells (APCs): CD1b-transfected cell lines (e.g., K562) or monocyte-derived dendritic cells.
-
GMM and its analogs (e.g., galactose monomycolate, synthetic GMMs).
-
Complete RPMI-1640 medium.
-
Human IFN-γ ELISpot kit.
-
96-well ELISpot plates.
-
Positive control (e.g., PHA or anti-CD3 antibody).
-
Negative control (e.g., vehicle).
Procedure:
-
Plate Coating: Coat a 96-well ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and rest cryopreserved PBMCs or T cells.
-
Antigen Loading of APCs: Incubate APCs (e.g., 1 x 10^5 cells/well) with GMM or its analogs at a predetermined optimal concentration (e.g., 10 µg/mL) in the coated ELISpot plate for at least 2 hours at 37°C.
-
T Cell Addition: Add responder T cells (e.g., 2 x 10^5 cells/well) to the wells containing the antigen-loaded APCs.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Development: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Following another wash, add streptavidin-alkaline phosphatase and the substrate to develop the spots.
-
Analysis: Count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
T Cell Cytotoxicity Assay
This assay measures the ability of GMM-specific T cells to kill target cells presenting the GMM-CD1b complex.
Materials:
-
Effector cells: GMM-specific cytotoxic T lymphocytes (CTLs).
-
Target cells: CD1b-expressing cell line (e.g., C1R-CD1b).
-
GMM and its analogs.
-
Chromium-51 (51Cr) or a non-radioactive equivalent (e.g., Calcein-AM).
-
96-well round-bottom plates.
Procedure:
-
Target Cell Labeling: Label the target cells with 51Cr by incubating them with sodium chromate for 1-2 hours at 37°C. Wash the cells to remove excess 51Cr.
-
Antigen Pulsing: Incubate the labeled target cells with GMM or its analogs at an optimal concentration for 2 hours at 37°C.
-
Co-culture: Add the effector CTLs to the wells of a 96-well plate at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1). Add the antigen-pulsed target cells at a constant number (e.g., 5 x 10^3 cells/well).
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Quantification of Lysis: Centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
Spontaneous release: Target cells with media only.
-
Maximum release: Target cells with a detergent (e.g., Triton X-100).
-
% Specific Lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
-
Visualizations
Signaling Pathway of TCR Recognition of GMM-CD1b
The following diagram illustrates the molecular interactions between a T cell receptor (TCR), CD1b, and GMM, highlighting the critical role of the glucose head group in mediating this recognition.
Caption: TCR recognition of the CD1b-GMM complex.
Experimental Workflow for Comparative Analysis
The following diagram outlines the general workflow for comparing T cell responses to GMM and its analogs.
Caption: Workflow for comparing T cell responses.
Conclusion
The recognition of this compound by T cells is a highly specific process, largely dictated by the structure of the carbohydrate head group. GMM-specific T cells exhibit minimal to no cross-reactivity with analogs containing different monosaccharides, underscoring the precise nature of the TCR-CD1b-glycolipid interaction. While some flexibility exists for the recognition of GMM with varied mycolic acid tails, the glucose moiety remains the primary determinant for T cell activation. This detailed understanding of T cell cross-reactivity is crucial for the rational design of glycolipid-based vaccines and immunotherapies targeting mycobacterial infections. Further research providing quantitative data on the T cell response to a wider array of synthetic GMM analogs will be invaluable in refining our knowledge of this important immunological synapse.
A Comparative Guide to Mycobacterial Antigens: GMM vs. Lipoarabinomannan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two significant mycobacterial antigens: Glucose Monomycolate (GMM) and Lipoarabinomannan (LAM). Understanding the distinct immunological properties and diagnostic potential of these molecules is crucial for advancing tuberculosis (TB) research, vaccine development, and diagnostic strategies. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support your research and development endeavors.
At a Glance: GMM vs. LAM
| Feature | This compound (GMM) | Lipoarabinomannan (LAM) |
| Primary Immune Recognition | T-cell mediated (CD1b-restricted) | Innate and adaptive immunity (recognized by various PRRs and induces antibody responses) |
| Dominant Immune Response | Cellular immunity (T-cell activation) | Humoral and cellular immunity |
| Diagnostic Potential | Primarily investigated as a vaccine candidate; limited data as a diagnostic marker. | Established diagnostic marker in urine for active TB, particularly in HIV-positive individuals. |
| Antibody Induction | Does not induce a strong antibody response. | Induces significant antibody (IgG, IgA, IgM) responses. |
| Key Advantage | Potential as a specific T-cell-based vaccine component that may not interfere with PPD-based diagnostics. | Non-invasive diagnostic potential using urine samples; point-of-care tests are available. |
| Key Limitation | Lack of robust antibody response limits its use in serological diagnostics. | Suboptimal sensitivity of urinary LAM assays, especially in HIV-negative and paucibacillary TB patients. |
Immunological Profile and Function
This compound (GMM) is a mycobacterial cell wall glycolipid that is a potent activator of T-cell responses.[1] It is composed of a mycolic acid molecule esterified to a glucose molecule. The defining characteristic of the immune response to GMM is its presentation by the non-polymorphic antigen-presenting molecule, CD1b, to T-cells.[1] The T-cell receptor (TCR) recognizes the exposed glucose moiety of GMM, leading to T-cell activation and the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2] This T-cell-centric response has positioned GMM as a promising candidate for subunit vaccines against tuberculosis.[1] Notably, experimental immunizations with GMM have been shown to induce memory T-cell responses comparable to a model protein antigen, but without a significant B-cell or antibody response.[3]
Lipoarabinomannan (LAM) is a major glycolipid and virulence factor of Mycobacterium tuberculosis.[4] It is a complex lipoglycan that plays a crucial role in the host-pathogen interaction by modulating both innate and adaptive immunity.[5] LAM can inactivate macrophages, scavenge oxidative radicals, and inhibit T-cell proliferation, thereby helping the bacterium to evade the host immune response.[4] Structurally, LAM has a tripartite structure consisting of a phosphatidylinositol anchor, a D-mannan core, and a terminal D-arabinan.[4] Unlike GMM, LAM is recognized by a variety of pattern recognition receptors (PRRs) on innate immune cells and is also a target for the adaptive immune system, inducing both T-cell responses and the production of antibodies.[5] The detection of LAM in urine has become a valuable tool for the diagnosis of active TB.[5]
Diagnostic Performance
A direct comparative study of the diagnostic performance of GMM and LAM has not been identified in the reviewed literature. The available data focuses on the individual diagnostic utility of LAM, while GMM's potential is primarily explored in the context of vaccine development.
Lipoarabinomannan (LAM) as a Diagnostic Marker
The detection of LAM in urine is a WHO-endorsed method for diagnosing active tuberculosis, particularly in people living with HIV who are seriously ill.[3] The rationale is that in immunocompromised individuals with high bacillary loads, LAM is released and filtered by the kidneys into the urine.[3] Several commercial assays are available for this purpose.
Table 1: Diagnostic Performance of Urine LAM Assays for Tuberculosis
| Study/Assay | Patient Population | Sensitivity | Specificity | Citation(s) |
| Systematic Review & Meta-Analysis | Microbiologically confirmed TB cases | 13% - 93% | 87% - 99% | [2][6] |
| Systematic Review & Meta-Analysis | Clinical and confirmed TB cases | 8% - 80% | 88% - 99% | [2][6] |
| Systematic Review (HIV-positive vs. HIV-negative) | HIV-positive subgroups | 3-53% higher than HIV-negative | - | [2][6] |
| PATHFAST TB LAM Ag assay (Sputum) | Untreated TB patients | 88.8% | 100.0% | [7] |
| ConA/CS35-based ELISA (Urine, Proteinase K treated) | TB+HIV+ patients | 43.8% | 100.0% | [8] |
| ConA/CS35-based ELISA (Urine, Proteinase K treated) | TB+HIV- patients | 37.5% | 100.0% | [8] |
| LAM ELISA (Urine) | HIV-related TB | 52% | 89% | [9] |
| LAM ELISA (Urine) | HIV-negative TB | 21% | 89% | [9] |
| Chemiluminescent-based LAM (Urine) | Pulmonary TB (PTB) | 55.49% | 100% | [10][11] |
| Chemiluminescent-based LAM (Urine) | Extrapulmonary TB (EPTB) | 40.48% | 100% | [10][11] |
| AIMLAM (Urine, vs. MRS) | Presumed TB patients | 71.68% | 95.56% | [12] |
| AIMLAM (Urine, vs. CRS) | Presumed TB patients | 51.20% | - | [12] |
| LAM ELISA (CSF for TBM) | Definite TBM vs. non-TBM | 31% | 94% | [13] |
MRS: Microbiological Reference Standard; CRS: Composite Reference Standard; TBM: Tuberculous Meningitis; CSF: Cerebrospinal Fluid.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Experimental Protocols
Purification of Mycobacterial this compound (GMM)
This protocol is a generalized summary based on common laboratory practices.
-
Bacterial Culture and Lysis : Mycobacterium species (e.g., M. phlei, N. farcinica) are cultured in a suitable medium. The bacterial cells are harvested by centrifugation and washed.
-
Lipid Extraction : The bacterial pellet is subjected to a series of extractions with organic solvents, typically a chloroform:methanol mixture in varying ratios (e.g., 1:2 v/v followed by 2:1 v/v).[3]
-
Solvent Evaporation : The combined lipid extracts are dried using a rotary evaporator.
-
Chromatographic Separation : The crude lipid extract is redissolved in chloroform and subjected to column chromatography (e.g., silica gel). GMM is eluted using a gradient of acetone in chloroform.
-
Fraction Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure GMM.
-
Pooling and Drying : GMM-containing fractions are pooled and dried.
GMM-Specific T-Cell Activation Assay
This protocol is a generalized summary for in vitro T-cell activation.
-
Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). T-cells can be further purified using magnetic bead separation if required. Antigen-presenting cells (APCs), such as dendritic cells, can be generated from monocytes.[14][15]
-
Cell Culture and Stimulation : T-cells are co-cultured with APCs in a 96-well plate. GMM is added to the culture medium at various concentrations. Control wells should include no antigen and a positive control mitogen (e.g., PHA).
-
Incubation : The plate is incubated for a period of 2-4 days in a humidified 37°C, 5% CO2 incubator.[4]
-
Assessment of T-Cell Activation :
-
Proliferation : T-cell proliferation can be measured by [3H]-thymidine incorporation or by flow cytometry using proliferation dyes like CFSE.
-
Cytokine Production : The production of cytokines (e.g., IFN-γ, TNF-α) can be quantified in the culture supernatant by ELISA or by using ELISPOT assays or intracellular cytokine staining followed by flow cytometry.[4][16]
-
Urine Lipoarabinomannan (LAM) ELISA
This protocol is a generalized summary for a sandwich ELISA.
-
Sample Collection and Preparation : A midstream urine sample is collected in a sterile container. For some protocols, the urine is heated (e.g., at 100°C for 30 minutes) and then centrifuged to pellet debris. The supernatant is used for the assay.[9]
-
Plate Coating : A 96-well microplate is coated with a capture antibody specific for LAM and incubated.
-
Washing and Blocking : The plate is washed to remove unbound antibody, and then a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation : The prepared urine samples and standards are added to the wells and incubated.
-
Detection Antibody : After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells and incubated.
-
Substrate Addition : The plate is washed again, and a chromogenic substrate for the enzyme is added.
-
Signal Detection : The reaction is stopped, and the absorbance is read on a microplate reader at the appropriate wavelength. The concentration of LAM in the samples is determined by comparison to the standard curve.[17]
Lateral Flow Urine LAM Assay (Alere Determine™ TB LAM Ag)
This is a simplified protocol for the commercially available point-of-care test.
-
Sample Application : Using a pipette, 60 µL of urine is applied to the sample pad of the test strip.[3]
-
Incubation : The test is left to develop at room temperature for 25 minutes.[3]
-
Result Interpretation : The result is read visually by comparing the intensity of the test band to a reference scale card provided with the kit. The appearance of a control band validates the test.[3]
Conclusion
This compound and Lipoarabinomannan represent two distinct classes of mycobacterial antigens with different immunological properties and applications.
GMM stands out as a potent inducer of T-cell mediated immunity, making it a strong candidate for the development of novel subunit vaccines against tuberculosis. Its inability to elicit a significant antibody response, however, limits its utility for serodiagnosis.
LAM , in contrast, is a well-established diagnostic marker for active tuberculosis, especially in immunocompromised individuals. Its presence in urine allows for non-invasive testing, and the availability of rapid point-of-care assays is a significant advantage in resource-limited settings. However, the diagnostic sensitivity of current LAM assays needs improvement for broader application. LAM's complex interactions with both the innate and adaptive immune systems also make it a key target for understanding TB pathogenesis and for the development of immunomodulatory therapies.
For researchers and drug development professionals, the choice between targeting GMM or LAM will depend on the specific application: GMM for T-cell based vaccines and LAM for diagnostics and as a target for immunotherapeutics. Future research should focus on direct comparative studies to better delineate their roles in different stages of TB infection and to explore potential synergistic applications in both diagnostics and vaccine design.
References
- 1. Comparative Evaluation of Profiles of Antibodies to Mycobacterial Capsular Polysaccharides in Tuberculosis Patients and Controls Stratified by HIV Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (GMM)| [benchchem.com]
- 3. internationalbiosafety.org [internationalbiosafety.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. T Cell Responses to Mycobacterial Glycolipids: On the Spectrum of “Innateness” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnosing tuberculosis with urine lipoarabinomannan: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Proteinase K-pretreated ConA-based ELISA assay: a novel urine LAM detection strategy for TB diagnosis [frontiersin.org]
- 9. Diagnostic accuracy of commercial urinary lipo-arabinomannan detection in African TB suspects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advancements in LAM-based diagnostic kit for tuberculosis detection: enhancing TB diagnosis in HIV-negative individuals [frontiersin.org]
- 11. Advancements in LAM-based diagnostic kit for tuberculosis detection: enhancing TB diagnosis in HIV-negative individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A new strategy improving TB diagnosis: stratified urine LAM test based on lymphocyte counts [frontiersin.org]
- 13. Comparison of a Clinical Prediction Rule and a LAM Antigen-Detection Assay for the Rapid Diagnosis of TBM in a High HIV Prevalence Setting - UCL Discovery [discovery.ucl.ac.uk]
- 14. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. ELISA实验方法 [sigmaaldrich.com]
A Comparative Guide to T Cell Assays: Glucose Monomycolate vs. Peptide Antigens
For Researchers, Scientists, and Drug Development Professionals
The study of T cell responses is paramount in immunology and the development of novel therapeutics and vaccines. T cells, key players in the adaptive immune system, recognize a diverse array of antigens. While peptide antigens presented by Major Histocompatibility Complex (MHC) molecules are the most well-studied, there is a growing interest in lipid-based antigens, such as glucose monomycolate (GMM), which are presented by CD1 molecules.[1][2][3] This guide provides an objective comparison of the use of GMM versus peptide antigens in T cell assays, supported by experimental data and detailed protocols.
Key Differences in Antigen Presentation and T Cell Recognition
The fundamental difference between GMM and peptide antigens lies in their processing and presentation to T cells.
-
Peptide Antigens: Derived from proteins, these antigens are processed into short peptides (typically 8-25 amino acids) and presented by MHC class I or class II molecules on the surface of antigen-presenting cells (APCs) or infected cells.[4][5][6] This recognition is MHC-restricted, meaning T cells will only respond to a specific peptide bound to a particular MHC allele.[7]
-
This compound (GMM): This mycobacterial glycolipid is presented by the non-polymorphic, MHC class I-related molecule, CD1b.[1][8][9] The entire glycolipid, with its glucose headgroup exposed, is recognized by the T cell receptor (TCR).[1] This interaction is not MHC-restricted.[10]
This distinction in antigen presentation pathways leads to the activation of different subsets of T cells and elicits distinct immune responses.
Comparative Performance in T Cell Assays
Experimental data from studies comparing the immunogenicity of GMM to the model protein antigen Keyhole Limpet Hemocyanin (KLH), a source of peptide antigens, reveals significant differences in the resulting T cell and B cell responses.
| Parameter | This compound (GMM) | Keyhole Limpet Hemocyanin (KLH) (Peptide Source) | Reference |
| T Cell Proliferation (Blood) | Comparable to KLH | Strong proliferative response | [1] |
| T Cell Proliferation (Lymph Node) | Weaker response compared to KLH | Strong proliferative response | [1] |
| Antibody (B Cell) Response | No significant antibody response | Strong antibody response | [1] |
| Predominant T Helper Response | Th1-type cytokine profile (IFN-γ, TNF-α) | Can induce both Th1 and Th2 responses, often skewed towards Th2 with strong antibody production | [11][12] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of T cell activation by GMM and peptide antigens, the following diagrams illustrate the respective signaling pathways and a general experimental workflow for T cell assays.
References
- 1. The mycobacterial glycolipid this compound induces a memory T cell response comparable to a model protein antigen and no B cell response upon experimental vaccination of cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The major histocompatibility complex and its functions - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms and Consequences of Antigen Presentation by CD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-Cell Activating Peptide Libraries [biosynth.com]
- 5. Determining MHC Restriction of T-cell Responses | Springer Nature Experiments [experiments.springernature.com]
- 6. assaygenie.com [assaygenie.com]
- 7. MHC restriction - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. CD1 and mycobacterial lipids activate human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MHC restriction is imposed on a diverse TCR repertoire by CD4 and CD8 coreceptors during thymic selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Group 1 CD1-restricted T Cells in Host Defense and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide analogs with different affinites for MHC alter the cytokine profile of T helper cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GMM-Based Automated Microscopy and Interferon-Gamma Release Assays for Tuberculosis Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The global effort to eradicate tuberculosis (TB) hinges on rapid, accurate, and accessible diagnostic tools. While traditional methods like sputum smear microscopy have been foundational, they are often limited by low sensitivity and the need for trained personnel. In recent years, two distinct technological advancements have emerged to address these challenges: automated microscopy systems, some of which utilize Gaussian Mixture Models (GMM), and immunological blood tests known as Interferon-Gamma Release Assays (IGRAs).
This guide provides an objective comparison of the diagnostic potential of GMM-based automated microscopy and IGRAs. It is designed to assist researchers, scientists, and drug development professionals in understanding the principles, performance, and applications of these two disparate but important diagnostic modalities. We will delve into their respective methodologies, present comparative performance data, and illustrate the underlying biological and experimental workflows.
Executive Summary
GMM-based automated microscopy and IGRAs are fundamentally different diagnostic tools for tuberculosis.
-
GMM-based automated microscopy is an advancement of a traditional method. It uses artificial intelligence, including Gaussian Mixture Models, to automate the detection and counting of acid-fast bacilli (Mycobacterium tuberculosis) in digital images of sputum smears. This approach aims to improve the sensitivity, speed, and consistency of direct pathogen detection.
-
Interferon-Gamma Release Assays (IGRAs) are indirect, in vitro blood tests that measure the cell-mediated immune response to M. tuberculosis. They quantify the amount of interferon-gamma (IFN-γ) released by T-lymphocytes when exposed to specific TB antigens. IGRAs are primarily used to detect latent TB infection (LTBI) but can also be used as a supplementary tool in active TB diagnosis.
The choice between these assays depends on the clinical question being asked: Is there a direct evidence of active, infectious disease (automated microscopy), or is there evidence of an immune sensitization to M. tuberculosis (IGRA)?
Performance Data: GMM-Based Automated Microscopy vs. IGRA
The following tables summarize the quantitative performance data for each diagnostic approach. It is important to note that the performance of GMM-based systems can vary depending on the specific algorithm and hardware used, while IGRA performance can be influenced by the patient's immune status.
Table 1: Performance of GMM-Based Automated Sputum Smear Microscopy
| Performance Metric | Reported Range | Reference Standard | Notes |
| Sensitivity | 73.7% - 91.94%[1][2] | Culture and/or PCR | Significantly higher than manual microscopy, especially in paucibacillary samples. |
| Specificity | 95.91% - 98.0%[1][2] | Culture and/or PCR | Comparable to or slightly lower than manual microscopy. |
| Accuracy | 95.0% - 96.7%[1] | Referee Technicians/Culture | High overall agreement with expert assessment. |
| Precision (Mean) | 0.894[3] | Annotated Image Dataset | Reflects the reliability of the automated counting and detection. |
Table 2: Performance of Interferon-Gamma Release Assays (IGRAs)
| Performance Metric | QuantiFERON-TB Gold Plus (QFT-Plus) | T-SPOT.TB | Reference Standard | Notes |
| Sensitivity (Active TB) | ~90%[4] | ~90% | Culture-confirmed TB | Sensitivity can be lower in immunocompromised individuals and young children. |
| Specificity (Low-risk) | >95%[5] | >95% | Healthy individuals in low-TB-burden settings | High specificity is a key advantage over the Tuberculin Skin Test (TST), as IGRAs are not affected by prior BCG vaccination. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and procedural steps is crucial for understanding these technologies. The following diagrams were generated using the Graphviz DOT language.
Interferon-Gamma (IFN-γ) Release Signaling Pathway
This diagram illustrates the cell signaling cascade that IGRAs measure. When a T-cell previously sensitized to M. tuberculosis is re-exposed to specific TB antigens (like ESAT-6 and CFP-10), it triggers the production and release of IFN-γ.
Experimental Workflow: GMM-Based Automated Microscopy
This workflow outlines the process from sample collection to automated diagnosis, highlighting the key stages where technology aids or replaces manual labor.
Experimental Workflow: QuantiFERON-TB Gold Plus (IGRA)
This diagram details the steps involved in performing the QuantiFERON-TB Gold Plus assay, a widely used IGRA.
Detailed Experimental Protocols
GMM-Based Automated Microscopy: Sputum Smear Protocol
This protocol describes the steps for preparing and analyzing a sputum smear for automated microscopy.
-
Smear Preparation:
-
On a clean, sterile microscopic slide, prepare a smear of the sputum sample.
-
Allow the slide to air-dry completely.
-
Heat-fix the smear by passing the slide through the flame of a Bunsen burner several times.[6]
-
-
Ziehl-Neelsen Staining:
-
Flood the smear with Carbolfuchsin stain.
-
Gently heat the slide until fumes appear (do not boil) and maintain for 5 minutes.[6][7]
-
Wash the slide with gently flowing tap water.
-
Decolorize with an acid-alcohol solution (e.g., 3% HCl in 95% ethanol) until no more color runs from the smear (approximately 15-20 seconds).[6][8]
-
Wash again with tap water.
-
Counterstain with Methylene Blue for 30 seconds to 1 minute.[8][9]
-
Rinse with water, and allow to air dry.
-
-
Image Acquisition:
-
Place the stained slide on the stage of an automated microscope.
-
The system scans the slide, automatically focusing and capturing high-resolution digital images of multiple fields of view.
-
-
Image Analysis (GMM-based):
-
The system's software preprocesses the images to reduce noise.
-
A Gaussian Mixture Model (GMM) algorithm is used for image segmentation, separating potential bacilli from the background and other artifacts based on color and texture properties.[10][11]
-
Features (e.g., shape, size, color) are extracted from the segmented objects.
-
A classifier, often trained on a large dataset of annotated images, identifies and counts the bacilli.
-
The system generates a quantitative report based on the number of bacilli detected, often corresponding to WHO grading scales.
-
Interferon-Gamma Release Assay: QuantiFERON-TB Gold Plus (QFT-Plus) Protocol
This protocol outlines the key steps for the QFT-Plus assay.
-
Blood Collection:
-
Mixing:
-
Immediately after filling, shake the tubes firmly 10 times to ensure the entire inner surface is coated with blood, which dissolves the antigens on the tube walls.[13]
-
-
Incubation:
-
Plasma Harvesting:
-
After incubation, centrifuge the tubes for 15 minutes at 2000-3000 RCF (g) to separate plasma from the blood cells.[13]
-
-
ELISA Procedure:
-
Using the harvested plasma, perform an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.
-
This involves adding plasma and reagents to a pre-coated microplate, followed by incubation, washing, and substrate addition steps to detect the amount of IFN-γ.[5]
-
-
Result Interpretation:
-
Measure the optical density using a microplate reader.
-
Software calculates the IFN-γ concentration (IU/mL) for each tube.
-
The result is interpreted as positive, negative, or indeterminate based on the IFN-γ values in the TB antigen tubes relative to the Nil (negative control) and Mitogen (positive control) tubes.
-
Conclusion: Choosing the Right Tool for the Task
GMM-based automated microscopy and IGRAs are not competing technologies but rather complementary tools in the diagnosis of tuberculosis.
GMM-based automated microscopy offers a significant improvement over traditional microscopy for the direct detection of active, pulmonary TB. Its primary advantages are increased sensitivity, standardization, and the potential for high-throughput screening in resource-limited settings. It is a tool for diagnosing active disease and assessing the bacillary load.
IGRAs are the state-of-the-art method for detecting latent TB infection. Their high specificity and single-visit requirement make them superior to the TST, especially in BCG-vaccinated populations. While a positive IGRA does not distinguish between latent infection and active disease, it is an invaluable tool for identifying individuals who would benefit from preventive therapy and for supporting the diagnosis of active TB in conjunction with other clinical and radiological findings.
For researchers and drug development professionals, understanding the distinct applications and limitations of these assays is critical for designing clinical trials, evaluating new anti-TB compounds, and developing next-generation diagnostic strategies. The integration of automated, direct pathogen detection with sensitive host immune response profiling represents the future of comprehensive TB diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. An automated smear microscopy system to diagnose tuberculosis in a high-burden setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automatic bright-field smear microscopy for diagnosis of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One moment, please... [quantiferon.com]
- 5. mycetoma.edu.sd [mycetoma.edu.sd]
- 6. microbenotes.com [microbenotes.com]
- 7. Ziehl Neelsen Staining Protocol - IHC WORLD [ihcworld.com]
- 8. The Virtual Edge [uwyo.edu]
- 9. Automatic identification of Mycobacterium tuberculosis by Gaussian mixture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. qiagen.com [qiagen.com]
- 12. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 13. quantiferon.com [quantiferon.com]
Assessing the Cross-Reactivity of Anti-GM1 Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of anti-GM1 antibodies, offering supporting experimental data and detailed methodologies. Understanding the cross-reactivity of these antibodies is crucial for the accurate interpretation of immunological assays and for the development of targeted therapeutics, particularly in the context of autoimmune neuropathies like Guillain-Barré Syndrome (GBS).
Data Presentation: Cross-Reactivity of Anti-GM1 IgG Antibodies
The following table summarizes the observed cross-reactivity of anti-GM1 IgG antibodies with other gangliosides in serum samples from patients with Guillain-Barré Syndrome. The data is derived from an enzyme-linked immunosorbent assay (ELISA) absorption study.
| Cross-Reactive Antigen | Percentage of Patients with Cross-Reactivity (%) | Structural Similarity to GM1 |
| Asialo-GM1 (GA1) | 52% | Lacks the sialic acid residue of GM1. |
| GM1b | 41% | Isomeric form of GM1. |
| GD1b | 22% | Contains an additional sialic acid residue compared to GM1. |
| GalNAc-GD1a | 19% | Shares a common three-dimensional epitope with GM1. |
| GM2 | No significant cross-reactivity reported in this study. | Differs in the terminal sugar moiety. |
| GT1b | No significant cross-reactivity reported in this study. | Contains two additional sialic acid residues. |
| GQ1b | No significant cross-reactivity reported in this study. | Contains three additional sialic acid residues. |
Structural Basis of Cross-Reactivity
The cross-reactivity of anti-GM1 antibodies is often attributed to shared carbohydrate epitopes among different gangliosides. A key recognition motif is the terminal Gal(β1-3)GalNAc moiety, which is present in GM1, asialo-GM1, and GD1b.[1] This structural similarity is a primary determinant of antibody cross-binding.
Caption: Structural relationship between GM1 and cross-reactive gangliosides.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is paramount. The following are detailed protocols for key experimental techniques used to characterize the binding specificity of anti-GM1 antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA is a widely used method for quantifying antibody binding to a panel of antigens. A competitive ELISA format is particularly useful for assessing cross-reactivity.[2]
Materials:
-
96-well microtiter plates
-
Purified gangliosides (GM1, asialo-GM1, GD1b, etc.)
-
Anti-GM1 antibody (test sample)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat individual wells of a 96-well plate with different purified gangliosides (e.g., GM1, asialo-GM1, GD1b) at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the anti-GM1 antibody sample to the wells. For competitive assays, the antibody can be pre-incubated with varying concentrations of soluble gangliosides before being added to the plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate solution and incubate in the dark until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The degree of color development is proportional to the amount of antibody bound to the coated antigen.
Caption: General workflow for an ELISA-based cross-reactivity assay.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on association and dissociation rates, allowing for a detailed characterization of antibody binding kinetics to different antigens.[3]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified gangliosides or anti-GM1 antibody for immobilization
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize one of the binding partners (either the anti-GM1 antibody or a specific ganglioside) onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).
-
Analyte Injection: Inject a series of concentrations of the other binding partner (the analyte) over the sensor surface.
-
Association & Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the analyte in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the interaction between the antibody and each tested ganglioside. A lower KD value indicates a higher binding affinity.
Western Blotting for Specificity Assessment
Western blotting can be used to assess the specificity of an anti-GM1 antibody by testing its ability to bind to various antigens separated by size.[4][5]
Materials:
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
Nitrocellulose or PVDF membrane
-
Samples containing different gangliosides or proteins with similar epitopes
-
Anti-GM1 antibody
-
Blocking buffer
-
Wash buffer
-
Enzyme-conjugated secondary antibody
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Sample Preparation and Electrophoresis: Prepare and load samples containing the antigens of interest onto an SDS-PAGE gel. Separate the molecules based on their molecular weight by applying an electric current.
-
Protein Transfer: Transfer the separated molecules from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-GM1 antibody.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody.
-
Washing: Wash the membrane to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent or fluorescent substrate and capture the signal using an imaging system. The presence of a band indicates binding of the anti-GM1 antibody to a specific antigen.
Conclusion
The assessment of anti-GM1 antibody cross-reactivity is a critical step in both research and clinical settings. The choice of experimental method will depend on the specific information required, with ELISA being suitable for high-throughput screening, SPR providing detailed kinetic data, and Western blotting offering a qualitative assessment of specificity. By employing these techniques and understanding the structural basis of cross-reactivity, researchers can gain a more complete picture of anti-GM1 antibody behavior, leading to more reliable diagnostic results and the development of more specific and effective therapeutic interventions.
References
- 1. Anti-GM1 ganglioside antibodies with differing fine specificities in patients with multifocal motor neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. proteomic-basics.eu [proteomic-basics.eu]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to the Immunological Reproducibility of Glucose Monomycolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological findings associated with glucose monomycolate (GMM), a glycolipid adjuvant, with other commonly used adjuvants. The information is intended to assist researchers in making informed decisions about the selection of appropriate adjuvants for their studies. The findings are supported by experimental data from various studies, and detailed methodologies for key experiments are provided to ensure transparency and facilitate reproducibility.
Executive Summary
This compound (GMM) is a mycobacterial cell wall glycolipid that has demonstrated significant potential as a T-cell antigen and adjuvant. It is recognized by the C-type lectin receptor Mincle on antigen-presenting cells, initiating a signaling cascade that leads to the activation of innate and adaptive immune responses. Experimental evidence consistently shows that GMM can induce a robust memory T-cell response, particularly a Th1 and Th17 response. However, it is a weak inducer of antibody production. This guide compares the immunological profile of GMM with other mycobacterial glycolipids and common adjuvants such as Monophosphoryl Lipid A (MPLA), CpG oligodeoxynucleotides (CpG ODN), and Alum. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective immunological signatures.
Data Presentation: Quantitative Comparison of Adjuvant Activity
The following tables summarize the quantitative data on the immunological effects of GMM and its alternatives. It is important to note that the data for GMM and other adjuvants are often from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Cytokine Production by Bone Marrow-Derived Dendritic Cells (BMDCs)
| Adjuvant | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-12p40 (pg/mL) | Data Source(s) |
| GMM (SMP73) | 1 µM | ~1500 | ~1000 | ~200 | ~2000 | [1] |
| TDM (KB52) | 1 µM | ~2500 | ~2500 | ~250 | ~3000 | [1] |
| TMM (KB51) | 1 µM | ~1000 | ~800 | ~150 | ~1500 | [1] |
| AraMM (MOD16) | 1 µM | ~800 | ~600 | ~100 | ~1000 | [1] |
| MPLA | 1 µg/mL | >2000 | >2000 | >1000 | Not Reported | [2] |
| CpG ODN (K3) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Alum | Not Reported | Low/None | Low/None | High (via NLRP3) | Low/None | [4] |
Note: The data for MPLA and Alum are from separate studies and different experimental systems, thus direct comparison with GMM, TDM, TMM, and AraMM should be made with caution.
Table 2: In Vivo T-Cell and Antibody Responses in Mice
| Adjuvant | Antigen | T-Cell Response (Dominant Phenotype) | Antibody Response (IgG Titer) | Data Source(s) |
| GMM | Ovalbumin | Th1/Th17 | Weak | [1] |
| MPLA | Ovalbumin | Th1 | Strong | [2] |
| CpG ODN | Ovalbumin | Th1 | Strong | [3] |
| Alum | Ovalbumin | Th2 | Strong | [4][5] |
Experimental Protocols
In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of murine BMDCs and their subsequent stimulation with glycolipid adjuvants to assess cytokine production.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
This compound (GMM) and other adjuvants
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
BMDC Generation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture bone marrow cells at 2 x 10^6 cells/mL in complete RPMI 1640 medium supplemented with 20 ng/mL of recombinant murine GM-CSF.
-
On day 3, add fresh complete medium with GM-CSF.
-
On day 6, gently collect the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
BMDC Stimulation:
-
Plate the immature BMDCs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Prepare stock solutions of GMM and other adjuvants in an appropriate solvent (e.g., DMSO) and then dilute to the final desired concentration in culture medium.
-
Add the diluted adjuvants to the BMDCs and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Analysis:
-
After 24 hours, centrifuge the plates and collect the culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
In Vivo Immunization and T-Cell Response Analysis in Mice
This protocol outlines the procedure for immunizing mice with an antigen formulated with GMM and subsequently analyzing the antigen-specific T-cell response.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Ovalbumin (OVA) protein
-
This compound (GMM)
-
Dimethyl dioctadecylammonium bromide (DDA)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA) for comparison
-
Collagenase D and DNase I
-
Anti-CD3, Anti-CD28 antibodies
-
Brefeldin A
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-IFN-γ, anti-IL-17)
-
Fixation and permeabilization buffers
Procedure:
-
Immunization:
-
Prepare the vaccine formulation by emulsifying OVA (e.g., 10 µg) with GMM (e.g., 10 µg) in a DDA-based adjuvant formulation or with CFA for the initial immunization and IFA for subsequent boosts.
-
Immunize mice subcutaneously at the base of the tail with 100 µL of the vaccine emulsion.
-
Boost the mice with the same formulation 2 weeks later.
-
-
T-Cell Isolation:
-
One week after the final boost, euthanize the mice and aseptically remove the spleens.
-
Prepare single-cell suspensions by mechanically disrupting the spleens and passing the cells through a 70 µm cell strainer.
-
Lyse red blood cells with ACK lysis buffer.
-
-
In Vitro Restimulation and Intracellular Cytokine Staining:
-
Resuspend splenocytes in complete RPMI 1640 medium and stimulate with OVA (e.g., 10 µg/mL) or with anti-CD3/anti-CD28 antibodies as a positive control for 6 hours at 37°C.
-
Add Brefeldin A during the last 4 hours of incubation to inhibit cytokine secretion.
-
Wash the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-17).
-
Analyze the cells by flow cytometry to determine the percentage of antigen-specific, cytokine-producing T cells.
-
Mandatory Visualization
Discussion on Reproducibility and Concluding Remarks
The immunological findings for this compound appear to be largely consistent across different studies. Multiple research groups have independently reported its ability to be presented by CD1b to T-cells and to activate dendritic cells via the Mincle receptor.[1][6] The induction of a memory T-cell response with a weak antibody response is also a recurring observation.[1][7][8] This consistency suggests a good degree of reproducibility for the qualitative immunological effects of GMM.
However, the quantitative aspects of GMM's potency can vary depending on the specific experimental setup, including the source and purity of the GMM, the animal model used, and the specific assays performed. For researchers aiming to reproduce or build upon the findings presented in this guide, strict adherence to detailed experimental protocols is crucial.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adjuvant Activity of CpG-Oligonucleotide Administered Transcutaneously in Combination with Vaccination Using a Self-Dissolving Microneedle Patch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-33 released by alum is responsible for early cytokine production and has adjuvant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-33 released by alum is responsible for early cytokine production and has adjuvant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of CpG ODN Based Vaccine Adjuvant Formulations | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Initial Enzymes in Mycobacterial Methylglucose Lipopolysaccharide (MGLP) Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of methylglucose lipopolysaccharides (MGLPs) is a crucial metabolic pathway in mycobacteria, contributing to the regulation of fatty acid metabolism and adaptation to stress.[1] This pathway is of significant interest for the development of novel anti-tubercular agents, as several of its enzymes are essential for the survival of pathogenic species like Mycobacterium tuberculosis. This guide provides a comparative analysis of the initial enzymes of this pathway, focusing on glucosyl-3-phosphoglycerate synthase (GpgS) and glucosyl-3-phosphoglycerate phosphatase (GpgP) from different mycobacterial species. While a distinct glucosyl-3-phosphoglycerate mutase (GMM) is not prominently characterized in the mycobacterial MGLP pathway literature, this guide will focus on the two well-documented initial steps involving the synthesis and dephosphorylation of glucosyl-3-phosphoglycerate.
Comparative Analysis of GpgS and GpgP Homologs
The initiation of MGLP biosynthesis involves the synthesis of glucosyl-3-phosphoglycerate (GPG) from UDP-glucose and D-3-phosphoglycerate, a reaction catalyzed by GpgS.[2][3][4][5] This is followed by the dephosphorylation of GPG to glucosylglycerate (GG) by the enzyme GpgP.[6] Homologs of the genes encoding these enzymes are found across various mycobacterial species, including the pathogenic M. tuberculosis (H37Rv) and the non-pathogenic, fast-growing M. smegmatis.
| Gene | M. tuberculosis H37Rv | M. smegmatis mc²155 | M. bovis BCG | Function | Essentiality in M. tuberculosis |
| gpgS | Rv1208 | MSMEG_5084 | Identical to Rv1208 | Glucosyl-3-phosphoglycerate synthase | Essential |
| gpgP | Rv2419c | MSMEG_4270 | Not explicitly stated | Glucosyl-3-phosphoglycerate phosphatase | Essential |
Biochemical and Kinetic Properties of GpgS
Studies on the recombinant GpgS enzymes from M. bovis BCG and M. smegmatis have revealed key biochemical properties. These enzymes are retaining glycosyltransferases belonging to the GT-81 family.[5][7]
| Parameter | GpgS (M. bovis BCG) | GpgS (M. smegmatis) |
| Optimal Temperature | ~45°C | ~45°C |
| Optimal pH | ~8.0 | ~8.0 |
| Cofactor Dependency | Strictly dependent on Mg²⁺ | Strictly dependent on Mg²⁺ |
| Substrate Specificity | UDP-glucose and D-3-phosphoglycerate; ADP-glucose is also an efficient donor. | UDP-glucose and D-3-phosphoglycerate; ADP-glucose is also an efficient donor. |
Data sourced from:[5]
Structural Insights
The three-dimensional structure of GpgS from M. tuberculosis has been determined, providing valuable insights into its catalytic mechanism and substrate specificity.[7] The enzyme adopts a GT-A fold and functions as a dimer. This structural information is critical for structure-based drug design efforts targeting this essential enzyme. The closest structural homolog is the bacterial mannosylglycerate synthase from Rhodothermus marinus.[7]
MGLP Biosynthesis Pathway and Experimental Workflow
The following diagrams illustrate the initial steps of the MGLP biosynthesis pathway and a general experimental workflow for the characterization of the enzymes involved.
Caption: Initial enzymatic steps in the mycobacterial MGLP biosynthesis pathway.
Caption: General experimental workflow for GpgS/GpgP characterization.
Experimental Protocols
Recombinant GpgS Expression and Purification
This protocol is adapted from studies on M. tuberculosis and M. bovis BCG GpgS.[5][8]
-
Gene Cloning: The coding sequence of the gpgS gene (e.g., Rv1208) is PCR-amplified from mycobacterial genomic DNA and cloned into an E. coli expression vector, such as pET, often with an N-terminal polyhistidine tag for purification.
-
Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or French press. The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged GpgS is loaded onto a Ni-NTA affinity chromatography column. The column is washed with buffer containing a low concentration of imidazole, and the protein is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification: For structural studies, further purification by size-exclusion chromatography may be necessary to obtain a highly pure and homogenous protein sample.
GpgS Enzymatic Activity Assay
This assay measures the formation of glucosyl-3-phosphoglycerate.[2][8]
-
Reaction Mixture: A typical reaction mixture (50-100 µL) contains:
-
HEPES buffer (pH 7.5)
-
MgCl₂ (e.g., 5 mM)
-
D-3-phosphoglycerate (acceptor substrate)
-
UDP-D-[¹⁴C]Glucose (donor substrate, radiolabeled)
-
Purified recombinant GpgS enzyme
-
-
Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Termination and Analysis: The reaction is stopped, for example, by heating or addition of acid. The reaction products are then separated from the unreacted UDP-[¹⁴C]Glucose using anion-exchange chromatography or thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled product (glucosyl-3-phosphoglycerate) is quantified by scintillation counting or phosphorimaging of the TLC plate. This allows for the determination of enzyme activity.
Conclusion
The initial enzymes of the MGLP biosynthesis pathway, GpgS and GpgP, are essential in M. tuberculosis and represent promising targets for novel drug development. While the biochemical properties of GpgS from pathogenic and non-pathogenic mycobacteria appear to be highly conserved, the essentiality of this pathway in M. tuberculosis underscores its importance. Further comparative studies, particularly on the kinetic parameters and inhibition profiles of these enzymes across a wider range of mycobacterial species, will be invaluable for the development of species-specific inhibitors. The lack of detailed characterization of a "glucosyl-3-phosphoglycerate mutase" in this specific pathway suggests that the direct synthesis and subsequent dephosphorylation are the key characterized steps in the conversion of D-3-phosphoglycerate to glucosylglycerate in mycobacteria.
References
- 1. Mycobacterium tuberculosis methylglucose lipopolysaccharides - Mary Jackson [grantome.com]
- 2. Initiation of Methylglucose Lipopolysaccharide Biosynthesis in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initiation of Methylglucose Lipopolysaccharide Biosynthesis in Mycobacteria | PLOS One [journals.plos.org]
- 4. Initiation of methylglucose lipopolysaccharide biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the mycobacterial glucosyl-3-phosphoglycerate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Dephosphorylation of Glucosyl-3-phosphoglycerate by a Histidine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium tuberculosis Glucosyl-3-Phosphoglycerate Synthase: Structure of a Key Enzyme in Methylglucose Lipopolysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Insights into the Retaining Glucosyl-3-phosphoglycerate Synthase from Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Glucose Monomycolate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized biochemicals like glucose monomycolate are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for glycolipid and biochemical waste management.
Immediate Safety and Handling Precautions:
Disposal Procedures for this compound
The proper disposal route for this compound depends on its physical state (solid or in solution) and whether it has been contaminated with any biohazardous material. All waste generated should be considered chemical waste and handled according to your institution's specific protocols and local regulations.[5][6][7]
Solid Waste:
-
Collection: Place dry this compound powder, along with any contaminated consumables such as weigh boats or pipette tips, into a designated hazardous waste container.[8]
-
Container: The container must be made of a compatible material (e.g., a high-density polyethylene pail), be properly sealed to prevent leaks, and be clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[5][8]
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[7][9]
Liquid Waste (Solutions):
-
Segregation: Collect aqueous or organic solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Container: Use a container compatible with the solvent used (e.g., a glass bottle for organic solvents).[1] Ensure the cap is secure.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the estimated concentration.
-
Storage: Store in the satellite accumulation area, segregated from incompatible waste streams.[9][10]
Contaminated Materials:
Any materials, such as personal protective equipment (gloves, lab coats if grossly contaminated), absorbent pads used for spills, or labware that has come into contact with this compound, should be disposed of as solid hazardous waste.[8][9]
Decontamination of Glassware:
Glassware that has contained this compound should be decontaminated before being washed for reuse. A common procedure is to rinse the glassware with a suitable organic solvent (such as ethanol or isopropanol) to remove any residue. The solvent rinsate must be collected and disposed of as hazardous liquid waste.[5] After the initial solvent rinse, the glassware can typically be washed with soap and water.
Quantitative Data Summary for Disposal
| Waste Type | Container Specification | Labeling Requirements | Disposal Route |
| Solid this compound | Sealable, chemical-resistant container (e.g., HDPE pail) | "Hazardous Waste", "this compound" | Licensed Hazardous Waste Vendor |
| Liquid Solutions | Leak-proof, compatible container (e.g., glass for organic solvents) | "Hazardous Waste", "this compound", Solvent Name, Concentration | Licensed Hazardous Waste Vendor |
| Contaminated Labware | Designated solid waste container | "Hazardous Waste", "this compound Contaminated Debris" | Licensed Hazardous Waste Vendor |
| Solvent Rinsate | Designated liquid waste container | "Hazardous Waste", Solvent Name, "Trace this compound" | Licensed Hazardous Waste Vendor |
Experimental Protocol: Decontamination of a Small Spill
In the event of a small spill of this compound powder:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and gloves. For larger spills, respiratory protection may be necessary.
-
Containment: Gently cover the spill with an absorbent material, such as a chemical absorbent pad or vermiculite, to prevent the powder from becoming airborne.[8]
-
Collection: Carefully sweep the absorbed material and place it into a designated hazardous waste container.[8]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by a wipe with a cloth dampened with water.
-
Disposal: Place all contaminated cleaning materials (absorbent pads, cloths, gloves) into the solid hazardous waste container.[8][9]
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.[8]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Glucose monomycolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Glucose monomycolate (GMM), a critical mycobacterial cell wall glycolipid used in immunological research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for similar glycolipid compounds and general laboratory best practices for handling chemical reagents. A thorough, activity-specific risk assessment must be conducted before any work commences.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to minimize exposure and ensure a safe laboratory environment. The following table outlines the minimum PPE requirements for handling this compound at different stages.
| Operation | Minimum PPE Requirement |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Laboratory coat, safety glasses with side shields (or chemical splash goggles), double nitrile gloves, N95 respirator. It is highly recommended to perform this operation within a chemical fume hood or a ventilated balance enclosure.[1] |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.[1] |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves.[1] |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked with appropriate hazard signs.
-
Pre-Handling Safety Check : Before beginning any work, confirm that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Handling : All manipulations of solid this compound that could generate dust must be performed in a chemical fume hood to prevent inhalation.[2] Use dedicated spatulas and weighing boats. Avoid direct contact with skin, eyes, and clothing.[2]
-
Post-Handling Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Unused solid this compound should be treated as hazardous chemical waste. It should be disposed of in its original container or a clearly labeled, sealed container.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing boats, must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through your institution's Environmental Health and Safety (EHS) office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
